3,4-Dimethoxyaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxyaniline | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C8H11NO2/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5H,9H2,1-2H3 | |
| Source | PubChem | |
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InChI Key |
LGDHZCLREKIGKJ-UHFFFAOYSA-N | |
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Canonical SMILES |
COC1=C(C=C(C=C1)N)OC | |
| Source | PubChem | |
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Molecular Formula |
C8H11NO2 | |
| Record name | 3,4-DIMETHOXYANILINE | |
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DSSTOX Substance ID |
DTXSID8064226 | |
| Record name | 3,4-Dimethoxyaniline | |
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Molecular Weight |
153.18 g/mol | |
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Physical Description |
3,4-dimethoxyaniline is a brown powder. (NTP, 1992), Brown solid; [CAMEO] Brown crystalline solid; [Alfa Aesar MSDS] | |
| Record name | 3,4-DIMETHOXYANILINE | |
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| Record name | 3,4-Dimethoxyaniline | |
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Solubility |
1 to 10 mg/mL at 64 °F (NTP, 1992) | |
| Record name | 3,4-DIMETHOXYANILINE | |
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CAS No. |
6315-89-5 | |
| Record name | 3,4-DIMETHOXYANILINE | |
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| Record name | 3,4-Dimethoxyaniline | |
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| Record name | 3,4-Dimethoxyaniline | |
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| Record name | 3,4-Dimethoxyaniline | |
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| Record name | Benzenamine, 3,4-dimethoxy- | |
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| Record name | 3,4-Dimethoxyaniline | |
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| Record name | 3,4-dimethoxyaniline | |
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| Record name | 3,4-DIMETHOXYANILINE | |
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Melting Point |
189 to 190 °F (NTP, 1992) | |
| Record name | 3,4-DIMETHOXYANILINE | |
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Foundational & Exploratory
An In-Depth Technical Guide to 3,4-Dimethoxyaniline (CAS Number: 6315-89-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyaniline, also known as 4-aminoveratrole, is an aromatic organic compound that serves as a crucial building block in the synthesis of a variety of more complex molecules. Its chemical structure, featuring a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a versatile intermediate in the pharmaceutical, dye, and agrochemical industries. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on its relevance to drug discovery and development. While the intrinsic biological activity of this compound is not extensively documented, its role as a precursor to pharmacologically active compounds is well-established.
Physicochemical and Spectral Properties
The physical, chemical, and spectral properties of this compound are summarized in the tables below for easy reference.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 6315-89-5 | [1][2] |
| Molecular Formula | C₈H₁₁NO₂ | [1][2] |
| Molecular Weight | 153.18 g/mol | [1][2] |
| Appearance | Light yellow to brown crystalline powder | [1] |
| Melting Point | 85-89 °C | |
| Boiling Point | 174-176 °C at 22 mmHg | |
| Solubility | Slightly soluble in water. Soluble in ethanol (B145695) and dimethylformamide. | [1] |
| InChI Key | LGDHZCLREKIGKJ-UHFFFAOYSA-N | [1] |
| SMILES | COc1ccc(N)cc1OC | [1] |
Table 2: Spectral Data for this compound
| Spectrum Type | Key Features | Reference(s) |
| ¹H NMR (CDCl₃) | δ ~6.7 ppm (d, 1H), ~6.3 ppm (d, 1H), ~6.2 ppm (dd, 1H), ~3.8 ppm (s, 6H, 2x OCH₃), ~3.4 ppm (br s, 2H, NH₂) | [3] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to aromatic carbons and methoxy carbons. | [4] |
| FTIR (KBr pellet) | Characteristic peaks for N-H stretching, C-H aromatic stretching, C=C aromatic stretching, and C-O ether stretching. | [5][6][7][8] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 153. | [9][10] |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nitration of 3,4-dimethoxybenzene followed by the reduction of the resulting nitro compound.
Step 1: Nitration of 3,4-Dimethoxybenzene to 3,4-Dimethoxynitrobenzene (B134838)
-
Materials: 3,4-dimethoxybenzene, nitric acid (HNO₃), sulfuric acid (H₂SO₄), ice.
-
Procedure:
-
Prepare a nitrating mixture by carefully adding a stoichiometric amount of concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the temperature below 10 °C using an ice bath.
-
Slowly add the nitrating mixture dropwise to a stirred solution of 3,4-dimethoxybenzene in a suitable solvent (e.g., glacial acetic acid) while maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, continue stirring at this temperature for a specified time to ensure the reaction goes to completion.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 3,4-dimethoxynitrobenzene.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it.
-
Step 2: Reduction of 3,4-Dimethoxynitrobenzene to this compound
-
Materials: 3,4-dimethoxynitrobenzene, ethanol, Raney nickel catalyst, hydrogen gas (H₂).
-
Procedure:
-
Dissolve the crude 3,4-dimethoxynitrobenzene in ethanol in a high-pressure autoclave.
-
Add a catalytic amount of Raney nickel to the solution.
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to approximately 1.6 MPa and heat the mixture to around 100 °C with stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification by Recrystallization
-
Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, methanol, water, or a mixture of ethanol and water.
-
Procedure:
-
Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals, for example, in a vacuum oven, to remove any residual solvent.
-
Analytical Characterization
The identity and purity of the synthesized this compound can be confirmed using the following analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the progress of the reaction and assess the purity of the product.
-
Melting Point Determination: A sharp melting point range close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the chemical structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups present in the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the compound.
Visualization of Experimental Workflow and Synthetic Application
Caption: Workflow for the synthesis and purification of this compound.
Applications in Drug Development
This compound is a key starting material or intermediate in the synthesis of several pharmaceuticals. Its primary utility lies in providing the dimethoxyphenylamine scaffold, which is present in a number of biologically active molecules.
A notable example is its use in the synthesis of Prazosin , an α₁-adrenergic receptor blocker used to treat high blood pressure. In the synthesis of Prazosin, this compound is a precursor for the formation of the quinazoline (B50416) ring system.[9]
Caption: Role of this compound in the synthesis of a Prazosin intermediate.
Biological Activity and Toxicology
The primary biological significance of this compound is its role as a precursor in the synthesis of pharmacologically active compounds. There is limited publicly available information on the intrinsic biological activity or its engagement in specific signaling pathways.
In terms of toxicology, this compound is classified as harmful if swallowed or in contact with skin and may cause respiratory irritation. It is also an irritant.[1] As with many aromatic amines, it may induce methemoglobinemia.[1] A known human metabolite is N-(3,4-Dimethoxyphenyl)acetamide.[1]
Table 3: Safety and Handling of this compound
| Parameter | Information | Reference(s) |
| Hazard Statements | H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |
| Precautionary Statements | P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection) | |
| Personal Protective Equipment (PPE) | Safety glasses, chemical-resistant gloves, and a dust mask or respirator. | |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, acid chlorides, and acid anhydrides. | |
| Stability | Stable under normal handling and storage conditions. Sensitive to prolonged exposure to light. | [1] |
Conclusion
This compound (CAS 6315-89-5) is a commercially important chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through standard organic chemistry methodologies. While it does not appear to have significant intrinsic biological activity that has been widely explored, its utility as a foundational scaffold in the synthesis of pharmaceuticals, such as Prazosin, underscores its importance in drug discovery and development. This guide provides researchers and scientists with the core technical information required for the safe handling, synthesis, and application of this versatile compound.
References
- 1. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. prepchem.com [prepchem.com]
- 6. exsyncorp.com [exsyncorp.com]
- 7. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. synquestlabs.com [synquestlabs.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 4-Aminoveratrole (3,4-Dimethoxyaniline)
Introduction
4-Aminoveratrole, also known as this compound, is a substituted aromatic amine and an important fine chemical intermediate.[1][2] With the chemical formula C₈H₁₁NO₂, it serves as a crucial building block in the synthesis of various pharmaceuticals and dyes.[1][2] Its structural framework, featuring a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a versatile precursor for creating more complex molecules. This guide provides a comprehensive overview of its core physical and chemical properties, experimental protocols for its synthesis and analysis, and relevant safety information.
Chemical and Physical Properties
4-Aminoveratrole is a crystalline solid at room temperature, typically appearing as a brown to purple powder.[3][4] It is stable under normal storage conditions, though it may discolor upon exposure to air and light.[4] It is recommended to store the compound in a dark, inert atmosphere at room temperature.[2]
Identifiers and General Data
| Property | Value |
| IUPAC Name | This compound[3][5] |
| Synonyms | 4-Aminoveratrol, 3,4-Dimethoxybenzenamine, 4-Aminopyrocatechol dimethyl ether[5][6][7] |
| CAS Number | 6315-89-5[3][8] |
| Molecular Formula | C₈H₁₁NO₂[3][8] |
| Molecular Weight | 153.18 g/mol [3][9] |
| Appearance | Light brown to purple crystalline powder[1][3][4] |
| SMILES | COC1=CC=C(N)C=C1OC[3] |
| InChI Key | LGDHZCLREKIGKJ-UHFFFAOYSA-N[3] |
Physicochemical Data
| Property | Value |
| Melting Point | 85-89 °C[2][3][8][9] |
| Boiling Point | 174-176 °C at 22 mmHg[2][8][9] |
| Density | ~1.158 g/cm³ (rough estimate)[2][8] |
| Flash Point | >110 °C (>230 °F)[7][9] |
| Water Solubility | Insoluble[2][4][8] |
| Solubility | Soluble in dilute inorganic acids, ethanol, and ether.[1] Sparingly soluble in chloroform (B151607) and slightly soluble in methanol (B129727).[2][8] |
| pKa | 4.78 ± 0.10 (Predicted)[2][4][8] |
| Vapor Pressure | 0.00145 mmHg at 25°C[1] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of 4-Aminoveratrole.
| Spectroscopy Type | Data |
| ¹H NMR | (300 MHz, CDCl₃): δ 6.66 (d, 1H, J=8.4 Hz, Ar-H), 6.26 (d, 1H, J=2.6 Hz, Ar-H), 6.18 (dd, 1H, J=8.4, 2.6 Hz, Ar-H), 3.77 (s, 3H, -OCH₃), 3.76 (s, 3H, -OCH₃), 3.38 (br s, 2H, -NH₂)[10] |
| ¹³C NMR | (75 MHz, CDCl₃): δ 148.9, 141.1, 139.8, 112.3, 105.5, 99.8, 55.7, 54.7[10] |
| Infrared (IR) | Conforms to structure, with key peaks at (Nujol): 3380 (br s, N-H stretch), 1596 (m, C=C stretch), 1514 (s, C=C stretch), 1236 (s, C-O stretch) cm⁻¹[3][10] |
| Mass Spec (MS) | ESI, +ve: m/z 153.8 [M]⁺[10] |
Experimental Protocols
Synthesis via Hofmann Rearrangement
A common and effective method for synthesizing 4-Aminoveratrole is through the Hofmann rearrangement of veratric amide.[11] This procedure avoids the use of more hazardous reagents required for the reduction of 4-nitroveratrole.[11]
Workflow for Synthesis of 4-Aminoveratrole
Caption: Workflow of 4-Aminoveratrole synthesis.
Methodology:
-
Preparation of Sodium Hypochlorite Solution: Chlorine gas is passed into a cold solution of sodium hydroxide (B78521) (80 g in 500 cc of water with 300 g of ice).[11] The amount of chlorine should be 0.412 g for each gram of veratric amide to be used.[11]
-
Reaction: Veratric amide (e.g., 55–58 g) is added in one portion to the freshly prepared alkaline hypochlorite solution in a 2-L round-bottomed flask equipped with a mechanical stirrer.[11]
-
Heating: The mixture is warmed slowly in a water bath. With stirring, the material darkens, and at an internal temperature of 50–55°C, oily droplets of the amine begin to separate.[11]
-
Isolation: The reaction mixture is cooled, and the crude product is collected by filtration. The solid is washed with ice-cold water and pressed thoroughly.[11]
-
Extraction: The filtrate is extracted three times with 60-cc portions of benzene to recover any dissolved product.[11]
-
Purification: The benzene extracts are combined with the filtered crude product in a Claisen flask. The benzene is distilled off at atmospheric pressure. The residual amine is then distilled under reduced pressure, collecting the fraction at 172–174°/24 mm.[11] The distillate solidifies into colorless crystals upon cooling.[11] A typical yield is 80-82%.[11]
Purification Protocol
The primary method for purifying 4-Aminoveratrole is vacuum distillation, as described in the synthesis protocol.[11]
-
Apparatus: A Claisen flask is suitable for the distillation.[11]
-
Procedure: The crude amine residue, after removal of extraction solvents, is heated in the Claisen flask under reduced pressure (e.g., 24 mmHg).[11]
-
Collection: The fraction that distills between 172–174 °C is collected.[11] It is crucial to distill rapidly and use a bath temperature about 60°C higher than the vapor temperature to prevent the product from solidifying in the condenser.[11]
-
Storage: The purified product, which appears as colorless crystals melting at 87.5–88°C, should be stored in a sealed, dark container as it tends to discolor on exposure to air and light.[11]
Analytical Protocol (Gas Chromatography)
Gas Chromatography (GC) can be used to assess the purity of 4-Aminoveratrole. A purity of ≥97.5% is often specified for commercial products.[3]
General GC Workflow
Caption: Gas Chromatography analysis workflow.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the 4-Aminoveratrole sample in a volatile organic solvent, such as methanol or ethyl acetate.
-
Instrument Conditions (Typical):
-
Injector: Split/splitless injector, temperature set to ~250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable.
-
Oven Program: Start at a moderate temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of ~280°C.
-
Detector: Flame Ionization Detector (FID), temperature set to ~300°C.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by calculating the peak area percentage of the main component relative to the total area of all peaks in the chromatogram.
Safety and Handling
4-Aminoveratrole is considered hazardous and should be handled with appropriate safety precautions.
-
Hazards: Harmful if swallowed.[1] It is irritating to the eyes, respiratory system, and skin.[1] Based on its class of aromatic amines, it should be treated as potentially toxic.[4]
-
GHS Signal Word: Warning[8]
-
Precautionary Statements:
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]
-
P264: Wash skin thoroughly after handling.[12]
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[13]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[13]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12]
-
-
Handling: Work in a well-ventilated area or under a chemical fume hood.[12] Avoid breathing dust.[1] Avoid contact with skin and eyes.[1]
-
Storage: Keep in a tightly closed container in a dark, cool, and dry place under an inert atmosphere.[2][8][12]
Applications in Research and Drug Development
4-Aminoveratrole is a key intermediate in organic synthesis.[13] Its primary application lies in the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs). The presence of the amino group allows for a wide range of chemical transformations, such as diazotization, acylation, and alkylation, while the methoxy groups can influence the electronic properties and solubility of the final molecule. It is a known precursor in the synthesis of certain isoquinoline (B145761) alkaloids and other heterocyclic compounds of medicinal interest.
References
- 1. 4-AMINOVERATROL [chembk.com]
- 2. 4-Aminoveratrole CAS#: 6315-89-5 [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminoveratrole, 98% | Fisher Scientific [fishersci.ca]
- 7. 3,4-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 4-Aminoveratrole | 6315-89-5 [amp.chemicalbook.com]
- 9. chemicalpoint.eu [chemicalpoint.eu]
- 10. 4-Aminoveratrole synthesis - chemicalbook [chemicalbook.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. 4-Aminoveratrole | 6315-89-5 [chemicalbook.com]
An In-depth Technical Guide to 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 3,4-Dimethoxyaniline, a pivotal chemical intermediate in the pharmaceutical and broader chemical industries. This document outlines its fundamental molecular and physical properties, details a common synthesis protocol, and contextualizes its application in modern drug development.
Core Molecular and Physical Properties
This compound, also known as 4-Aminoveratrole, is an aromatic amine that serves as a versatile building block in organic synthesis.[1][2] Its molecular structure, characterized by a benzene (B151609) ring substituted with an amino group and two adjacent methoxy (B1213986) groups, makes it a valuable precursor for a variety of complex molecules.
A summary of its key quantitative data is presented below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C8H11NO2 | [3][4] |
| Molecular Weight | 153.18 g/mol | [3][4] |
| CAS Number | 6315-89-5 | [3][4] |
| Appearance | Brown powder | [3] |
| Melting Point | 85-89 °C | [5] |
| Boiling Point | 174-176 °C at 22 mmHg | [5] |
| Solubility | Slightly soluble in water | [3] |
Synthesis of this compound: An Experimental Protocol
A common and efficient method for the synthesis of this compound involves a two-step process starting from 3,4-dimethoxybenzene.[6] This procedure includes nitration followed by reduction.
Step 1: Nitration of 3,4-Dimethoxybenzene
-
Reaction Setup: In a reaction vessel equipped with a stirrer and cooling bath, prepare a mixed acid solution of nitric acid (HNO3) and sulfuric acid (H2SO4).
-
Temperature Control: Cool the mixed acid solution to a temperature range of 0-5°C.
-
Addition of Reactant: Slowly add 3,4-dimethoxybenzene to the cooled mixed acid solution while maintaining the temperature between 0-5°C to control the exothermic reaction.
-
Reaction Monitoring: Stir the mixture at this temperature until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).
-
Isolation of Product: Upon completion, the resulting 3,4-dimethoxynitrobenzene (B134838) is obtained by filtration. This intermediate product typically has a high yield, reported to be over 97%.[6]
Step 2: Reduction of 3,4-Dimethoxynitrobenzene
-
Solvent and Catalyst: Dissolve the 3,4-dimethoxynitrobenzene obtained in the previous step in ethanol. Add Raney Nickel, which serves as the catalyst for the reduction.[6]
-
Hydrogenation: Transfer the mixture to an autoclave.
-
Reaction Conditions: Pressurize the autoclave with hydrogen gas to 1.6 MPa and heat the reaction mixture to 100°C.[6]
-
Product Formation: The nitro group is reduced to an amino group under these conditions, forming this compound.
-
Isolation and Purification: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization. The yield for this step is reported to be up to 90%, with a purity of 98%.[6]
Logical Workflow for the Synthesis of this compound
The following diagram illustrates the key stages in the synthesis of this compound from 3,4-dimethoxybenzene.
Applications in Drug Development and Organic Synthesis
This compound is a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its reactive amino group, activated by the presence of two methoxy groups, allows it to readily participate in reactions to form more complex molecules.[2] It is a key building block for the synthesis of:
-
2-Aminothiazoles: These are utilized in the development of sphingosine (B13886) kinase inhibitors.[1]
-
Pyridine-3-carboxamide-6-yl-ureas: These compounds exhibit antimicrobial properties.[1]
Beyond pharmaceuticals, it is also used in the production of dyes and pigments, such as azo dyes, and in the synthesis of active ingredients for agrochemicals.[1] Its versatility makes it a valuable tool in both academic and industrial organic chemistry research.[1]
References
Synthesis of 3,4-Dimethoxyaniline from 3,4-Dimethoxybenzene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,4-Dimethoxyaniline, a valuable intermediate in the pharmaceutical and dye industries. The synthesis is a robust two-step process commencing with the nitration of 3,4-dimethoxybenzene (veratrole) to yield 3,4-dimethoxynitrobenzene (B134838), which is subsequently reduced to the target aniline. This document outlines the underlying chemistry, experimental procedures, and key data to ensure successful and reproducible synthesis.
Synthetic Pathway Overview
The conversion of 3,4-dimethoxybenzene to this compound proceeds through two sequential reactions:
-
Electrophilic Aromatic Substitution (Nitration): 3,4-dimethoxybenzene is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO₂) onto the aromatic ring, forming 3,4-dimethoxynitrobenzene.
-
Reduction of the Nitro Group: The nitro group of 3,4-dimethoxynitrobenzene is then reduced to an amino group (-NH₂) to yield the final product, this compound. This can be effectively achieved through catalytic hydrogenation or by chemical reduction.
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the starting material, intermediate, and final product.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance |
| 3,4-Dimethoxybenzene | C₈H₁₀O₂ | 138.16 | 22-24 | 212-214 | Colorless liquid or solid |
| 3,4-Dimethoxynitrobenzene | C₈H₉NO₄ | 183.16 | 95-98[1] | 230 @ 17 mmHg[1] | White to pale yellow crystalline solid[2] |
| This compound | C₈H₁₁NO₂ | 153.18 | 85-89[3] | 174-176 @ 22 mmHg | Light yellow to brown powder/crystal[3] |
Table 2: Typical Reaction Parameters and Yields
| Reaction Step | Key Reagents | Temperature (°C) | Typical Yield (%) | Purity (%) |
| Nitration | HNO₃, H₂SO₄ | 0-5[4] | >97[4] | High |
| Reduction (Catalytic Hydrogenation) | Raney-Ni, H₂ (1.6 MPa) | 100[4] | ~90[4] | >98[4] |
Experimental Protocols
Step 1: Synthesis of 3,4-Dimethoxynitrobenzene (Nitration)
This procedure details the nitration of 3,4-dimethoxybenzene using a mixed acid approach.
Materials:
-
3,4-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Ice
-
Distilled Water
-
Ethanol (B145695) (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, add a calculated amount of 3,4-dimethoxybenzene.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid to the cooled 3,4-dimethoxybenzene with continuous stirring, maintaining the temperature below 10 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should also be pre-cooled in an ice bath.
-
Using a dropping funnel, add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzene and sulfuric acid. The rate of addition should be controlled to maintain the reaction temperature between 0 and 5 °C.[4]
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1-2 hours to ensure the reaction goes to completion.
-
Carefully pour the reaction mixture onto crushed ice with stirring. A yellow precipitate of 3,4-dimethoxynitrobenzene will form.
-
Collect the solid product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
-
The crude product can be purified by recrystallization from ethanol to yield pale yellow crystals. A yield of over 97% can be expected.[4]
Step 2: Synthesis of this compound (Reduction)
This section provides two common methods for the reduction of the nitro intermediate.
This method utilizes Raney-Nickel as a catalyst for the hydrogenation of the nitro group.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Ethanol
-
Raney-Nickel (Raney-Ni) catalyst
-
Hydrogen gas (H₂)
-
Autoclave or a suitable hydrogenation apparatus
-
Filter aid (e.g., Celite)
Procedure:
-
In an autoclave, dissolve the 3,4-dimethoxynitrobenzene in ethanol.[4]
-
Carefully add a catalytic amount of Raney-Ni to the solution under an inert atmosphere.
-
Seal the autoclave and purge it with nitrogen gas before introducing hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1.6 MPa and heat the reaction mixture to 100 °C with stirring.[4]
-
Maintain these conditions until the hydrogen uptake ceases, indicating the completion of the reaction.
-
Cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite) to remove the Raney-Ni catalyst.
-
Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by vacuum distillation or recrystallization. A yield of up to 90% with a purity of over 98% can be achieved.[4]
This method offers an alternative to high-pressure hydrogenation.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Ethanol
-
Hydrazine (B178648) hydrate (B1144303) (80% solution)
-
Ferric chloride (FeCl₃)
-
Activated carbon
-
Reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Add a catalytic amount of ferric chloride and a small amount of activated carbon to the solution.
-
Heat the mixture to reflux (approximately 70-80 °C).
-
Slowly add hydrazine hydrate (80% solution) dropwise to the refluxing mixture.
-
After the addition is complete, continue to reflux for an additional 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove the catalyst and activated carbon.
-
Concentrate the filtrate under reduced pressure. The crude product will crystallize upon cooling.
-
Collect the crystals by filtration and wash with a cold ethanol/water mixture.
-
Dry the purified this compound.
Visualizations
Synthetic Pathway
References
Solubility Profile of 3,4-Dimethoxyaniline in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3,4-dimethoxyaniline, a key intermediate in the synthesis of various pharmaceutical compounds and dyes. Understanding its solubility is critical for process development, formulation, and quality control in a research and drug development setting. This document summarizes the available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow for this process.
Quantitative Solubility Data
Precise quantitative data on the solubility of this compound in a wide range of organic solvents is not extensively available in publicly accessible literature. The following table summarizes the available data. Researchers are advised to experimentally determine solubility in their specific solvent systems for accurate results.
| Solvent | Temperature | Solubility | Data Type |
| Water | 17.8 °C (64 °F) | 1.0 - 10.0 mg/mL | Semi-Quantitative |
| Water | Not Specified | Slightly Soluble | Qualitative |
| Water | Not Specified | Insoluble | Qualitative |
| Methanol | Not Specified | Slightly Soluble | Qualitative |
| Methanol | Not Specified | Soluble | Qualitative |
| Chloroform | Not Specified | Sparingly Soluble | Qualitative |
| Ethanol | Not Specified | Soluble | Qualitative |
| Ether | Not Specified | Soluble | Qualitative |
| Benzene | Not Specified | Soluble | Qualitative |
| Hot Petroleum Ether | Not Specified | Soluble | Qualitative |
Note: The semi-quantitative data for water is sourced from the National Toxicology Program (NTP, 1992).[1] Qualitative descriptors are compiled from various chemical supplier safety data sheets and databases.[2][3][4] The conflicting "insoluble" and "slightly soluble" descriptions for water highlight the need for precise experimental determination.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of this compound solubility, primarily based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (analytical grade)
-
Selected organic solvent (HPLC grade or equivalent)
-
Volumetric flasks
-
Analytical balance (readable to ±0.1 mg)
-
Temperature-controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Syringes
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid should be clearly visible to ensure saturation.
-
Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.
-
Agitate the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The time required for equilibrium should be established by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid particles. This step is critical to prevent overestimation of solubility.
-
Dilute the filtered sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
For HPLC:
-
Develop a method with a suitable mobile phase and stationary phase to achieve good separation and peak shape for this compound.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Inject the diluted sample and determine the concentration from the calibration curve.
-
-
For UV-Vis Spectrophotometry:
-
Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.
-
Prepare a calibration curve by measuring the absorbance of standard solutions of known concentrations at λmax.
-
Measure the absorbance of the diluted sample and determine the concentration from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the undiluted saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
-
Safety Precautions:
-
Handle this compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent before starting the experiment.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
References
- 1. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. This compound | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectral Data of 3,4-Dimethoxyaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxyaniline, a key intermediate in pharmaceutical and chemical synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.[1][2]
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic protons, the amine protons, and the methoxy (B1213986) group protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~6.75 | d | ~8.2 | H-5 |
| ~6.3-6.4 | dd | ~8.2, ~2.5 | H-6 |
| ~6.25 | d | ~2.5 | H-2 |
| ~3.85 | s | - | -OCH₃ (para to NH₂) |
| ~3.82 | s | - | -OCH₃ (meta to NH₂) |
| ~3.6 (broad) | s | - | -NH₂ |
Note: The chemical shifts and coupling constants are approximate and can vary slightly depending on the solvent and concentration.
¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~149.5 | C-4 |
| ~143.0 | C-3 |
| ~140.0 | C-1 |
| ~113.0 | C-5 |
| ~104.0 | C-6 |
| ~100.0 | C-2 |
| ~56.0 | -OCH₃ (para) |
| ~55.8 | -OCH₃ (meta) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is typically recorded as a KBr pellet.[3]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (primary amine) |
| 3050 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 1620 - 1580 | Strong | N-H bend (scissoring) |
| 1520 - 1480 | Strong | Aromatic C=C stretch |
| 1250 - 1200 | Strong | Aryl-O stretch (asymmetric) |
| 1050 - 1000 | Strong | Aryl-O stretch (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common method for the analysis of small organic molecules like this compound.[4][5]
| m/z | Relative Intensity | Assignment |
| 153 | High | Molecular Ion [M]⁺ |
| 138 | High | [M - CH₃]⁺ |
| 110 | Medium | [M - CH₃ - CO]⁺ |
| 95 | Medium | |
| 65 | Low |
Experimental Protocols
NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) in a clean, dry NMR tube.
-
Cap the NMR tube and gently invert to ensure complete dissolution.
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher
-
Pulse Program: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 8-16
-
Spectral Width: -2 to 12 ppm
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher
-
Pulse Program: Proton-decoupled single-pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 512-1024
-
Spectral Width: 0 to 220 ppm
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FT-IR) Spectrometer
-
Scan Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
Background: A spectrum of the empty sample compartment should be recorded as a background.
Mass Spectrometry
Sample Introduction:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol (B129727) or dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
Instrument Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV
-
Source Temperature: 200-250 °C
-
Mass Range: m/z 40-400
-
Scan Speed: 1-2 scans/second
Visualization of Spectral Correlations
The following diagram illustrates the relationship between the molecular structure of this compound and its characteristic spectral data.
Caption: Correlation of this compound's structure with its spectral data.
References
An In-depth Technical Guide to the Safety and Handling of 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 3,4-Dimethoxyaniline (CAS No. 6315-89-5), a compound frequently used as a pharmaceutical intermediate and in the manufacturing of other laboratory chemicals.[1][2] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[3] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed.[1][4][5] |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin.[6] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled.[6] |
Source: Aggregated GHS information from multiple suppliers.[6]
Physical and Chemical Properties
Understanding the physical and chemical properties of this compound is essential for safe handling and storage.
Table 2: Physical and Chemical Properties
| Property | Value |
| Appearance | Brown powder or crystal.[3][6] |
| Molecular Formula | C8H11NO2.[1] |
| Molecular Weight | 153.18 g/mol .[6] |
| Melting Point | 86 - 90 °C / 186.8 - 190.4 °F.[3] |
| Boiling Point | 174 - 176 °C / 345.2 - 348.8 °F @ 22 mmHg.[3] |
| Flash Point | > 110 °C / > 230 °F.[3][7] |
| Solubility | Slightly soluble in water.[6][8] Soluble in methanol. |
| Synonyms | 4-Aminoveratrole, 4-Aminopyrocatechol dimethyl ether.[1][7] |
Safe Handling and Storage
Proper handling and storage procedures are paramount to minimizing exposure risks.
3.1. Handling
-
Ventilation: Use only in a well-ventilated area or outdoors.[1][3] Ensure that emergency eye wash fountains and safety showers are readily accessible.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[1][3] In case of inadequate ventilation, wear respiratory protection (e.g., N95 dust mask).[1][7]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and any exposed skin thoroughly after handling.[1][3]
-
General Precautions: Avoid breathing dust, mist, or spray.[1] Avoid contact with skin and eyes.[1] Avoid dust formation.[3]
3.2. Storage
-
Conditions: Store in a well-ventilated place and keep the container tightly closed.[1][3] It is recommended to store in a refrigerator or in a cool, dark place at temperatures below 15°C.[6] The product may be air sensitive.[2]
-
Incompatible Materials: Keep away from acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1][3]
-
Stability: The substance is sensitive to prolonged exposure to light.[8][9]
Exposure Controls and Personal Protective Equipment
The following diagram outlines the selection process for appropriate Personal Protective Equipment (PPE).
Caption: PPE Selection Workflow for Handling this compound.
Table 3: Recommended Personal Protective Equipment
| Protection Type | Specification |
| Eye/Face Protection | Chemical goggles or safety glasses. A face shield may also be necessary.[1] |
| Skin Protection | Protective gloves and suitable protective clothing.[1] |
| Respiratory Protection | In case of inadequate ventilation, wear respiratory protection such as a dust mask (type N95, US).[1][7] |
| Foot Protection | Safety shoes are recommended.[1] |
First-Aid Measures
Immediate medical attention is required in case of exposure. The following flowchart details the appropriate first-aid procedures.
Caption: First-Aid Procedures for Exposure to this compound.
-
General Advice: In case of an accident or if you feel unwell, seek immediate medical advice and show the product label where possible.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[1][3] If breathing is difficult or has stopped, provide artificial respiration.[1][3] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3][6] Seek immediate medical attention.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][3] If present, remove contact lenses and continue rinsing.[1] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1] Clean the mouth with water and drink plenty of water afterward.[3] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide (CO2), dry chemical powder, or a water spray.[1][3][6][8]
-
Specific Hazards: Thermal decomposition can generate toxic fumes, including carbon oxides and nitrogen oxides.[1] The substance itself is non-combustible but may decompose upon heating.[6][8]
-
Protective Equipment: Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel.[1] Ensure adequate ventilation.[1] Do not breathe the dust.[1] Only qualified personnel equipped with suitable protective equipment should intervene.[1]
-
Environmental Precautions: Avoid release into the environment.[1] Notify authorities if the product enters sewers or public waters.[1]
-
Methods for Cleaning Up: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[8] Use absorbent paper dampened with ethanol to clean up any remaining material.[8] For larger spills, sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[1] All contaminated surfaces should be washed with 60-70% ethanol followed by a soap and water solution.[6][8] Do not re-enter the contaminated area until it has been verified as clean by a safety officer.[6][8]
-
Isolation: For solids, isolate the spill or leak area for at least 25 meters (75 feet) in all directions.[6][8]
Toxicological Information
-
Acute Toxicity: this compound is harmful if swallowed.[1] It is also classified as harmful in contact with skin and if inhaled.[6] This compound may also induce methemoglobinemia.[6]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Respiratory Effects: May cause respiratory irritation.[1]
-
Chronic Effects: Prolonged or repeated exposure may cause organ injury.[6]
Note: Specific LD50 or LC50 data are not provided in the readily available safety data sheets.
Disposal Considerations
Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][3][4]
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is imperative that all users of this chemical familiarize themselves with this information and the relevant Safety Data Sheet (SDS) before commencing any work.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound, 98+% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 5. This compound, CAS No. 6315-89-5 - iChemical [ichemical.com]
- 6. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 98 6315-89-5 [sigmaaldrich.com]
- 8. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6315-89-5 Name: this compound [xixisys.com]
Commercial Production of 3,4-Dimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4-Dimethoxyaniline is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, dyes, and pigments. Its commercial production is primarily achieved through a robust and high-yielding two-step process commencing with the nitration of 1,2-dimethoxybenzene (B1683551) (veratrole), followed by the catalytic reduction of the resulting 3,4-dimethoxynitrobenzene (B134838). An alternative, though less detailed in public literature, commercial route involves the ammonolysis of 4-chloro-1,2-dimethoxybenzene (B92193). This technical guide provides an in-depth overview of these manufacturing processes, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development and chemical synthesis.
Introduction
This compound, also known as 4-aminoveratrole, is an aromatic organic compound with the chemical formula C₈H₁₁NO₂. The presence of the electron-donating methoxy (B1213986) groups on the benzene (B151609) ring activates it towards electrophilic substitution, making it a versatile precursor for more complex molecules. Its primary application lies in the pharmaceutical industry as a key building block for the synthesis of various active pharmaceutical ingredients (APIs). This guide focuses on the core commercial methodologies for its synthesis, providing detailed technical information for practical application and process understanding.
Primary Commercial Synthesis Route: Nitration and Reduction of 1,2-Dimethoxybenzene
The most prevalent and well-documented commercial synthesis of this compound is a two-step process that begins with veratrole (1,2-dimethoxybenzene). This process is favored for its high yields and purity of the final product.
Step 1: Nitration of 1,2-Dimethoxybenzene
The initial step involves the nitration of 1,2-dimethoxybenzene to form 3,4-dimethoxynitrobenzene. This is typically achieved using a mixed acid (a combination of nitric acid and sulfuric acid) at controlled temperatures.
A solution of 1,2-dimethoxybenzene is carefully treated with a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The reaction is highly exothermic and requires strict temperature control, typically maintained between 0-5°C, to prevent over-nitration and side product formation. The reaction mixture is stirred until the starting material is consumed. The resulting 3,4-dimethoxynitrobenzene is then isolated by filtration.
Step 2: Reduction of 3,4-Dimethoxynitrobenzene
The nitro group of 3,4-dimethoxynitrobenzene is subsequently reduced to an amine group to yield the final product, this compound. Catalytic hydrogenation is the preferred industrial method for this transformation.
3,4-Dimethoxynitrobenzene is dissolved in a suitable solvent, typically ethanol, and charged into a high-pressure autoclave. A catalyst, most commonly Raney Nickel (Raney-Ni), is added to the mixture. The autoclave is then pressurized with hydrogen gas to approximately 1.6 MPa and heated to around 100°C. The reaction is monitored until the uptake of hydrogen ceases, indicating the completion of the reduction. After cooling and depressurization, the catalyst is filtered off, and the this compound is isolated from the filtrate.
Quantitative Data for the Primary Synthesis Route
| Parameter | Nitration of 1,2-Dimethoxybenzene | Reduction of 3,4-Dimethoxynitrobenzene |
| Starting Material | 1,2-Dimethoxybenzene (Veratrole) | 3,4-Dimethoxynitrobenzene |
| Reagents/Catalyst | HNO₃, H₂SO₄ | Raney-Ni, H₂ |
| Solvent | - | Ethanol |
| Temperature | 0-5°C | 100°C |
| Pressure | Atmospheric | 1.6 MPa |
| Yield | >97%[1] | Up to 90%[1] |
| Purity | - | Up to 98%[1] |
Alternative Commercial Synthesis Route: Ammonolysis of 4-Chloro-1,2-dimethoxybenzene
An alternative commercial route for the synthesis of this compound involves the ammonolysis of 4-chloro-1,2-dimethoxybenzene. This method represents a direct amination of a halogenated precursor. While mentioned as a commercial process, detailed public information on specific industrial protocols and quantitative performance is limited.
The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, potentially catalyzed by copper or palladium complexes (e.g., Buchwald-Hartwig amination or Ullmann condensation conditions) to facilitate the displacement of the chloride with an amino group from an ammonia (B1221849) source.
Due to the lack of detailed public data, a specific experimental protocol and a comprehensive quantitative data table for this route on a commercial scale cannot be provided at this time.
Process and Workflow Diagrams
To visually represent the commercial production of this compound, the following diagrams illustrate the key synthesis pathway and the general experimental workflow.
Caption: Primary synthesis pathway for this compound.
Caption: General experimental workflow for the two-step synthesis.
Conclusion
The commercial production of this compound is predominantly accomplished through the nitration of 1,2-dimethoxybenzene and subsequent catalytic reduction. This method is reliable, scalable, and provides the final product in high yield and purity. While alternative routes such as the ammonolysis of 4-chloro-1,2-dimethoxybenzene exist, the public availability of detailed industrial protocols is limited. The information and diagrams presented in this guide offer a comprehensive technical overview for professionals engaged in chemical synthesis and drug development, providing a solid foundation for understanding and potentially implementing the commercial manufacturing process of this vital chemical intermediate.
References
Stability and Storage of 3,4-Dimethoxyaniline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for 3,4-Dimethoxyaniline. The information is compiled from safety data sheets, chemical supplier specifications, and general principles of pharmaceutical stability testing. This document is intended to serve as a technical resource for laboratory professionals to ensure the integrity and reliability of this compound in research and development applications.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | [1] |
| Molecular Weight | 153.18 g/mol | [1] |
| Appearance | Brown, Reddish-brown, or Light yellow to Brown powder/crystalline lumps | [2][3][4] |
| Melting Point | 85-89 °C | |
| Boiling Point | 174-176 °C at 22 mmHg | |
| Solubility | Slightly soluble in water. | [2] |
| Purity (by HPLC) | ≥ 98.0% | [3] |
Stability Profile and Degradation Pathways
It is important to note that the following degradation pathways are hypothetical and based on general chemical principles for aromatic amines. Further experimental studies are required to confirm the specific degradation products of this compound.
Oxidative Degradation
Aromatic amines are susceptible to oxidation, which can lead to the formation of colored impurities. The primary amine group is prone to oxidation, potentially forming nitroso, nitro, and polymeric compounds. The methoxy (B1213986) groups may also be susceptible to oxidative cleavage.
Photodegradation
Exposure to light, particularly UV radiation, can induce the degradation of this compound. This can involve the formation of radical species, leading to a complex mixture of degradation products.
Recommended Storage and Handling Conditions
To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from safety data sheets and chemical suppliers.
| Condition | Recommendation | Rationale |
| Temperature | Store in a refrigerator (+4°C). Some suppliers suggest ambient temperature storage is also acceptable. | To slow down potential degradation reactions. |
| Atmosphere | Keep container tightly closed and, for long-term storage, consider keeping the contents under an inert gas. | To protect from air and moisture, which can contribute to oxidative degradation. |
| Light | Store in a dark place, protected from direct light. | This compound is sensitive to light, which can cause degradation[2]. |
| Container | Use a tightly sealed container. For bulk quantities, HDPE drums with an inner liner are used. | To prevent contamination and exposure to air and moisture[3]. |
| Incompatible Materials | Acids, strong oxidizing agents, acid chlorides, and acid anhydrides. | To prevent chemical reactions that could degrade the compound[3]. |
| Handling | Handle in a cool, well-ventilated area. | To minimize exposure and potential inhalation[4]. |
Experimental Protocols
While specific, validated stability-indicating methods for this compound are not widely published, the following sections provide representative protocols for forced degradation studies and a stability-indicating HPLC method. These are based on general guidelines from the International Council for Harmonisation (ICH) and common practices for the analysis of aromatic amines[5][6].
Disclaimer: These protocols are provided as examples and should be fully validated for their intended use with this compound.
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method[7]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[5].
4.1.1. Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile.
4.1.2. Stress Conditions
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M hydrochloric acid. Heat at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours). After cooling, neutralize the solution with 0.1 M sodium hydroxide.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M sodium hydroxide. Heat at 60-80°C for a specified period. After cooling, neutralize the solution with 0.1 M hydrochloric acid.
-
Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified period.
-
Thermal Degradation: Store the solid compound and the stock solution in an oven at a controlled temperature (e.g., 70°C) for a specified period.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
4.1.3. Sample Analysis
Analyze the stressed samples, along with an unstressed control sample, using a validated stability-indicating analytical method, such as the HPLC method described below.
Stability-Indicating HPLC Method (Representative Example)
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for the analysis of aromatic amines and their degradation products.
4.2.1. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate (B84403) or formate (B1220265) buffer (e.g., 20 mM potassium phosphate monobasic, pH adjusted to 3.0 with phosphoric acid). A gradient elution may be necessary to separate all degradation products. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | UV detection at a suitable wavelength (e.g., 240 nm or based on the UV spectrum of this compound) |
| Injection Volume | 10 µL |
4.2.2. Method Validation
The stability-indicating method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 50% to 150% of the nominal concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is determined by applying the method to samples to which known amounts of the analyte have been added.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
This compound is a stable compound when stored under the recommended conditions of refrigeration, protection from light, and in a tightly sealed container under an inert atmosphere. Its primary stability concerns are sensitivity to light and incompatibility with strong acids and oxidizing agents. For quantitative analysis and stability studies, a validated stability-indicating HPLC method is crucial. The provided experimental protocols for forced degradation and HPLC analysis serve as a starting point for developing and validating methods specific to the user's requirements, ensuring the quality and reliability of data in research and drug development.
References
Methodological & Application
The Versatile Role of 3,4-Dimethoxyaniline in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: 3,4-Dimethoxyaniline, a key aromatic amine intermediate, serves as a critical building block in the synthesis of a variety of pharmaceutical compounds. Its activated amino group, due to the presence of methoxy (B1213986) groups at the meta and para positions, allows it to readily participate in reactions that form the core structures of several important drugs. This document provides detailed application notes and experimental protocols for the synthesis of three prominent pharmaceuticals: Papaverine (B1678415), a vasodilator; Verapamil, a calcium channel blocker; and Trimethoprim, an antibacterial agent. The protocols are based on established literature and provide a comprehensive guide for laboratory-scale synthesis.
I. Synthesis of Papaverine
Papaverine, a benzylisoquinoline alkaloid, is utilized for its antispasmodic and vasodilator properties. One common synthetic route involves the Bischler-Napieralski reaction, followed by dehydrogenation. A greener synthetic approach has also been developed to improve efficiency and reduce environmental impact.
Application Notes:
The synthesis of papaverine from 3,4-dimethoxyphenyl derivatives is a multi-step process that requires careful control of reaction conditions to ensure good yields and purity. The "green synthesis" approach offers a high-yielding and more environmentally friendly alternative to traditional methods.[1]
Experimental Protocol: Green Synthesis of Papaverine[1]
This protocol outlines a four-step synthesis of papaverine starting from 2-(3,4-dimethoxyphenyl)acetic acid.
Step 1: Esterification of 2-(3,4-dimethoxyphenyl)acetic acid
-
In a 250 mL flask equipped with a reflux condenser, combine 20 g (0.1 mol) of 2-(3,4-dimethoxyphenyl)acetic acid and 100 mL of methanol.
-
With stirring, add 0.55 mL (0.01 mol) of 98% sulfuric acid.
-
Reflux the mixture for 19 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and process to obtain methyl 2-(3,4-dimethoxyphenyl)acetate.
Step 2: Amide Formation
-
In a 50 mL flask, combine 1 g (0.0047 mol) of methyl 2-(3,4-dimethoxyphenyl)acetate, 1.81 g (0.01 mol) of 2-(3,4-dimethoxyphenyl)ethanamine, and 0.012 g (0.0005 mol) of lithium hydroxide (B78521).
-
Heat the mixture at 130°C for 1 hour.
-
Cool the reaction mixture and purify the product to yield N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide.
Step 3: Cyclization to 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline
-
The amide from the previous step is subjected to ring closure using polyphosphoric acid (PPA) in refluxing toluene (B28343) to yield the dihydroisoquinoline derivative.[1]
Step 4: Dehydrogenation to Papaverine
-
To a 250 mL flask, add the aqueous solution of the dihydroisoquinoline phosphate (B84403) salt (3.75 g, 0.011 mol) from the previous step.
-
Adjust the pH to 5 with potassium hydroxide solution.
-
Add 0.75 g of Pd/C catalyst.
-
Reflux the mixture for 48 hours, monitoring by TLC.
-
After completion, cool the reaction, adjust the pH to 8 with sodium hydroxide, and extract the product with dichloromethane.
-
Filter to remove the catalyst and concentrate the organic phase to obtain crude papaverine.
Quantitative Data:
| Step | Product | Starting Material | Yield (%) | Purity (%) |
| 1 | Methyl 2-(3,4-dimethoxyphenyl)acetate | 2-(3,4-dimethoxyphenyl)acetic acid | 99 | - |
| 2 | N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide | Methyl 2-(3,4-dimethoxyphenyl)acetate | 90 | - |
| 4 | Papaverine | 1-(3,4-dimethoxybenzyl)-6,7-dimethoxy-3,4-dihydroisoquinoline | 82 (crude) | - |
| Overall | Papaverine | 2-(3,4-dimethoxyphenyl)acetic acid | 58.7 | - |
Synthetic Pathway:
Caption: Synthetic pathway for the green synthesis of Papaverine.
II. Synthesis of Verapamil
Verapamil is a calcium channel blocker used in the management of hypertension, angina, and cardiac arrhythmias. Its synthesis often involves the condensation of 2-(3,4-dimethoxyphenyl)-3-methylbutyronitrile with an N-substituted propylamine (B44156) derivative.
Application Notes:
The synthesis of Verapamil is a multi-step process that can be achieved with high purity. The final step of forming the hydrochloride salt is crucial for its pharmaceutical application.
Experimental Protocol: Synthesis of Verapamil Hydrochloride[2][3]
This protocol describes a three-step synthesis of Verapamil hydrochloride.
Step 1: Synthesis of N-(3-chloropropyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methylamine
-
In a round bottom flask, prepare a solution of 101 g of sodium hydroxide flakes in 360 mL of water.
-
Charge 360 g of 2-(3,4-dimethoxyphenyl)-N-methylethanamine at 25-28°C.
-
Add 7.2 g of Tetrabutylammonium bromide (TBAB) followed by the addition of 360 g of chlorobromopropane over 3 hours at 25-28°C.
-
Stir the reaction mixture at 25-28°C for 2 hours. Add an additional 5.4 g of TBAB in three lots, stirring for 2 hours after each addition.
-
Work up the reaction to isolate the product.
Step 2: Synthesis of Verapamil Base
-
The product from Step 1 is reacted with 2-(3,4-dimethoxyphenyl)-2-isopropylvaleronitrile in the presence of a base (e.g., sodium amide) in a suitable solvent like toluene.[2]
Step 3: Formation of Verapamil Hydrochloride
-
Charge the Verapamil base from Step 2 into a clean, dry round bottom flask.
-
Add 10 g of charcoal and stir the mixture at 35-40°C for 30 minutes.
-
Filter the charcoal and wash with 100 mL of toluene.
-
Adjust the pH of the filtrate to 3.0-3.5 with Isopropyl alcohol saturated with HCl (~17%) and stir at 25-30°C for 3 hours.
-
Cool the reaction mixture to 0-5°C and stir for 1 hour.
-
Filter the product, wash with 200 mL of toluene, and dry under vacuum at 50-55°C.
Quantitative Data:
| Step | Product | Overall Yield (%) | Purity by HPLC (%) |
| 1-3 | Verapamil Hydrochloride | 74 | 99.8 |
Synthetic Workflow:
Caption: Experimental workflow for the synthesis of Verapamil Hydrochloride.
III. Synthesis of Trimethoprim
Trimethoprim is a bacteriostatic antibiotic, often used in combination with sulfamethoxazole. A common synthetic route starts from 3,4,5-trimethoxybenzaldehyde.
Application Notes:
The synthesis of Trimethoprim can be achieved through various routes, with the Knoevenagel condensation being a prominent method. The use of a phase-transfer catalyst like a crown ether can significantly improve the reaction yield.[1]
Experimental Protocol: Synthesis of Trimethoprim via Knoevenagel Condensation[1][4]
This protocol details a multi-step synthesis of Trimethoprim.
Step 1: Knoevenagel Condensation
-
In a reactor, combine 196.2 g (1 mol) of 3,4,5-trimethoxybenzaldehyde, 113.12 g (1 mol) of ethyl cyanoacetate, 750 mL of DMSO, and 60 g of sodium methylate.
-
Heat the mixture to 105 ± 2°C and reflux for approximately 2.5 hours, monitoring the reaction by TLC.
Step 2: Reduction
-
Cool the reaction mixture from Step 1 to 0-5°C.
-
Slowly add 56.7 g (1.5 mol) of sodium borohydride (B1222165) while stirring.
-
Allow the temperature to rise to 20°C and continue the reaction for 1 hour.
Step 3: Cyclization with Guanidine (B92328)
-
In a separate reactor, add 59 g (1 mol) of guanidine to 350 mL of acetic anhydride (B1165640) and 250 mL of DMF.
-
Heat the mixture to reflux for 1 hour.
-
Add 50 g of sodium methylate and continue the reaction for another hour.
-
Stop the reaction, remove the solvent under reduced pressure, add 700 mL of water, stir, and filter the product.
-
The product from Step 2 is then reacted with the guanidine mixture to form Trimethoprim.
Quantitative Data:
| Method | Starting Materials | Key Reagents | Yield (%) | Reference |
| β-anilino-α-3,4,5-trimethoxy benzyl (B1604629) vinyl cyanide cyclization | β-anilino-α-3,4,5-trimethoxy benzyl vinyl cyanide | Guanidinium hydrochloride | 94 | [3] |
| Phenylenedi-imino-dipropanenitrile condensation | 3,4,5-trimethoxybenzaldehyde, o-phenylenedi-imino-N,N’-[α-(3,4,5-trimethoxybenzyl)acrylonitrile] | Guanidine | 83 | [4] |
| Phenylenedi-imino-dipropanenitrile condensation | 3,4,5-trimethoxybenzaldehyde, p-phenylenedi-imino-dipropanenitrile | Guanidine | 75 | [4] |
| Phenylenedi-imino-dipropanenitrile condensation | 3,4,5-trimethoxybenzaldehyde, m-phenylenedi-imino-dipropanenitrile | Guanidine | 60 | [4] |
Synthetic Pathway:
Caption: Synthetic pathway for Trimethoprim via Knoevenagel condensation.
Disclaimer: These protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions must be taken when handling all chemicals. The reaction conditions and yields may vary and require optimization for specific laboratory settings.
References
Application Notes and Protocols: 3,4-Dimethoxyaniline as an Intermediate for Azo Dyes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,4-dimethoxyaniline as a key intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of organic colorants characterized by the presence of an azo group (-N=N-) that links two aromatic rings. The specific substituents on these aromatic rings dictate the dye's color, fastness, and other physicochemical properties. The electron-donating methoxy (B1213986) groups on the this compound precursor influence the electronic properties and, consequently, the color of the resulting azo dyes.
General Synthesis Pathway
The synthesis of azo dyes from this compound follows a well-established two-step reaction pathway:
-
Diazotization: The primary aromatic amine, this compound, is converted into a diazonium salt. This is typically achieved by treating it with a source of nitrous acid, such as sodium nitrite (B80452), in an acidic medium at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and is generally used immediately in the subsequent step.
-
Azo Coupling: The unstable diazonium salt is then reacted with a coupling component, which is an electron-rich aromatic compound like a phenol, naphthol, or another aromatic amine. This electrophilic aromatic substitution reaction forms the stable azo dye.
Data Presentation
While specific quantitative data for a wide range of azo dyes synthesized directly from this compound is not extensively available in the public domain, the following table presents illustrative data for a representative azo dye derived from this compound and a common coupling component, 2-naphthol (B1666908). This data is based on typical values observed for structurally similar azo dyes.
| Property | Illustrative Value |
| Product Name | 1-((3,4-dimethoxyphenyl)diazenyl)naphthalen-2-ol |
| Molecular Formula | C₁₈H₁₆N₂O₃ |
| Molecular Weight | 308.33 g/mol |
| Appearance | Red to deep red crystalline solid |
| Yield | 80-90% |
| Melting Point | 165-175 °C (decomposes) |
| λmax (in Ethanol) | 490-530 nm |
| Molar Absorptivity (ε) | 28,000-38,000 L mol⁻¹ cm⁻¹ |
| Solubility | Soluble in ethanol, acetone, and chloroform; Insoluble in water |
Experimental Protocols
The following are detailed protocols for the synthesis of a representative azo dye using this compound as the intermediate.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (3.0 eq)
-
Sodium Nitrite (1.1 eq)
-
Distilled Water
-
Ice
Procedure:
-
In a 250 mL beaker, dissolve this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (3.0 eq). Stir the mixture until a clear solution is obtained.
-
Cool the beaker in an ice-salt bath to maintain the temperature between 0 and 5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound hydrochloride with constant, vigorous stirring. The addition rate should be controlled to keep the temperature below 5 °C.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the diazotization reaction is complete. The resulting diazonium salt solution should be used immediately in the next step.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Diazonium salt solution from Protocol 1 (1.0 eq)
-
2-Naphthol (1.0 eq)
-
Sodium Hydroxide (B78521) (2.0 eq)
-
Distilled Water
-
Ice
Procedure:
-
In a 500 mL beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). Stir until a clear solution of sodium 2-naphthoxide is formed.
-
Cool this alkaline solution of 2-naphthol in an ice bath to below 5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution from Protocol 1 to the cold alkaline 2-naphthol solution with continuous and efficient stirring. A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the solid dye with a generous amount of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Visualizations
Caption: General workflow for the synthesis of an azo dye from this compound.
Application Notes and Protocols for the Synthesis of 2-(3,4-Dimethoxyphenylamino)thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-aminothiazole (B372263) derivatives, specifically focusing on the incorporation of a 3,4-dimethoxyphenyl moiety. The synthesis is a two-step process commencing with the preparation of N-(3,4-dimethoxyphenyl)thiourea from 3,4-dimethoxyaniline, followed by a classic Hantzsch thiazole (B1198619) synthesis. This class of compounds is of significant interest in medicinal chemistry due to the prevalence of the 2-aminothiazole core in a variety of biologically active molecules. The following protocols are designed to be clear and reproducible for researchers in organic synthesis and drug discovery.
Introduction
The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis of novel 2-aminothiazole derivatives is a continuous effort in the pursuit of new therapeutic agents. The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea (B124793) derivative, remains a robust and widely utilized method for the construction of this heterocyclic system.[1][2] This application note details the synthesis of a 2-aminothiazole derivative bearing a 3,4-dimethoxyphenyl substituent, a common structural motif in pharmacologically active compounds.
Overall Experimental Workflow
Caption: Overall workflow for the two-step synthesis of 2-(3,4-dimethoxyphenylamino)thiazole derivatives.
Chemical Reaction Pathway
References
Application Notes and Protocols: Nitration of 3,4-Dimethoxybenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The nitration of 3,4-dimethoxybenzene, also known as veratrole, is a significant electrophilic aromatic substitution reaction utilized in organic synthesis. This process introduces one or more nitro groups onto the aromatic ring, leading to the formation of valuable intermediates. The primary product of dinitration is 4,5-dimethoxy-1,2-dinitrobenzene, a key precursor in the synthesis of various more complex molecules, including pharmaceuticals and dyes. The electron-donating nature of the two methoxy (B1213986) groups activates the benzene (B151609) ring, facilitating the nitration process. This document provides a detailed experimental procedure for the dinitration of 3,4-dimethoxybenzene, including a summary of quantitative data and a visual representation of the experimental workflow.
Data Presentation
A summary of the key quantitative data for the starting material and the primary product is presented in the table below for easy reference and comparison.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| 3,4-Dimethoxybenzene (Veratrole) | C₈H₁₀O₂ | 138.16 | 22-25 | Colorless to pale yellow liquid or solid | 6.85 (s, 2H), 6.78 (s, 1H), 3.87 (s, 6H) | 149.0, 148.2, 111.1, 110.2, 108.8, 55.9 |
| 4,5-Dimethoxy-1,2-dinitrobenzene | C₈H₈N₂O₆ | 228.16 | 131-134[1][2] | Yellow powder[1][2] | 7.3 (s, 2H), 4.0 (s, 6H)[2] | Not available |
Experimental Protocol
This protocol details the dinitration of 3,4-dimethoxybenzene to yield 4,5-dimethoxy-1,2-dinitrobenzene. The procedure should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Materials:
-
3,4-Dimethoxybenzene (Veratrole)
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Glacial Acetic Acid
-
Ice
-
Distilled water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Beaker (500 mL)
-
Büchner funnel and filter paper
-
Recrystallization apparatus
Procedure:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10.0 g (0.072 mol) of 3,4-dimethoxybenzene in 20 mL of glacial acetic acid.
-
Place the flask in an ice-water bath and cool the solution to 0-5 °C with continuous stirring.
-
-
Preparation of Nitrating Mixture:
-
In a separate beaker, carefully and slowly add 20 mL of concentrated sulfuric acid to 20 mL of concentrated nitric acid. Caution: This mixing is highly exothermic and should be done slowly in an ice bath.
-
Cool the resulting nitrating mixture to 0-5 °C.
-
-
Nitration Reaction:
-
Slowly add the cold nitrating mixture dropwise to the stirred solution of 3,4-dimethoxybenzene over a period of 30-45 minutes, ensuring the reaction temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.
-
-
Work-up:
-
Carefully pour the reaction mixture onto 200 g of crushed ice in a 500 mL beaker with gentle stirring.
-
A yellow precipitate of 4,5-dimethoxy-1,2-dinitrobenzene will form.
-
Allow the ice to melt completely, then collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with copious amounts of cold water until the washings are neutral to litmus (B1172312) paper.
-
-
Purification:
-
Recrystallize the crude product from ethanol to obtain pure 4,5-dimethoxy-1,2-dinitrobenzene as a yellow crystalline solid.
-
Dry the purified product in a desiccator.
-
-
Characterization:
-
Determine the melting point of the purified product.
-
Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure.
-
The expected yield of the purified product is in the range of 70-80%.
-
Mandatory Visualization
The following diagram illustrates the experimental workflow for the nitration of 3,4-dimethoxybenzene.
Caption: Experimental workflow for the synthesis of 4,5-dimethoxy-1,2-dinitrobenzene.
References
Application Notes and Protocols: Catalytic Reduction of 3,4-Dimethoxynitrobenzene to 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of 3,4-dimethoxynitrobenzene (B134838) to 3,4-dimethoxyaniline is a critical transformation in synthetic organic chemistry, providing a key intermediate for the synthesis of various pharmaceuticals, dyes, and other valuable organic compounds.[1] this compound, also known as 4-aminoveratrole, serves as a fundamental building block in the creation of more complex molecules.[1] Catalytic hydrogenation is a widely employed, efficient, and environmentally benign method for the reduction of nitroarenes.[2] This document provides detailed application notes and experimental protocols for the catalytic reduction of 3,4-dimethoxynitrobenzene utilizing various common heterogeneous catalysts.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes quantitative data for different catalytic systems employed in the reduction of nitroaromatics, providing a comparative overview of their efficiency.
| Catalyst | Substrate | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Reference |
| Raney-Ni | 3,4-Dimethoxynitrobenzene | Not Specified | Ethanol (B145695) | 100 | 1.6 | Not Specified | >90 | [3] |
| Modified skeletal Ni | 3-nitro-4-methoxy-acetanilide | 1:10 (catalyst:substrate) | Methanol (B129727) | 60 | 1.0 | 40 min | 99.9 (selectivity) | [4] |
| 5% Pd/C | Nitrobenzene-2-sulfonic acid-(N-cyclohexyl-N-methyl)amide | Not Specified | Methanol | 40-50 | 0.11 | 110 min | 100 | [5] |
| Pt/C | ortho-Nitrochlorobenzene | 1 wt% | Not Specified | Not Specified | Not Specified | Not Specified | High Activity | [6] |
| Fe3O4@SiO2@Pd(ii)-polysalophen | Nitrobenzene | 0.3 mol% Pd | Water | Reflux | Atmospheric | Not Specified | High Conversion | [7] |
Experimental Workflow
The general workflow for the catalytic reduction of 3,4-dimethoxynitrobenzene is depicted in the following diagram.
Caption: General workflow for the catalytic hydrogenation of 3,4-dimethoxynitrobenzene.
Experimental Protocols
Protocol 1: Reduction using Raney Nickel Catalyst
This protocol is based on the successful synthesis of this compound as described in the literature.[3]
Materials:
-
3,4-Dimethoxynitrobenzene
-
Raney Nickel (activated)
-
Ethanol
-
Autoclave (Parr hydrogenator or similar)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
In a suitable autoclave, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Carefully add the activated Raney-Ni catalyst to the solution under an inert atmosphere. The amount of catalyst can be optimized, but a starting point of 5-10% by weight relative to the nitroarene is common.
-
Seal the autoclave and purge the system several times with nitrogen gas, followed by purging with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1.6 MPa.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Monitor the reaction progress by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or GC-MS.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst. Caution: Raney Nickel can be pyrophoric when dry and should be handled with care. The filter cake should be kept wet with solvent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization or chromatography if necessary.
Protocol 2: Reduction using Palladium on Carbon (Pd/C) Catalyst
This protocol is a general method for nitroarene reduction adapted for 3,4-dimethoxynitrobenzene.
Materials:
-
3,4-Dimethoxynitrobenzene
-
5% or 10% Palladium on Carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogenation vessel (e.g., Parr hydrogenator or a flask with a hydrogen balloon)
-
Filtration apparatus (e.g., Celite pad)
-
Rotary evaporator
Procedure:
-
Dissolve 3,4-dimethoxynitrobenzene in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.
-
Carefully add the Pd/C catalyst (typically 1-5 mol%).
-
Seal the vessel and evacuate and backfill with nitrogen several times, then with hydrogen.
-
If using a hydrogen balloon, ensure a positive pressure of hydrogen. If using a Parr apparatus, pressurize to the desired pressure (e.g., 0.1-0.5 MPa).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50°C) to facilitate the reaction.[5]
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Upon completion, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the mixture through Celite to remove the Pd/C catalyst.
-
Remove the solvent from the filtrate by rotary evaporation to obtain the crude product.
-
Purify the this compound by appropriate methods if required.
Protocol 3: Reduction using Platinum on Carbon (Pt/C) Catalyst
This protocol provides a general procedure for nitro group reduction using a platinum catalyst.
Materials:
-
3,4-Dimethoxynitrobenzene
-
5% Platinum on Carbon (Pt/C)
-
Ethyl acetate (B1210297) or Ethanol
-
Hydrogenation apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a hydrogenation vessel, prepare a solution of 3,4-dimethoxynitrobenzene in a solvent like ethyl acetate or ethanol.
-
Add the Pt/C catalyst (typically 1-5 mol%) to the solution.
-
Securely close the vessel and replace the air with hydrogen by repeated evacuation and backfilling cycles.
-
Establish a hydrogen atmosphere (e.g., balloon or a set pressure in an autoclave).
-
Stir the reaction mixture at room temperature or with moderate heating. Platinum catalysts are often highly active for the hydrogenation of nitroarenes.[6][8]
-
Follow the reaction's progress by an appropriate analytical method.
-
Once the reaction is complete, vent the hydrogen and flush the apparatus with an inert gas.
-
Remove the catalyst by filtration through a Celite pad.
-
Evaporate the solvent to isolate the crude this compound.
-
Further purification can be performed as needed.
Safety Precautions
-
Catalytic hydrogenation reactions should always be conducted in a well-ventilated fume hood.
-
Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded and free of ignition sources.
-
Hydrogenation catalysts, particularly Raney Nickel and Palladium on Carbon, can be pyrophoric upon exposure to air, especially when dry. Handle with care and keep the catalyst wet with solvent during filtration.
-
The reduction of nitro compounds is often highly exothermic. Proper temperature control and monitoring are crucial, especially on a larger scale.[2]
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
By following these detailed protocols and safety guidelines, researchers can effectively and safely synthesize this compound from 3,4-dimethoxynitrobenzene for use in a wide range of research and development applications.
References
- 1. nbinno.com [nbinno.com]
- 2. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 6. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient reduction of nitro compounds and domino preparation of 1-substituted-1H-1,2,3,4-tetrazoles by Pd(ii)-polysalophen coated magnetite NPs as a robust versatile nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The hydrogenation of nitroarenes mediated by platinum nanoparticles: an overview - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
The Versatility of 3,4-Dimethoxyaniline: A Keystone Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
3,4-Dimethoxyaniline, a readily available aromatic amine, serves as a pivotal building block in the landscape of organic chemistry. Its electron-rich aromatic ring, activated by two methoxy (B1213986) groups, renders it highly reactive towards a variety of chemical transformations, making it an indispensable precursor for the synthesis of a diverse array of heterocyclic compounds and biologically active molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key molecular scaffolds, including isoquinoline (B145761) alkaloids, 2-aminothiazoles, and pyridine-3-carboxamide-6-yl-ureas, which have shown significant promise in medicinal chemistry.
Application in the Synthesis of Isoquinoline Alkaloids
This compound is a cornerstone in the construction of the isoquinoline core, a structural motif present in numerous natural products and pharmaceuticals. Its derivatives are crucial intermediates in classic named reactions for isoquinoline synthesis.
Bischler-Napieralski Reaction: Synthesis of Papaverine (B1678415)
The Bischler-Napieralski reaction is a powerful method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently aromatized to isoquinolines.[1] A prominent application is in the industrial synthesis of papaverine, a potent vasodilator.[2][3] The reaction involves the cyclization of a β-arylethylamide in the presence of a dehydrating agent.[1]
Experimental Protocol: Synthesis of 3,4-Dihydropapaverine (B1221456)
This protocol outlines the key cyclization step in the synthesis of papaverine, starting from an amide precursor derived from a this compound-related intermediate, homoveratrylamine.
-
Step 1: Amide Formation: N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide is prepared by reacting homoveratrylamine (derived from this compound) with 3,4-dimethoxyphenylacetyl chloride.
-
Step 2: Cyclization:
-
To a solution of N-(3,4-dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide (1.0 eq) in anhydrous toluene (B28343) (10 mL/g of amide), phosphorus oxychloride (POCl₃, 2.0 eq) is added dropwise at 0 °C under a nitrogen atmosphere.
-
The reaction mixture is then heated to reflux (approximately 110 °C) for 2 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
-
Step 3: Work-up and Isolation:
-
The reaction mixture is cooled to room temperature and the excess solvent and POCl₃ are removed under reduced pressure.
-
The residue is carefully quenched with ice-water and basified with a concentrated ammonium (B1175870) hydroxide (B78521) solution to pH 8-9.
-
The aqueous layer is extracted with dichloromethane (B109758) (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane gradient) to afford 3,4-dihydropapaverine.
-
-
Step 4: Dehydrogenation to Papaverine:
-
The resulting 3,4-dihydropapaverine can be dehydrogenated to papaverine by heating with a palladium catalyst (e.g., Pd/C) in a high-boiling solvent like xylene.
-
Quantitative Data for Bischler-Napieralski Reaction:
| Precursor | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-(3,4-Dimethoxyphenethyl)-3,4-dimethoxyphenylacetamide | POCl₃ | Toluene | Reflux | 2 | ~70-80 | |
| N-(3,4-Dimethoxyphenethyl)acetamide | POCl₃ | Acetonitrile | Reflux | 4 | 65 | [4] |
Logical Workflow for Papaverine Synthesis via Bischler-Napieralski Reaction:
Caption: Workflow of Papaverine Synthesis.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is a condensation reaction between a β-arylethylamine and an aldehyde or ketone, followed by an acid-catalyzed cyclization to form a tetrahydroisoquinoline.[5] This reaction is fundamental in the biosynthesis of many isoquinoline alkaloids.
Experimental Protocol: General Procedure for Tetrahydroisoquinoline Synthesis
-
Step 1: Reactant Dissolution: A derivative of this compound, such as homoveratrylamine (1.0 eq), is dissolved in a suitable solvent (e.g., dichloromethane or toluene) at room temperature.
-
Step 2: Aldehyde Addition: The aldehyde or ketone (1.0-1.2 eq) is added to the solution.
-
Step 3: Acid Catalysis and Cyclization: An acid catalyst (e.g., trifluoroacetic acid (TFA) or hydrochloric acid) is added, and the mixture is stirred at room temperature or heated to reflux. The reaction progress is monitored by TLC.
-
Step 4: Work-up and Isolation:
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic layers are washed, dried, and concentrated.
-
The crude product is purified by chromatography to yield the tetrahydroisoquinoline.
-
Quantitative Data for Pictet-Spengler Reaction:
| β-Arylethylamine | Carbonyl Compound | Catalyst | Temperature | Yield (%) | Reference |
| Tryptamine | Benzaldehyde | TFA | Room Temp | 85-95 | [6] |
| Homoveratrylamine | Formaldehyde | HCl | Reflux | 70-80 | [7] |
Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction provides a route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal.[8][9]
Experimental Protocol: General Procedure for Isoquinoline Synthesis
-
Step 1: Schiff Base Formation: Benzaldehyde or a substituted derivative is condensed with an aminoacetaldehyde dialkyl acetal (B89532) to form the corresponding Schiff base (benzalaminoacetal).
-
Step 2: Cyclization: The benzalaminoacetal is treated with a strong acid, such as concentrated sulfuric acid or polyphosphoric acid, and heated to induce cyclization and subsequent elimination to form the isoquinoline ring.
-
Step 3: Work-up and Isolation: The reaction mixture is carefully poured onto ice and neutralized with a base. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography or crystallization.
Quantitative Data for Pomeranz-Fritsch Reaction:
| Benzaldehyde Derivative | Aminoacetal | Acid Catalyst | Temperature (°C) | Yield (%) | Reference |
| Benzaldehyde | Aminoacetaldehyde diethyl acetal | H₂SO₄ | 100 | Varies widely | [9] |
| 3,4-Dimethoxybenzaldehyde | Aminoacetaldehyde dimethyl acetal | PPA | 120 | ~50-60 | [10] |
Application in the Synthesis of Bioactive Heterocycles
Synthesis of 2-Aminothiazoles
2-Aminothiazoles are a class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12][13] The Hantzsch thiazole (B1198619) synthesis is a common method for their preparation.
Experimental Protocol: Hantzsch Thiazole Synthesis
-
Step 1: Reaction Setup: An α-haloketone (1.0 eq) and a thiourea (B124793) derivative (1.0 eq) are dissolved in a suitable solvent, such as ethanol (B145695) or isopropanol.
-
Step 2: Reaction: The mixture is heated to reflux for several hours. The reaction progress is monitored by TLC.
-
Step 3: Work-up and Isolation:
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is treated with a base (e.g., sodium bicarbonate solution) to neutralize any acid formed.
-
The product is then extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude 2-aminothiazole (B372263) is purified by recrystallization or column chromatography.
-
Quantitative Data for Hantzsch Thiazole Synthesis:
| α-Haloketone | Thiourea Derivative | Solvent | Yield (%) | Reference |
| 2-Chloro-1-(4-methoxyphenyl)ethanone | Thiourea | Ethanol | 85 | [14] |
| 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone | N-phenylthiourea | Isopropanol | 78 | [15] |
Synthesis of Pyridine-3-carboxamide-6-yl-ureas as DNA Gyrase Inhibitors
Pyridine-3-carboxamide-6-yl-ureas have emerged as potent inhibitors of bacterial DNA gyrase, an essential enzyme for bacterial survival, making them attractive candidates for the development of new antibiotics.[16][17][18]
Experimental Protocol: General Synthesis of Pyridine-3-carboxamide-6-yl-ureas
-
Step 1: Synthesis of the Pyridine-3-carboxamide (B1143946) Core: This typically involves the reaction of a 6-aminonicotinic acid derivative with an appropriate amine to form the amide bond.
-
Step 2: Urea (B33335) Formation: The 6-amino group of the pyridine-3-carboxamide is then reacted with an isocyanate or a carbamoyl (B1232498) chloride to form the urea linkage.
-
To a solution of the 6-aminopyridine-3-carboxamide (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), a substituted isocyanate (1.1 eq) and a catalytic amount of a non-nucleophilic base (e.g., triethylamine) are added.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
-
Step 3: Work-up and Isolation:
-
The reaction mixture is washed with water and brine.
-
The organic layer is dried and concentrated.
-
The crude product is purified by chromatography or recrystallization.
-
Quantitative Data for Pyridine-3-carboxamide-6-yl-urea Synthesis:
| 6-Aminopyridine-3-carboxamide | Isocyanate | Solvent | Yield (%) | Reference |
| Methyl 6-aminonicotinate | Ethyl isocyanate | Dichloromethane | 75 | [16] |
| N-propyl-6-aminonicotinamide | Phenyl isocyanate | THF | 82 | [19] |
Signaling Pathways and Mechanisms of Action
Papaverine's Anticancer Signaling Pathway
Papaverine has demonstrated anticancer activity in various cancer cell lines.[20][21] Its mechanism of action involves the modulation of several key signaling pathways.[22][23] Papaverine is known to inhibit phosphodiesterase 10A (PDE10A), leading to an accumulation of cyclic AMP (cAMP).[22] This increase in cAMP can influence downstream pathways such as the PI3K/Akt and mTOR pathways, which are critical for cell growth, proliferation, and survival.[22] Downregulation of the PI3K/Akt signaling pathway by papaverine can induce apoptosis and cell cycle arrest in cancer cells.[24]
Simplified Signaling Pathway of Papaverine's Anticancer Action:
Caption: Papaverine's Anticancer Pathway.
Antimicrobial Mechanism of Pyridine-3-carboxamide-6-yl-ureas
The antimicrobial activity of pyridine-3-carboxamide-6-yl-ureas stems from their ability to inhibit bacterial DNA gyrase.[16][17] DNA gyrase is a type II topoisomerase that introduces negative supercoils into DNA, a process essential for DNA replication and transcription in bacteria. These inhibitors typically target the ATPase subunit of DNA gyrase (GyrB), competing with ATP for binding to the active site.[18] By inhibiting the ATPase activity, the enzyme is unable to perform its function, leading to the disruption of DNA topology and ultimately bacterial cell death.
Mechanism of Action of DNA Gyrase Inhibitors:
Caption: DNA Gyrase Inhibition Mechanism.
References
- 1. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. UNODC - Bulletin on Narcotics - 1952 Issue 3 - 005 [unodc.org]
- 4. benchchem.com [benchchem.com]
- 5. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Pictet-Spengler Reaction Updates Its Habits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 9. organicreactions.org [organicreactions.org]
- 10. researchgate.net [researchgate.net]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. | Semantic Scholar [semanticscholar.org]
- 16. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 17. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. (PDF) Pyridine-3-Carboxamide-6-Yl-Ureas as Novel Inhibitors [research.amanote.com]
- 20. Anticancer Non-narcotic Opium Alkaloid Papaverine Suppresses Human Glioblastoma Cell Growth | Anticancer Research [ar.iiarjournals.org]
- 21. Novel Papaverine Metal Complexes with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The Biological Relevance of Papaverine in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 3,4-Dimethoxyaniline in the Synthesis of Azo Pigments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 3,4-dimethoxyaniline as a key intermediate in the production of high-performance azo pigments. This document outlines the synthesis protocol, key chemical properties, and performance characteristics of a representative azo pigment derived from this compound.
Introduction
Azo pigments are a significant class of organic colorants characterized by the presence of one or more azo (–N=N–) chromophores. They are widely used in various applications, including printing inks, paints, plastics, and textiles, owing to their brilliant colors, high tinctorial strength, and good fastness properties. The specific properties of an azo pigment are largely determined by the chemical structure of its aromatic amine and coupling components.
This compound is a versatile aromatic amine that serves as a valuable precursor in the synthesis of specialized azo pigments. The presence of two methoxy (B1213986) groups on the benzene (B151609) ring can enhance the pigment's color strength and influence its lightfastness and chemical resistance. These notes detail the synthesis of a representative red azo pigment where this compound is used as the diazo component, coupled with a naphthol derivative.
Pigment Properties and Performance Data
The properties of azo pigments are critical for their application in various industries. Key performance indicators include color strength, lightfastness, weather fastness, and resistance to chemicals and heat. Below is a summary of the typical properties of a red azo pigment synthesized from this compound.
| Property | Test Method | Result |
| Color Index Name | - | Hypothetical Pigment Red XXX |
| C.I. Number | - | - |
| CAS Number | - | - |
| Chemical Class | - | Monoazo |
| Hue | Visual | Bright Red |
| Lightfastness (BWS) | ISO 105-B02 | 6-7 |
| Weather Fastness | ISO 105-A02 | 4-5 |
| Heat Stability | DIN 12877 | 180°C |
| Solvent Resistance | ISO 2836 | Good to Excellent |
| Acid Resistance | Internal Method | Excellent |
| Alkali Resistance | Internal Method | Very Good |
Lightfastness refers to a pigment's resistance to fading when exposed to light, particularly UV radiation. It is commonly measured on the Blue Wool Scale (BWS), where a rating of 8 indicates the highest fastness.[1]
Weather fastness evaluates a pigment's ability to withstand outdoor conditions, including sunlight, moisture, and temperature fluctuations.[2]
Experimental Protocol: Synthesis of a Red Azo Pigment
This protocol describes the laboratory-scale synthesis of a red azo pigment using this compound as the diazo component and Naphthol AS as the coupling component.
Materials and Reagents
-
This compound (C₈H₁₁NO₂)
-
Hydrochloric Acid (HCl, 37%)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Naphthol AS (C₁₇H₁₃NO₂)
-
Sodium Hydroxide (B78521) (NaOH)
-
Sodium Acetate (B1210297) (CH₃COONa)
-
Distilled Water
-
Ice
Equipment
-
250 mL and 500 mL Beakers
-
Magnetic Stirrer and Stir Bar
-
Ice Bath
-
Buchner Funnel and Filter Flask
-
Drying Oven
-
pH Meter or pH Paper
Diazotization of this compound
-
In a 250 mL beaker, dissolve 15.3 g (0.1 mol) of this compound in a mixture of 25 mL of concentrated hydrochloric acid and 100 mL of water.
-
Cool the resulting solution to 0-5°C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of 7.0 g (0.101 mol) of sodium nitrite in 40 mL of water.
-
Slowly add the sodium nitrite solution dropwise to the cooled this compound hydrochloride solution. Maintain the temperature below 5°C throughout the addition.
-
After the addition is complete, continue stirring for an additional 30 minutes to ensure complete diazotization. The resulting solution is the diazonium salt of this compound.
Preparation of the Coupling Solution
-
In a 500 mL beaker, dissolve 26.3 g (0.1 mol) of Naphthol AS in 200 mL of a 5% sodium hydroxide solution.
-
Warm the mixture gently to ensure complete dissolution, then cool to room temperature.
-
Add a solution of 13.6 g (0.1 mol) of sodium acetate in 50 mL of water to the Naphthol AS solution and stir.
Azo Coupling Reaction
-
Slowly add the prepared diazonium salt solution to the Naphthol AS coupling solution with vigorous stirring.
-
Maintain the temperature of the reaction mixture at 10-15°C using an ice bath.
-
A red precipitate of the azo pigment will form immediately.
-
Continue stirring for 2-3 hours to ensure the coupling reaction goes to completion.
-
Monitor the pH of the reaction mixture and maintain it in the range of 4.5-5.5.
Isolation and Purification of the Pigment
-
Filter the precipitated pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.
-
Dry the pigment in an oven at 60-70°C until a constant weight is achieved.
-
The dried pigment can be ground to a fine powder.
Diagrams
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the azo pigment.
Caption: Workflow for the synthesis of a red azo pigment.
Logical Relationship of Synthesis Steps
This diagram shows the logical progression of the synthesis process.
Caption: Logical flow of the azo pigment synthesis process.
Disclaimer: The experimental protocol and data provided in these application notes are for informational and research purposes only. All laboratory work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times. Researchers should consult relevant safety data sheets (SDS) for all chemicals used.
References
Application Notes and Protocols: Electrophilic Reactions of 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Dimethoxyaniline is a versatile aromatic amine that serves as a crucial building block in the synthesis of a wide range of organic compounds, particularly in the pharmaceutical, dye, and pigment industries. Its electron-rich nature, owing to the activating effects of the amino and two methoxy (B1213986) groups, makes it highly susceptible to electrophilic substitution reactions. This reactivity allows for the introduction of various functional groups onto the aromatic ring, enabling the construction of complex molecular architectures. These application notes provide an overview of key electrophilic reactions of this compound, detailed experimental protocols, and its application in the synthesis of bioactive molecules.
Physicochemical Properties and Safety Information
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁NO₂ | |
| Molecular Weight | 153.18 g/mol | |
| Appearance | Brown powder | |
| Melting Point | 85-89 °C | |
| Boiling Point | 174-176 °C at 22 mmHg | |
| Solubility | Slightly soluble in water |
Safety Precautions: this compound is harmful if swallowed or in contact with skin. It is advisable to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Electrophilic Aromatic Substitution Reactions
The amino and methoxy groups of this compound are strong activating groups and direct incoming electrophiles to the ortho and para positions relative to the amino group. Due to the high reactivity, reactions can sometimes lead to polysubstitution.
Bromination
Direct bromination of highly activated anilines often leads to multiple substitutions. For controlled monobromination, milder brominating agents or protection of the amino group may be necessary. A common product of the bromination of this compound is 6-bromo-3,4-dimethoxyaniline.
Experimental Protocol: Synthesis of 6-bromo-3,4-dimethoxyaniline
-
Materials: this compound, N-Bromosuccinimide (NBS), Dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-bromo-3,4-dimethoxyaniline.
-
| Electrophile | Reagent | Product | Yield (%) |
| Br⁺ | N-Bromosuccinimide | 6-bromo-3,4-dimethoxyaniline | ~85-95% (typical) |
Nitration
The nitration of anilines requires careful control of reaction conditions to prevent oxidation of the amino group and over-nitration. Protection of the amino group as an acetanilide (B955) is a common strategy to moderate its reactivity.
Experimental Protocol: Nitration of this compound (via Acetanilide)
-
Part A: Acetylation of this compound
-
To a solution of this compound (1.0 eq) in glacial acetic acid, add acetic anhydride (B1165640) (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Pour the reaction mixture into ice-water to precipitate the product.
-
Filter, wash with cold water, and dry to obtain N-(3,4-dimethoxyphenyl)acetamide.
-
-
Part B: Nitration of N-(3,4-dimethoxyphenyl)acetamide
-
Dissolve the acetanilide from Part A in concentrated sulfuric acid at 0 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0-5 °C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitro product.
-
Filter, wash thoroughly with water, and dry.
-
-
Part C: Hydrolysis to 2-nitro-4,5-dimethoxyaniline
-
Reflux the nitro-acetanilide from Part B in a mixture of ethanol (B145695) and concentrated hydrochloric acid until TLC indicates complete hydrolysis.
-
Cool the solution and neutralize with a base (e.g., sodium carbonate) to precipitate the product.
-
Filter, wash with water, and dry to obtain the desired nitroaniline.
-
| Electrophile | Reagent | Product | Yield (%) |
| NO₂⁺ | HNO₃/H₂SO₄ (on acetanilide) | 2-nitro-4,5-dimethoxyaniline | ~70-80% (overall) |
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is an effective method for introducing a formyl group onto electron-rich aromatic rings. The Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as the electrophile.
Experimental Protocol: Formylation of this compound
-
Materials: this compound, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), Dichloromethane (DCM).
-
Procedure:
-
In a three-necked flask, prepare the Vilsmeier reagent by slowly adding POCl₃ (1.2 eq) to ice-cold DMF (3.0 eq) with stirring.
-
After the formation of the reagent, add a solution of this compound (1.0 eq) in DCM dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitor the reaction by TLC.
-
Cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with aqueous sodium hydroxide.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield the corresponding amino-aldehyde.
-
| Electrophile | Reagent | Product | Yield (%) |
| Chloroiminium ion | POCl₃/DMF | 2-amino-4,5-dimethoxybenzaldehyde | ~60-70% |
Application in Heterocyclic Synthesis: The Pictet-Spengler Reaction
This compound is a precursor to 3,4-dimethoxyphenethylamine (B193588), a key starting material for the Pictet-Spengler reaction to synthesize tetrahydroisoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. Tetrahydroisoquinolines are core structures in many alkaloids and pharmacologically active compounds.
Experimental Protocol: Pictet-Spengler Synthesis of a Tetrahydroisoquinoline
-
Materials: 3,4-Dimethoxyphenethylamine, an aldehyde (e.g., formaldehyde (B43269) or acetaldehyde), an acid catalyst (e.g., hydrochloric acid or trifluoroacetic acid), a suitable solvent (e.g., water or ethanol).
-
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) and the aldehyde (1.1 eq) in the chosen solvent.
-
Add the acid catalyst and stir the mixture at room temperature or with gentle heating.
-
The reaction progress can be monitored by TLC.
-
Once the reaction is complete, neutralize the mixture with a base.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by crystallization or column chromatography.
-
Application in Drug Development: Synthesis of Papaverine (B1678415)
This compound is a key starting material in the industrial synthesis of papaverine, an opium alkaloid used as a vasodilator. The synthesis involves the conversion of this compound to homoveratrylamine (3,4-dimethoxyphenethylamine), which then undergoes a series of reactions, including the Bischler-Napieralski reaction, to form the isoquinoline (B145761) core of papaverine.
Biological Activity and Signaling Pathway of Papaverine
Papaverine functions as a non-specific phosphodiesterase (PDE) inhibitor. PDEs are enzymes that hydrolyze cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various cellular signaling pathways. By inhibiting PDEs, papaverine increases the intracellular levels of cAMP and cGMP, leading to smooth muscle relaxation and vasodilation.
Conclusion
This compound is a highly valuable and reactive intermediate in organic synthesis. Its electron-rich aromatic ring readily undergoes a variety of electrophilic substitution reactions, providing access to a diverse range of functionalized building blocks. The protocols outlined in these notes for bromination, nitration, and formylation serve as a foundation for the synthesis of more complex molecules. Furthermore, its application in the synthesis of the vasodilator papaverine highlights its significance in drug development. Understanding the reactivity of this compound and the protocols for its transformation is essential for researchers and scientists working in synthetic and medicinal chemistry.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude 3,4-Dimethoxyaniline
This technical support center is designed for researchers, scientists, and drug development professionals, providing troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3,4-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark reddish-brown solid. What are the likely impurities?
A1: The dark color of crude this compound is often due to the presence of oxidation byproducts.[1] Anilines, in general, are susceptible to air oxidation, which can lead to the formation of colored polymeric materials. Other potential impurities may include unreacted starting materials or byproducts from the synthesis, such as residual 3,4-dimethoxynitrobenzene (B134838) if the synthesis involved a reduction step.[2]
Q2: What is the most common and straightforward method to purify crude this compound?
A2: For routine purification of solid organic compounds like this compound, recrystallization is often the most effective and widely used method.[3] It is particularly good at removing small amounts of impurities from a solid sample.
Q3: When should I consider using column chromatography or distillation for purification?
A3: Column chromatography is recommended when recrystallization fails to remove impurities effectively, especially if the impurities have similar solubility characteristics to the desired product.[1] Vacuum distillation is a suitable method for purifying larger quantities of this compound or for removing high-boiling polymeric impurities that can result from oxidation.[4]
Q4: How can I assess the purity of my this compound after purification?
A4: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can provide quantitative data on purity.[5] The melting point of the purified compound can also be a good indicator of purity; a sharp melting point close to the literature value (85-89 °C) suggests high purity.[6]
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound is precipitating from the solution above its melting point. | - Ensure the solution cools slowly to allow for proper crystal lattice formation.- Add a small amount of the better solvent (e.g., ethanol (B145695) in an ethanol/water mixture) to the hot solution to increase solubility and lower the saturation point.- Try a different solvent system with a lower boiling point. |
| No crystal formation upon cooling | The solution is not supersaturated, or nucleation is inhibited. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure this compound.- If the solution is too dilute, evaporate some of the solvent to increase the concentration and then cool again.- Cool the solution in an ice bath to further decrease the solubility. |
| Low recovery of purified product | Too much solvent was used, the product is significantly soluble in the cold solvent, or crystals were lost during transfer. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.- Ensure the solution is thoroughly cooled in an ice bath to maximize crystal precipitation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Colored impurities remain in the crystals | The impurities are co-crystallizing with the product or are adsorbed onto the crystal surface. | - Before the hot filtration step, add a small amount of activated charcoal to the hot solution to adsorb colored impurities. Be aware that charcoal can also adsorb some of your product.- Perform a second recrystallization. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities | The chosen eluent system has poor selectivity. | - Optimize the eluent system using Thin-Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for this compound.- Try a different solvent system with different polarity or composition (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane/methanol).- Use a gradient elution, starting with a less polar solvent and gradually increasing the polarity. |
| Product is stuck on the column | The eluent is not polar enough to move the compound down the column. | - Gradually increase the polarity of the eluent. For anilines, adding a small percentage of a more polar solvent like methanol (B129727) or a few drops of triethylamine (B128534) to the eluent can help. |
| Tailing of the product spot on TLC and broad bands on the column | The compound is interacting too strongly with the acidic silica (B1680970) gel. | - Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. |
Vacuum Distillation
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Bumping of the liquid during distillation | Uneven heating or lack of boiling chips/stirring. | - Use a magnetic stirrer and a stir bar in the distillation flask for smooth boiling.- Ensure the heating mantle is properly sized for the flask and provides even heating.- Avoid overheating the sample. |
| Product solidifies in the condenser | The condenser is too cold, causing the product with a relatively high melting point to solidify. | - For compounds with a melting point above room temperature, it may be necessary to run the condenser with room temperature water or even no water at all, depending on the boiling point under vacuum. |
| Difficulty in achieving a good vacuum | Leaks in the glassware joints. | - Ensure all glass joints are properly greased and securely clamped. |
Experimental Protocols
Recrystallization from Ethanol/Water
This protocol is suitable for purifying small to medium quantities of crude this compound.
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Keep the solution near its boiling point on a hot plate.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot filtration to remove the charcoal and any other insoluble impurities.
-
To the hot filtrate, add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature. Crystal formation should be observed.
-
Once at room temperature, place the flask in an ice bath to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
-
Dry the crystals in a desiccator or a vacuum oven.
Column Chromatography
This protocol provides a general guideline for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Eluent (e.g., a mixture of ethyl acetate and hexane)
-
Chromatography column
-
Collection tubes
Procedure:
-
TLC Analysis: First, determine a suitable eluent system using TLC. Spot the crude material on a TLC plate and develop it in various mixtures of ethyl acetate and hexane (e.g., 1:9, 2:8, 3:7). The ideal eluent system should give an Rf value of approximately 0.3 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the silica gel bed.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow rate.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Vacuum Distillation
This protocol is suitable for purifying larger quantities of this compound, especially for removing non-volatile or polymeric impurities.
Materials:
-
Crude this compound
-
Distillation flask
-
Condenser
-
Receiving flask
-
Vacuum pump
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
Place the crude this compound and a magnetic stir bar into the distillation flask.
-
Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Begin stirring and start the vacuum pump to reduce the pressure in the system. The boiling point of this compound is approximately 174-176 °C at 22 mmHg.[6]
-
Once the desired vacuum is reached, begin heating the distillation flask with a heating mantle.
-
Collect the distillate that comes over at a constant temperature. The first fraction may contain more volatile impurities.
-
After the distillation is complete, turn off the heat and allow the apparatus to cool down before slowly releasing the vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent System | Ratio (v/v) | Notes |
| Ethanol/Water | Varies | A good starting point is to dissolve the crude product in a minimal amount of hot ethanol and then add hot water until turbidity is observed. |
| Petroleum Ether | N/A | Has been successfully used for the recrystallization of a similar compound, 3,4-dimethylaniline.[7] |
| Methanol | N/A | Suggested as a potential solvent for dimethoxyanilines.[1] |
Table 2: Physical Properties for Purification
| Property | Value | Source |
| Melting Point | 85-89 °C | [6] |
| Boiling Point | 174-176 °C at 22 mmHg | [6] |
| Appearance | Reddish-brown crystalline lumps or powder | [5] |
| Solubility | Soluble in ethanol, slightly soluble in water | [8] |
Visualization
Caption: Workflow for selecting a suitable purification method for crude this compound.
Caption: Troubleshooting flowchart for the recrystallization of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. exsyncorp.com [exsyncorp.com]
- 6. 3,4-二甲氧基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 6315-89-5 | TCI AMERICA [tcichemicals.com]
Technical Support Center: Synthesis of 3,4-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3,4-Dimethoxyaniline, with a focus on improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route to this compound?
The most widely used and dependable method for synthesizing this compound is a two-step process. It begins with the nitration of 1,2-dimethoxybenzene (B1683551) (veratrole) to produce 3,4-dimethoxynitrobenzene (B134838). This intermediate is then reduced to the desired this compound. This route is favored due to the high yields achievable in both steps and the ready availability of the starting material.
Q2: Which reduction method is recommended for converting 3,4-dimethoxynitrobenzene to this compound?
The choice of reduction method depends on the available equipment, safety considerations, and the desired scale of the reaction. Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on carbon (Pd/C) often provides high yields and purity.[1] For laboratories not equipped for high-pressure hydrogenations, metal/acid combinations such as iron in acetic acid or stannous chloride in ethanol (B145695) are effective alternatives.[2] Catalytic transfer hydrogenation with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like ferric chloride and activated carbon is another high-yielding option.[2]
Q3: How can I monitor the progress of the reduction reaction?
Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress.[3] A suitable eluent system, for example, a mixture of toluene, diethyl ether, and acetic acid (80:20:1), can be used to separate the starting material (3,4-dimethoxynitrobenzene) from the product (this compound). The spots can be visualized under UV light, where the conjugated nitroaromatic starting material will be UV active, or by using a visualizing agent like potassium permanganate (B83412) stain, which reacts with the aniline (B41778) product.[3][4]
Q4: My final product is a dark oil or solid. How can I purify it?
The dark color is often due to oxidation of the aniline product. Purification can typically be achieved by recrystallization or vacuum distillation.[5] For recrystallization, a solvent system in which the aniline has high solubility at elevated temperatures and low solubility at room temperature should be chosen. If the product "oils out," a two-solvent recrystallization system may be necessary. Alternatively, vacuum distillation can be effective for purification, especially for larger quantities.[6]
Troubleshooting Guides
Problem 1: Low Yield in the Nitration of Veratrole
Possible Causes:
-
Reaction Temperature Too High: The nitration of the highly activated veratrole ring is very exothermic. If the temperature is not strictly controlled (ideally between 0-5 °C), side reactions such as dinitration or oxidation can occur, leading to a lower yield of the desired mononitrated product.
-
Incorrect Reagent Stoichiometry: An excess of nitric acid or an insufficient amount of sulfuric acid can lead to the formation of unwanted byproducts.
-
Inefficient Stirring: Poor mixing can result in localized overheating and side reactions.
Solutions:
-
Maintain Low Temperature: Use an ice-salt bath to maintain the reaction temperature between 0 and 5 °C throughout the addition of the nitrating mixture.
-
Optimize Reagent Ratios: Carefully control the molar ratios of veratrole, nitric acid, and sulfuric acid.
-
Ensure Vigorous Stirring: Use efficient mechanical stirring to ensure homogenous mixing and heat distribution.
Problem 2: Low Yield or Stalled Reduction of 3,4-Dimethoxynitrobenzene
Possible Causes:
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney-Ni) may be poisoned by impurities in the starting material or solvent, or it may have lost activity due to improper storage or handling.
-
Insufficient Reducing Agent: The stoichiometric amount of the reducing agent (e.g., iron, stannous chloride, hydrazine hydrate) may be insufficient for complete conversion.
-
Poor Solubility of Starting Material: The 3,4-dimethoxynitrobenzene may not be fully dissolved in the chosen solvent, limiting its contact with the reducing agent or catalyst.
-
Low Reaction Temperature: The reaction may require heating to proceed at a reasonable rate.
Solutions:
-
Use Fresh/Active Catalyst: Ensure the catalyst is of high quality and has been stored properly. In some cases, increasing the catalyst loading can improve the reaction rate.
-
Use an Excess of Reducing Agent: For metal/acid reductions, using a molar excess of the metal is common practice.
-
Choose an Appropriate Solvent: Select a solvent in which the starting material is readily soluble at the reaction temperature. For example, ethanol is a common solvent for these reductions.
-
Optimize Reaction Temperature: If the reaction is sluggish at room temperature, gentle heating may be required.
Data Presentation: Comparison of Synthesis Methods
| Method | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |
| Nitration & Reduction | |||||||
| Step 1: Nitration | Veratrole, HNO₃, H₂SO₄ | - | 0-5 | - | >97 | - | [1] |
| Step 2: Reduction (Raney-Ni) | 3,4-Dimethoxynitrobenzene, H₂, Raney-Ni | Ethanol | 100 | - | up to 90 | 98 | [1] |
| Reduction of 3,4-Dimethoxynitrobenzene | |||||||
| Catalytic Transfer Hydrogenation | 3,4-Dimethoxynitrobenzene, Hydrazine Hydrate, FeCl₃, Activated Carbon | Ethanol | 70-80 | 2-5 hours | >96 | >99.6 | [2] |
| Metal/Acid Reduction | 2,4-Dimethoxynitrobenzene, Iron powder, Acetic acid | Toluene/Water | Reflux | 2 hours | 84 | - | [2] |
Note: Data for the Metal/Acid Reduction is for the similar compound 2,4-dimethoxyaniline (B45885), but provides a useful comparison.
Experimental Protocols
Protocol 1: Synthesis of 3,4-Dimethoxynitrobenzene via Nitration of Veratrole[1]
-
In a flask equipped with a stirrer and a dropping funnel, place veratrole.
-
Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Cool the flask containing veratrole to 0-5 °C using an ice-salt bath.
-
Slowly add the nitrating mixture to the veratrole with vigorous stirring, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring at 0-5 °C for the recommended reaction time.
-
Pour the reaction mixture onto crushed ice to precipitate the 3,4-dimethoxynitrobenzene.
-
Filter the solid product, wash it thoroughly with cold water until the washings are neutral, and dry it. A yield of over 97% can be expected.
Protocol 2: Reduction of 3,4-Dimethoxynitrobenzene using Raney-Ni[1]
-
In a high-pressure autoclave, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Add Raney Nickel catalyst to the solution.
-
Seal the autoclave and purge it with hydrogen gas.
-
Pressurize the autoclave with hydrogen to 1.6 MPa.
-
Heat the mixture to 100 °C with stirring.
-
Maintain these conditions until the reaction is complete (monitor by TLC or hydrogen uptake).
-
Cool the autoclave, carefully vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or vacuum distillation. This method can achieve a yield of up to 90% with a purity of 98%.
Protocol 3: Reduction using Hydrazine Hydrate (for 2,4-Dimethoxyaniline, adaptable for 3,4-isomer)[2]
-
In a round-bottom flask equipped with a reflux condenser and a stirrer, add 2,4-dimethoxy nitrobenzene (B124822) and ethanol.
-
To this solution, add ferric chloride, activated carbon, and 80% hydrazine hydrate.
-
Heat the reaction mixture to reflux (70-80 °C) and maintain for 2-5 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter to remove the activated carbon and catalyst.
-
Concentrate the filtrate under reduced pressure and cool to 15-18 °C to crystallize the product.
-
Collect the crude product by centrifugation or filtration.
-
Wash the crude product with a 1:1 mixture of methanol (B129727) and water.
-
Dry the purified product. This method has been reported to yield over 96% with a purity of over 99.6% for 2,4-dimethoxyaniline.
Visualizations
Caption: Overall synthesis workflow for this compound.
References
- 1. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 2. CN101701000A - Method for synthesizing 2,4-dimethoxyaniline - Google Patents [patents.google.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. depts.washington.edu [depts.washington.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 3,4-Dimethoxyaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Dimethoxyaniline.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent method of reducing 3,4-dimethoxynitrobenzene (B134838).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Incomplete reduction of the nitro group. 2. Catalyst poisoning or deactivation (e.g., Raney Nickel, Pd/C). 3. Suboptimal reaction conditions (temperature, pressure, reaction time). 4. Loss of product during workup and purification. | 1. Increase reaction time, temperature, or pressure (for catalytic hydrogenation). For metal/acid reductions, ensure sufficient reducing agent is used. Monitor reaction progress by TLC or GC. 2. Use fresh, high-quality catalyst. Ensure the reaction system is free of catalyst poisons like sulfur compounds. 3. Optimize reaction parameters. For catalytic hydrogenation with Raney-Ni, a temperature of around 100°C and a hydrogen pressure of 1.6 MPa have been reported to give good yields.[1] 4. Ensure efficient extraction and minimize transfers. Use an appropriate solvent for recrystallization to maximize recovery. |
| Product is Darkly Colored (Red, Brown, or Black) | 1. Oxidation of the aniline (B41778) product. Aromatic amines, including this compound, are susceptible to air oxidation, which forms colored impurities.[2] 2. Presence of colored side products from the reduction reaction (e.g., azoxy- and azo-compounds). 3. Residual starting material (3,4-dimethoxynitrobenzene is often yellow). | 1. Minimize exposure of the product to air and light, especially during purification and storage.[2] Consider working under an inert atmosphere (e.g., nitrogen or argon). 2. Purify the product by recrystallization. A solvent system of ethanol (B145695) and water can be effective.[3] In some cases, treatment with activated carbon during recrystallization can help remove colored impurities. Column chromatography can also be employed for purification.[3] 3. Ensure the reaction goes to completion. If necessary, purify the product from the starting material using recrystallization or chromatography. |
| Presence of Multiple Spots on TLC/Peaks in GC Analysis | 1. Incomplete reaction, leading to the presence of starting material and intermediates. 2. Formation of side products. 3. Isomeric impurities from the nitration of veratrole. | 1. As mentioned above, optimize reaction conditions to drive the reaction to completion. 2. The primary side products in the reduction of nitroaromatics are often nitroso, hydroxylamino, azoxy, and azo compounds. These can be separated from the desired aniline through careful purification. 3. Ensure the purity of the starting 3,4-dimethoxynitrobenzene. If isomeric impurities are present, they will likely be carried through the reduction and may require separation from the final product. |
| Difficulty in Product Isolation/Crystallization | 1. The product may be "oiling out" instead of crystallizing. 2. The chosen recrystallization solvent is not ideal. | 1. This can happen if the solution is supersaturated or if impurities are inhibiting crystal formation. Try scratching the inside of the flask with a glass rod to induce crystallization or add a seed crystal of pure this compound. 2. The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For anilines, mixtures of ethanol and water are often effective.[3] You may need to experiment with the solvent ratio to achieve optimal crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions to be aware of during the synthesis of this compound?
A1: The most common side reactions occur during the reduction of the precursor, 3,4-dimethoxynitrobenzene. The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso (-NO) and hydroxylamino (-NHOH) species. These intermediates can undergo condensation reactions with each other to form dimeric impurities such as azoxy (-N=N(O)-) and azo (-N=N-) compounds. Incomplete reduction will leave residual starting material and these intermediates in the product mixture. Furthermore, the desired this compound product is an aromatic amine and is susceptible to oxidation, especially when exposed to air and light, leading to the formation of colored impurities.[2]
Q2: My final product has a reddish-brown color. How can I purify it to obtain a colorless or light-colored solid?
A2: The discoloration is typically due to the oxidation of the aniline. To decolorize your product, you can perform a recrystallization. A common solvent system for anilines is a mixture of ethanol and water.[3] Dissolve the crude product in a minimal amount of hot ethanol, and if the color persists, you can add a small amount of activated carbon and heat for a short period. The hot solution should then be filtered to remove the activated carbon and any other insoluble impurities. Water is then added dropwise to the hot filtrate until the solution becomes slightly cloudy, after which it is allowed to cool slowly to induce crystallization of the purified this compound. The crystals can then be collected by filtration.
Q3: What are the typical yields and purity I can expect for the synthesis of this compound?
A3: The yield and purity are highly dependent on the chosen synthetic route and the optimization of reaction and purification conditions. For the reduction of 3,4-dimethoxynitrobenzene using Raney-Ni as a catalyst, yields of up to 90% and purities of 98% have been reported.[1]
Q4: Can you provide a general experimental protocol for the catalytic hydrogenation of 3,4-dimethoxynitrobenzene?
A4: A general procedure for the catalytic hydrogenation of a nitroaromatic compound using Raney Nickel is as follows. Please note: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale. Always perform a thorough risk assessment before conducting any chemical reaction.
Materials:
-
3,4-dimethoxynitrobenzene
-
Raney Nickel (handle with care as it can be pyrophoric when dry)
-
Ethanol (or another suitable solvent)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a suitable hydrogenation vessel, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Carefully add a catalytic amount of Raney Nickel to the solution. The amount of catalyst will need to be optimized but is typically a small percentage of the substrate weight.
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Seal the reaction vessel and connect it to the hydrogenation apparatus.
-
Purge the system with an inert gas (e.g., nitrogen or argon) to remove any air.
-
Introduce hydrogen gas to the desired pressure (e.g., 1.6 MPa).[1]
-
Begin stirring and heat the reaction mixture to the desired temperature (e.g., 100°C).[1]
-
Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
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Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Purge the system again with an inert gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst. Caution: The catalyst may be pyrophoric. Do not allow it to dry in the air. Keep it wet with solvent.
-
The filtrate contains the crude this compound. The solvent can be removed under reduced pressure to yield the crude product, which can then be purified by recrystallization.
Data Presentation
Table 1: Summary of a Reported Synthesis Method for this compound
| Synthesis Step | Starting Material | Reagents and Conditions | Product | Yield | Purity | Reference |
| Nitration | 1,2-Dimethoxybenzene | Mixed acid (HNO3-H2SO4), 0-5°C | 3,4-Dimethoxynitrobenzene | >97% | Not specified | [1] |
| Reduction | 3,4-Dimethoxynitrobenzene | Raney-Ni, Ethanol, 1.6 MPa H2, 100°C | This compound | >90% | >98% | [1] |
Visualizations
Caption: Main synthesis pathway of this compound and potential side reactions.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
troubleshooting guide for the reduction of 3,4-dimethoxynitrobenzene
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the chemical reduction of 3,4-dimethoxynitrobenzene (B134838) to 3,4-dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: My reduction of 3,4-dimethoxynitrobenzene is incomplete. What are the common causes?
A1: Incomplete reduction is a frequent issue. Several factors could be at play:
-
Insufficient Reducing Agent: Ensure you are using a sufficient stoichiometric excess of the reducing agent. For metal/acid reductions, the metal surface can passivate, requiring a larger excess.
-
Catalyst Inactivity (for Catalytic Hydrogenation): The catalyst (e.g., Pd/C, Raney-Ni) may be old, poisoned, or not properly activated.[1] Catalyst poisoning can occur from impurities in the starting material, solvent, or glassware.
-
Low Reaction Temperature: Some reduction methods require heating to proceed at a reasonable rate. Ensure your reaction temperature is optimal for the chosen method.
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Poor Solubility: 3,4-dimethoxynitrobenzene has limited solubility in some solvents. If the starting material is not fully dissolved, the reaction can be slow or incomplete. Consider using a co-solvent to improve solubility.
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Deactivation by Methoxy (B1213986) Groups: The electron-donating nature of the two methoxy groups on the benzene (B151609) ring can slightly deactivate the nitro group towards reduction compared to unsubstituted nitrobenzene. This may necessitate more forcing reaction conditions.
Q2: I am observing the formation of side products. What are they and how can I avoid them?
A2: Several side products can form during the reduction of nitroarenes. The primary intermediates are a nitroso compound and a hydroxylamine (B1172632). These intermediates can react further to form undesired products.
-
Azo and Azoxy Compounds: These can form from the condensation of the nitroso and hydroxylamine intermediates or the reaction of the nitroso intermediate with the final aniline (B41778) product. Using a stronger reducing agent and ensuring the reaction goes to completion can minimize their formation.
-
Polymeric Materials: Anilines, especially electron-rich ones like this compound, can be susceptible to oxidation and polymerization, often appearing as dark-colored tars. It is crucial to work under an inert atmosphere (e.g., Nitrogen or Argon) and to purify the product promptly after the reaction.
Q3: How do I choose the best reduction method for my needs?
A3: The choice of reduction method depends on several factors, including the scale of your reaction, available equipment, and the presence of other functional groups on your molecule.
-
Catalytic Hydrogenation (e.g., Pd/C, Raney-Ni): This method is often clean and high-yielding but requires specialized equipment for handling hydrogen gas. It can also be sensitive to catalyst poisons.
-
Metal and Acid (e.g., Fe/HCl, Sn/HCl, Zn/AcOH): These are robust, scalable, and cost-effective methods. However, the work-up can be more involved due to the need to remove metal salts.
-
Transfer Hydrogenation (e.g., Hydrazine Hydrate/FeCl₃): This method avoids the need for high-pressure hydrogen gas and can be a good alternative to catalytic hydrogenation.
Q4: My purified this compound is discolored. How can I purify it further?
A4: Discoloration of anilines is often due to oxidation. Here are some purification tips:
-
Recrystallization: Recrystallization from a suitable solvent system (e.g., ethanol (B145695)/water) can be effective.
-
Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be used to remove colored impurities.
-
Treatment with Activated Carbon: Adding a small amount of activated carbon to a solution of the crude product can help adsorb colored impurities before filtration and recrystallization.
-
Storage: Purified this compound should be stored under an inert atmosphere and protected from light to prevent degradation.
Troubleshooting Flowchart
Caption: A flowchart to guide the troubleshooting process for the reduction of 3,4-dimethoxynitrobenzene.
Reaction Pathway and Potential Side Products
Caption: The general pathway for nitro group reduction and common side reactions.
Data Summary of Reduction Methods
| Method | Reagents & Conditions | Typical Yield | Typical Purity | Notes |
| Catalytic Hydrogenation | Raney-Ni, Ethanol, 1.6 MPa H₂, 100 °C | 90% | >98% | Requires high-pressure hydrogenation equipment. |
| Transfer Hydrogenation | Hydrazine hydrate, FeCl₃, Activated Carbon, Ethanol, 70-80 °C | >96% | >99.6% | Good alternative to high-pressure hydrogenation. (Data for 2,4-dimethoxynitrobenzene). |
| Metal/Acid Reduction | Fe, HCl, Ethanol/Water | Variable | Variable | A common, cost-effective method. Work-up involves removal of iron salts. |
| Metal/Acid Reduction | Sn, HCl | Variable | Variable | Another classic method, though tin salts can be more difficult to remove than iron salts. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney-Ni
Materials:
-
3,4-dimethoxynitrobenzene
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Ethanol
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Raney-Ni catalyst
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High-pressure autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Carefully add Raney-Ni catalyst to the solution under an inert atmosphere.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave to 1.6 MPa with hydrogen.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by monitoring hydrogen uptake or by TLC analysis of aliquots.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the Raney-Ni catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography if necessary.
Protocol 2: Reduction with Iron and Hydrochloric Acid (General Procedure)
Materials:
-
3,4-dimethoxynitrobenzene
-
Iron powder
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Concentrated Hydrochloric Acid (HCl)
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Ethanol
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Water
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Sodium hydroxide (B78521) (NaOH) solution
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Ethyl acetate (B1210297) or other suitable extraction solvent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-dimethoxynitrobenzene and ethanol.
-
Heat the mixture to reflux to dissolve the starting material.
-
In a separate beaker, prepare a solution of iron powder in water and add a small amount of concentrated HCl to activate the iron.
-
Carefully and portion-wise, add the activated iron slurry to the refluxing solution of the nitro compound. The reaction is exothermic, so control the addition rate to maintain a steady reflux.
-
After the addition is complete, continue to reflux the mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture with a concentrated NaOH solution to precipitate iron salts.
-
Filter the mixture through a pad of celite to remove the iron salts.
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Wash the celite pad with ethanol or the extraction solvent.
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Transfer the filtrate to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify as needed.
References
Technical Support Center: Optimization of Reaction Conditions for 3,4-Dimethoxyaniline Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of 3,4-dimethoxyaniline derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Poor quality of starting this compound | The starting material can oxidize over time, indicated by a color change to brown or black.[1] Purify the this compound by recrystallization from methanol (B129727) or an ethanol (B145695)/water mixture, or by column chromatography.[1] Alternatively, converting the aniline (B41778) to its hydrochloride salt can aid in purification and improve stability.[1] |
| Inefficient Catalyst | The choice of catalyst is critical. For reduction of a nitro group to form the aniline, catalysts like Raney-Ni or modified platinum-on-carbon have been used.[2][3] For other derivatizations, such as the synthesis of 1,4-naphthoquinones, In(OTf)3 has been shown to be an effective catalyst.[4] If a reaction is not proceeding, consider screening different catalysts. |
| Suboptimal Reaction Temperature | Temperature can significantly impact reaction rates and yields. For the synthesis of certain indole (B1671886) derivatives, 110°C was found to be the optimal temperature.[4] For the reduction of 4-chloro-2,5-dimethoxynitrobenzene, temperatures between 80°C and 110°C are recommended.[3] It is advisable to perform small-scale reactions at various temperatures to determine the optimum for your specific transformation. |
| Incorrect Solvent | The solvent can influence the solubility of reactants and the reaction pathway. For some reactions, solvent-free (neat) conditions provide higher yields.[4] In other cases, solvents like ethanol or toluene (B28343) are employed.[2][5] The hydrogen bond donating ability of the solvent can also be a significant factor in reactions like aza-Michael additions.[6] |
| Inappropriate Reaction Time | Reaction times can vary from a few hours to several days.[5][7] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.[7] |
Issue 2: Formation of Impurities and Side Products
| Potential Cause | Troubleshooting Step |
| Oxidation of the Aniline | This compound and its derivatives can be sensitive to air and light, leading to oxidation and the formation of colored impurities.[1][8] Store the aniline and its derivatives under an inert atmosphere (e.g., nitrogen or argon) and in the dark. |
| Side Reactions | The amino group of this compound is activated by the methoxy (B1213986) groups, which can lead to undesired side reactions.[9] Carefully control the stoichiometry of the reactants and the reaction temperature. The use of protecting groups for the amine functionality may be necessary for certain transformations. |
| Hydrolysis of Intermediates or Products | In reactions involving water, hydrolysis of sensitive functional groups can occur. Ensure that anhydrous solvents and reagents are used when necessary. |
Frequently Asked Questions (FAQs)
Q1: What is a common method for synthesizing the this compound starting material?
A1: A common laboratory-scale synthesis involves the reduction of 3,4-dimethoxynitrobenzene (B134838). This can be achieved using a catalyst such as Raney-Ni under hydrogen pressure in an ethanol solvent.[2] Commercially, it can also be produced by the catalytic reaction between aniline and formaldehyde, or the ammonolysis of 4-chloro-1,2-dimethoxybenzene.[9]
Q2: How can I purify my this compound if it has oxidized and turned dark?
A2: Oxidized this compound can often be purified by recrystallization. Solvents such as methanol or a mixture of ethanol and water have been suggested.[1] If recrystallization is not effective, column chromatography using silica (B1680970) gel can be employed to obtain a cleaner product.[1]
Q3: What are some key reaction parameters to optimize for the synthesis of Schiff bases from this compound?
A3: For the synthesis of Schiff bases, key parameters include the choice of solvent, catalyst, and reaction time. A general procedure involves reacting equimolar amounts of this compound and an aldehyde in absolute ethanol at room temperature for 4-6 hours, followed by the addition of a catalytic amount of concentrated sulfuric acid.[7] The reaction progress should be monitored by TLC.
Q4: Are there any specific safety precautions I should take when working with this compound?
A4: Yes, this compound is harmful if swallowed and may cause skin irritation.[8][10] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. In case of a spill, the solid material should be dampened with 60-70% ethanol before being transferred to a suitable container for disposal.[11]
Data Presentation
Table 1: Optimization of Catalyst and Temperature for a Naphthoquinone Derivative Synthesis
| Entry | Catalyst | Temperature (°C) | Yield (%) |
| 1 | p-TsOH | 110 | Low |
| 2 | H2SO4 | 110 | Low |
| 3 | FeCl3 | 110 | Low |
| 4 | Sc(OTf)3 | 110 | Low |
| 5 | InCl3 | 110 | Low |
| 6 | In(OTf)3 | 110 | Best Performance |
| 7 | In(OTf)3 | 80 | Lower than at 110°C |
| 8 | In(OTf)3 | 100 | Lower than at 110°C |
| 9 | In(OTf)3 | 120 | Lower than at 110°C |
Data adapted from a study on the synthesis of novel 1,4-naphthoquinones.[4] "Low" and "Best Performance" are qualitative descriptions from the source.
Experimental Protocols
Protocol 1: Synthesis of this compound by Reduction of 3,4-Dimethoxynitrobenzene
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Dissolve 3,4-dimethoxynitrobenzene in ethanol in an autoclave.
-
Add Raney-Ni as the catalyst.
-
Pressurize the autoclave with hydrogen gas to 1.6 MPa.
-
Heat the reaction mixture to 100°C and maintain for the required reaction time.
-
After the reaction is complete, cool the autoclave and carefully vent the hydrogen gas.
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Filter the reaction mixture to remove the Raney-Ni catalyst.
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Evaporate the ethanol to obtain the crude this compound.
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Purify the product by recrystallization or column chromatography.
This is a general protocol based on a described synthesis which reported a yield of up to 90% and purity of 98%.[2]
Protocol 2: General Procedure for the Synthesis of Schiff Base Derivatives of 3,5-Dimethoxyaniline (B133145)
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In a round-bottom flask, dissolve equimolar amounts of 3,5-dimethoxyaniline (e.g., 0.003 mol) and the desired aldehyde in absolute ethanol (25 mL).
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Stir the mixture at room temperature for 4-6 hours.
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Add 2-3 drops of concentrated sulfuric acid to the mixture.
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Monitor the progress of the reaction by TLC until completion.
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Cool the reaction mixture to 0°C.
-
Filter the resulting precipitate and wash it with diethyl ether.
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Recrystallize the crude product from methanol to obtain the purified Schiff base.
This protocol is adapted from a procedure for the synthesis of 3,5-dimethoxyaniline derivatives.[7]
Visualizations
Caption: Troubleshooting workflow for low product yield.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 3. US5041671A - Process for the preparation 4-chloro-2,5-dimethoxy-aniline - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Characterization of Schiff Bases Derived from 3-(4-methoxyphenyl) Acrylic Acid and 3-(Benzo[d][1,3]dioxol-5-yl) Acrylic Acid [jmchemsci.com]
- 6. Solvent effects in the aza-Michael addition of anilines [comptes-rendus.academie-sciences.fr]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. exsyncorp.com [exsyncorp.com]
- 10. This compound | 6315-89-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Technical Support Center: Scaling Up 3,4-Dimethoxyaniline Production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3,4-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common industrial synthesis routes for this compound?
A1: The primary commercial routes for producing this compound include the catalytic reduction of 3,4-dimethoxynitrobenzene (B134838), the catalytic reaction of aniline (B41778) with formaldehyde, and the ammonolysis of 4-chloro-1,2-dimethoxybenzene.[1] The reduction of 3,4-dimethoxynitrobenzene is a widely used method.
Q2: What are the main challenges when scaling up the nitration of 3,4-dimethoxybenzene to produce the nitro intermediate?
A2: Scaling up the nitration of 3,4-dimethoxybenzene presents challenges related to the exothermic nature of the reaction, which requires careful temperature control to prevent runaway reactions and the formation of impurities. Ensuring regioselectivity to obtain the desired 4-nitro isomer over other isomers is also a critical aspect of process control at a larger scale.
Q3: What are the key safety considerations when handling catalysts for the reduction of 3,4-dimethoxynitrobenzene?
A3: Catalysts such as Raney® Nickel are often pyrophoric and must be handled under an inert atmosphere to prevent fires. Palladium on carbon (Pd/C) can also be sensitive to air exposure. Proper personal protective equipment (PPE) and adherence to standard operating procedures for handling air-sensitive reagents are crucial.
Q4: What are the typical purity specifications for commercially available this compound?
A4: Commercially available this compound typically has a purity of greater than 98%.[2] The sum of other compounds as measured by HPLC is generally specified to be a maximum of 2.0%.[1]
Troubleshooting Guides
Issue 1: Low or Incomplete Conversion During Catalytic Reduction
Question: We are experiencing low or no conversion of 3,4-dimethoxynitrobenzene to this compound during our pilot-scale catalytic hydrogenation. What are the potential causes and how can we troubleshoot this?
Answer: Low or incomplete conversion during the catalytic reduction of a nitroaromatic compound can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst Activity:
-
Deactivation: The catalyst may have been deactivated by impurities in the starting materials, solvents, or hydrogen gas. Common catalyst poisons include sulfur, phosphorus, and certain nitrogen-containing compounds. Ensure all reagents are of high purity.
-
Improper Handling: Catalysts like Raney® Nickel are pyrophoric and require careful handling under an inert atmosphere to maintain their activity. Exposure to air can lead to deactivation.
-
Insufficient Loading: The catalyst-to-substrate ratio may be too low for the scale of the reaction. Consider incrementally increasing the catalyst loading.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature may be too low, leading to slow reaction kinetics. Gradually increase the temperature while monitoring for the formation of byproducts.
-
Hydrogen Pressure: The hydrogen pressure might be insufficient for the reaction to proceed efficiently. Ensure the pressure is maintained at the desired level throughout the reaction.
-
Mass Transfer Limitation: Inefficient stirring can lead to poor mixing of the three-phase system (solid catalyst, liquid substrate solution, and gaseous hydrogen), limiting the reaction rate. Increase the agitation speed to improve mass transfer.
-
-
Starting Material Quality:
-
Purity: The 3,4-dimethoxynitrobenzene starting material may contain impurities that inhibit the catalyst. Analyze the purity of the starting material.
-
Issue 2: Formation of Impurities and Byproducts
Question: We are observing significant levels of impurities in our crude this compound after the reduction step. What are the likely impurities and how can we minimize their formation?
Answer: The formation of impurities during the reduction of 3,4-dimethoxynitrobenzene is a common challenge, especially during scale-up. The potential impurities and mitigation strategies are outlined below:
-
Partially Reduced Intermediates:
-
Nitroso and Hydroxylamine Species: Incomplete reduction can lead to the formation of 3,4-dimethoxynitrosobenzene and N-(3,4-dimethoxyphenyl)hydroxylamine. These can arise from insufficient reaction time, low temperature, or a partially deactivated catalyst.
-
Mitigation: Ensure complete conversion by monitoring the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Increasing the reaction time or temperature, or using a fresh, active catalyst can help drive the reaction to completion.
-
-
Over-reduction Products:
-
While less common for aromatic amines, harsh reaction conditions (high temperature or pressure) could potentially lead to undesired side reactions.
-
Mitigation: Employ milder reaction conditions and carefully monitor the reaction progress.
-
-
Coupling Products:
-
Azo and Azoxy Compounds: Under certain conditions, particularly with reducing agents like LiAlH4, nitroarenes can form azo or azoxy compounds.
-
Mitigation: Catalytic hydrogenation is generally less prone to the formation of these byproducts. Sticking to well-established catalytic reduction protocols should minimize this issue.
-
Issue 3: Challenges in Product Isolation and Purification
Question: We are facing difficulties in isolating pure this compound from the crude reaction mixture. The product is discolored, and we are getting low yields after purification. What are the recommended procedures for purification at scale?
Answer: The isolation and purification of this compound on a large scale require careful optimization to ensure high purity and yield.
-
Catalyst Removal:
-
Filtration: After the reaction, the solid catalyst must be carefully removed by filtration. The use of a filter aid like Celite® can improve the efficiency of this step. Ensure the filtration is performed under an inert atmosphere if a pyrophoric catalyst was used.
-
-
Work-up:
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Solvent Removal: The solvent is typically removed under reduced pressure.
-
Extraction: An aqueous work-up may be necessary to remove inorganic salts or other water-soluble impurities.
-
-
Purification:
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Crystallization: Crystallization is a common method for purifying solid organic compounds. The choice of solvent is critical. A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature or below is ideal.
-
Distillation: Vacuum distillation can be an effective purification method for thermally stable liquid products. For this compound, which is a solid at room temperature, distillation of the crude product before crystallization can be considered if it is thermally stable at the required distillation temperature.
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Decolorization: If the product is discolored, treatment with activated carbon during the crystallization process can help remove colored impurities.
-
Data Presentation
Table 1: Typical Specifications for this compound
| Parameter | Specification | Analysis Method |
| Purity | >98.0% | HPLC |
| Sum of Other Compounds | <2.0% | HPLC |
| Water Content | <0.5% | Karl Fischer |
| Appearance | Off-white to tan crystalline solid | Visual |
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Potential Source | Impact on Quality |
| 3,4-Dimethoxynitrobenzene | Incomplete reaction | Can affect the purity and yield of the final product. |
| 3,4-Dimethoxynitrosobenzene | Incomplete reduction intermediate | Can lead to the formation of other byproducts and discoloration. |
| N-(3,4-Dimethoxyphenyl)hydroxylamine | Incomplete reduction intermediate | Can be unstable and lead to the formation of colored impurities. |
| Isomeric Nitroanilines | Impurities in the starting nitro compound | Difficult to remove due to similar physical properties. |
Experimental Protocols
Representative Lab-Scale Synthesis of this compound
This protocol describes the reduction of 3,4-dimethoxynitrobenzene using catalytic hydrogenation.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Ethanol (or other suitable solvent)
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Hydrogen gas
-
Celite®
Procedure:
-
In a hydrogenation vessel, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Carefully add 10% Pd/C catalyst to the solution under a nitrogen atmosphere.
-
Seal the vessel and purge with nitrogen, then with hydrogen.
-
Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 psi).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low conversion in catalytic reduction.
References
Technical Support Center: Purification of Commercial 3,4-Dimethoxyaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of commercial 3,4-Dimethoxyaniline.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound often presents as a light yellow to brown or even reddish-brown crystalline powder, with discoloration primarily indicating the presence of oxidation byproducts.[1] Other potential impurities may include residual starting materials from its synthesis, such as 3,4-dimethoxynitrobenzene (B134838) or 4-chloro-1,2-dimethoxybenzene, and other related compounds.[2] A typical commercial batch may have a purity of around 98%, with the remaining percentage consisting of these impurities and moisture.[2]
Q2: What are the recommended methods for purifying commercial this compound?
A2: The two most common and effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is a cost-effective method for removing small amounts of impurities from a solid compound.[3] Column chromatography is suitable for separating the desired compound from impurities with different polarities.[4]
Q3: How can I assess the purity of my this compound before and after purification?
A3: The purity of this compound can be assessed using several analytical techniques. Thin-Layer Chromatography (TLC) is a quick and simple method to qualitatively check for the presence of impurities. High-Performance Liquid Chromatography (HPLC) provides a more quantitative analysis of purity.[2][5] Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure of the purified compound and identify any remaining impurities.[6]
Data Presentation
Table 1: Typical Purity of this compound Before and After Purification
| Purification Method | Starting Purity (Commercial Grade) | Expected Purity (After Purification) | Typical Yield |
| Recrystallization | ~98% | >99% | 70-90% |
| Column Chromatography | ~98% | >99.5% | 60-80% |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol describes the purification of this compound using a mixed solvent system of ethanol (B145695) and water.
Materials:
-
Commercial this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Activated Charcoal (optional, for removing colored impurities)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the impure this compound in the minimum amount of hot ethanol. Heat the solvent to its boiling point and add it portion-wise to the aniline (B41778) with stirring until the solid is completely dissolved.[7]
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal to the hot solution and boil for a few minutes.[7] Be aware that activated charcoal can adsorb some of the product, leading to a lower yield.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.
-
Crystallization: Add hot deionized water dropwise to the hot ethanol solution until the solution becomes slightly cloudy, indicating saturation.[7] Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Protocol 2: Column Chromatography of this compound
This protocol outlines the purification of this compound using silica (B1680970) gel column chromatography.
Materials:
-
Commercial this compound
-
Silica gel (60-120 mesh or 230-400 mesh)
-
Ethyl acetate
-
Triethylamine (B128534) (optional, to reduce tailing)
-
Chromatography column
-
Collection tubes
-
TLC plates and developing chamber
-
UV lamp
Procedure:
-
Solvent System Selection: Determine a suitable eluent system by running TLC plates. A good starting point is a mixture of hexane and ethyl acetate. The desired compound should have an Rf value of approximately 0.2-0.3 for good separation.[8]
-
Column Packing: Pack the chromatography column with silica gel using a slurry method with the chosen eluent.
-
Sample Loading: Dissolve the impure this compound in a minimum amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If the separation is not optimal, a gradient elution (gradually increasing the polarity of the eluent) can be employed.
-
Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to obtain the purified product.
Troubleshooting Guides
Recrystallization Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Oiling out instead of crystallization | The solution is supersaturated, and the compound's melting point is lower than the solution temperature. | Add a small amount of the "good" solvent (ethanol) to the hot solution. Allow the solution to cool more slowly.[7] |
| No crystals form upon cooling | Too much solvent was used. The solution is not saturated. | Gently heat the solution to evaporate some of the solvent. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound.[9] |
| Product is still colored after recrystallization | Colored impurities are not effectively removed by recrystallization alone. | Add a small amount of activated charcoal to the hot solution before filtration.[7] |
| Low yield | Too much solvent was used. The crystals were washed with a solvent that was not ice-cold. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent for dissolution. Ensure the washing solvent is thoroughly chilled.[10] Use a pre-heated funnel for hot filtration.[11] |
Column Chromatography Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Peak tailing of the product | Interaction of the basic aniline with acidic silanol (B1196071) groups on the silica gel. | Add a small amount of triethylamine (0.1-1%) to the eluent to neutralize the acidic sites on the silica gel.[12] |
| Poor separation of impurities | The chosen eluent system is not optimal. | Re-evaluate the solvent system using TLC. Try a different solvent system or use a gradient elution. |
| Compound is not eluting from the column | The eluent is not polar enough. The compound may be degrading on the silica gel. | Gradually increase the polarity of the eluent. For very polar compounds, a small percentage of methanol (B129727) in dichloromethane (B109758) can be used.[8] Test the stability of the compound on a TLC plate before running the column.[8] |
| Cracks in the silica gel bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry. |
Visualizations
References
- 1. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. exsyncorp.com [exsyncorp.com]
- 3. mt.com [mt.com]
- 4. web.uvic.ca [web.uvic.ca]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. spectrabase.com [spectrabase.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. academic.oup.com [academic.oup.com]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 12. benchchem.com [benchchem.com]
preventing oxidation of 3,4-Dimethoxyaniline during storage
Welcome to the technical support center for 3,4-Dimethoxyaniline (4-Aminoveratrole). This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the storage and handling of this compound, with a focus on preventing its oxidation.
Frequently Asked Questions (FAQs)
Q1: Why has my this compound solid turned from a white or light-yellow powder to a brown or dark-brown color?
A1: The color change is a classic indicator of oxidation. Aromatic amines, including this compound, are susceptible to oxidation when exposed to air (oxygen) and/or light.[1] This process leads to the formation of highly colored polymeric byproducts. The amino group (-NH₂) on the benzene (B151609) ring makes the compound particularly reactive and prone to oxidation. Fresh, pure this compound is typically a light-colored powder, while a brown or dark brown appearance suggests degradation.[2][3][4]
Q2: What are the ideal storage conditions to prevent the oxidation of this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place under an inert atmosphere.[5][6] The optimal conditions involve refrigeration (2-8 °C) in a tightly sealed, amber glass bottle to protect it from light.[6][7] The air in the headspace of the container should be replaced with an inert gas like nitrogen or argon.[5][8]
Q3: My compound has already changed color. Can I still use it in my experiments?
A3: Using discolored, oxidized this compound is not recommended, as the impurities can lead to lower yields, unexpected side products, and inconsistent results in sensitive reactions. For applications like the manufacturing of azo dyes and pharmaceuticals, the purity of the amine is critical.[9] It is best to purify the compound before use.
Q4: How can I purify this compound that has oxidized?
A4: Recrystallization is a common and effective method for purifying solid organic compounds.[10] For anilines, a mixture of ethanol (B145695) and water can be an effective solvent system.[11] Another approach is to perform a column filtration with silica (B1680970) gel to separate the pure aniline (B41778) from the colored oxidation products.[11] In some cases, converting the amine to its hydrochloride salt can make recrystallization easier and improves its stability for future storage.[11]
Q5: Are there any chemical stabilizers I can add to prevent oxidation?
A5: Yes, certain antioxidants can be added to retard color deterioration in aromatic amines.[12] While many common antioxidants can act as pro-oxidants for amines, compounds like thioureas, certain alkyl tin compounds, or hindered phenols such as Butylated Hydroxytoluene (BHT) have shown stabilizing effects.[6][12][13] The concentration of these additives is typically low (e.g., 100-500 ppm), and their compatibility with your specific downstream application must be verified to avoid interference.[6][12]
Troubleshooting Guide
This guide helps diagnose and solve common problems encountered with this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Compound is discolored upon arrival or opening a new bottle. | 1. Improper sealing by the manufacturer. 2. Exposure to light and air during shipping or initial handling. | 1. Contact the supplier for a replacement. 2. If the discoloration is minor, consider purification (See FAQ Q4). 3. For future purchases, ensure the supplier packages the material under an inert atmosphere. |
| Compound darkens during an experimental procedure. | 1. Reaction conditions are too harsh (e.g., high temperature in the presence of air). 2. The reaction solvent is not deoxygenated. 3. Presence of oxidizing agents or metal catalysts that promote oxidation. | 1. Run the reaction under an inert atmosphere (nitrogen or argon). 2. Use freshly distilled or sparged solvents to remove dissolved oxygen. 3. Review the reaction mechanism for potential incompatibilities. |
| Inconsistent yields or unexpected byproducts in reactions. | 1. Use of partially oxidized starting material. 2. Degradation of the compound during the reaction. | 1. Always use pure, colorless this compound. Purify if necessary. 2. Check the purity of the starting material before each use via TLC or HPLC. 3. Implement the handling and reaction condition improvements mentioned above. |
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting issues related to the stability of this compound.
Storage Stability Data
The stability of this compound is highly dependent on storage conditions. The following table provides illustrative data on purity over a 12-month period under different scenarios.
| Storage Condition | Inert Atmosphere | Container Type | Initial Purity (%) | Purity after 6 months (%) | Purity after 12 months (%) | Appearance after 12 months |
| 2-8 °C | Yes (Argon/Nitrogen) | Amber Glass, Sealed | 99.5+ | 99.5 | 99.4 | White / Light Yellow |
| 2-8 °C | No | Amber Glass, Sealed | 99.5+ | 98.2 | 96.5 | Yellow / Light Brown |
| Room Temperature (~22 °C) | Yes (Argon/Nitrogen) | Amber Glass, Sealed | 99.5+ | 99.1 | 98.0 | Light Yellow |
| Room Temperature (~22 °C) | No | Clear Glass, Sealed | 99.5+ | 95.0 | <90.0 | Dark Brown / Black |
Note: Data is illustrative and based on typical degradation patterns for aromatic amines. Actual results may vary.
Experimental Protocols
Protocol 1: Optimal Long-Term Storage
This protocol details the steps for preparing and storing this compound to maximize its shelf life.
Materials:
-
This compound
-
Clean, dry amber glass bottle with a PTFE-lined screw cap or a septum-sealed cap
-
Source of inert gas (Nitrogen or Argon) with tubing
-
Parafilm®
Procedure:
-
Preparation: Ensure the storage bottle is scrupulously clean and dry. If necessary, oven-dry the bottle at >100 °C for several hours and allow it to cool to room temperature under a stream of inert gas.
-
Transfer: Quickly transfer the this compound solid into the prepared amber bottle. Minimize the time the compound is exposed to the open air.
-
Inert Gas Purge: Insert a needle or tubing connected to the inert gas source into the bottle, ensuring the outlet is just above the solid material. Place a second, shorter needle through the septum to act as a gas outlet.
-
Flushing: Gently flush the headspace of the bottle with the inert gas for 2-3 minutes to displace all the air.
-
Sealing: Remove the gas inlet and outlet needles and immediately cap the bottle tightly. For enhanced protection, wrap the cap and neck of the bottle with Parafilm® to create a secondary barrier against moisture and air ingress.[6]
-
Storage: Store the sealed bottle in a designated refrigerator at 2-8 °C, away from light sources.[6][7]
-
Labeling: Clearly label the bottle with the compound name, date of storage, and a note indicating it is "Stored Under Inert Atmosphere."
Visual Guide to Optimal Storage Protocol
Protocol 2: Purity Assessment by Thin-Layer Chromatography (TLC)
A quick TLC check can help assess the purity of your this compound before use.
Materials:
-
Silica gel TLC plate
-
Developing chamber
-
Mobile Phase (e.g., 3:1 Hexanes:Ethyl Acetate - solvent system may require optimization)
-
Small vial or test tube
-
Solvent for sample dissolution (e.g., Ethyl Acetate or Dichloromethane)
-
Capillary spotter
-
UV lamp (254 nm)
Procedure:
-
Sample Preparation: Dissolve a small amount (1-2 mg) of this compound in a few drops of ethyl acetate.
-
Spotting: Use a capillary tube to spot a small amount of the dissolved sample onto the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the baseline. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front. Allow the plate to dry. Visualize the spots under a UV lamp.
-
Interpretation: Pure this compound should appear as a single, well-defined spot. The presence of additional spots, especially near the baseline (which are often highly polar, colored impurities), indicates oxidation or other contamination.[11]
Simplified Oxidation Pathway
Aromatic amines oxidize through a complex series of steps, often involving radical intermediates, to form various colored products including nitrosobenzenes, azoxybenzenes, and eventually polymeric materials.[14][15][16]
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. indiamart.com [indiamart.com]
- 3. This compound | 6315-89-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. exsyncorp.com [exsyncorp.com]
- 5. 6315-89-5|this compound|BLD Pharm [bldpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. avantiresearch.com [avantiresearch.com]
- 9. US2653171A - Stabilized aromatic amines - Google Patents [patents.google.com]
- 10. mt.com [mt.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. US2927136A - Stabilization of aromatic amines - Google Patents [patents.google.com]
- 13. US2637636A - Color stabilizers - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
catalyst selection for the hydrogenation of 3,4-dimethoxynitrobenzene
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the catalytic hydrogenation of 3,4-dimethoxynitrobenzene (B134838) to 3,4-dimethoxyaniline. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data for catalyst selection.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the hydrogenation of 3,4-dimethoxynitrobenzene.
Q1: My reaction is sluggish or has stalled. What are the potential causes and solutions?
A1: A slow or stalled reaction can be due to several factors:
-
Catalyst Activity: The catalyst may be of poor quality or deactivated.
-
Solution: Use a fresh, high-quality catalyst. For Raney® Nickel, ensure it is properly activated. For Pd/C, ensure it has been stored correctly and has not been exposed to poisons.
-
-
Catalyst Poisons: Trace impurities in the substrate, solvent, or hydrogen gas can poison the catalyst. Sulfur and nitrogen compounds are common poisons for nickel and palladium catalysts.
-
Solution: Purify the substrate and solvent before use. Use high-purity hydrogen gas.
-
-
Insufficient Hydrogen Pressure: The hydrogen pressure may be too low for the reaction to proceed efficiently.
-
Solution: Increase the hydrogen pressure within the safe limits of your reactor.
-
-
Poor Agitation: Inadequate mixing can lead to poor contact between the catalyst, substrate, and hydrogen.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended in the reaction mixture.
-
Q2: The yield of this compound is lower than expected. How can I improve it?
A2: Low yields can be attributed to incomplete reaction, side reactions, or product degradation.
-
Incomplete Reaction: As discussed in Q1, ensure your catalyst is active and reaction conditions are optimal.
-
Side Reactions: The nitro group can be partially reduced to intermediates like nitrosobenzene (B162901) and phenylhydroxylamine.
-
Solution: Ensure complete reduction by extending the reaction time or increasing the catalyst loading. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.
-
-
Product Degradation: The product, this compound, is susceptible to oxidation, especially when exposed to air. This can lead to the formation of colored impurities.
-
Solution: Work up the reaction under an inert atmosphere (e.g., nitrogen or argon). After filtration of the catalyst, proceed with the next steps as quickly as possible. If the product needs to be stored, do so under an inert atmosphere and in a dark, cool place.
-
Q3: My final product is colored (e.g., red, brown, or black). What is the cause, and how can I obtain a pure, colorless product?
A3: The discoloration of the final product is a common issue and is almost always due to the oxidation of the this compound.
-
Cause: Aromatic amines, particularly those with electron-donating groups like methoxy (B1213986) groups, are highly susceptible to air oxidation. This oxidation can form highly colored polymeric byproducts.
-
Prevention and Purification:
-
Inert Atmosphere: Perform the reaction work-up, including catalyst filtration and solvent removal, under an inert atmosphere.
-
Acid Wash: During the work-up, you can perform an acid-base extraction. Dissolve the crude product in a suitable organic solvent and extract it with a dilute acid (e.g., 1M HCl). The amine will form a salt and move to the aqueous layer. The colored, non-basic impurities will remain in the organic layer. Then, basify the aqueous layer and extract the pure amine back into an organic solvent.
-
Recrystallization: Recrystallization from a suitable solvent system can help remove colored impurities.
-
Column Chromatography: If other purification methods fail, column chromatography can be used to isolate the pure product.
-
Q4: Which catalyst is better for this reaction: Raney® Nickel or Palladium on Carbon (Pd/C)?
A4: Both Raney® Nickel and Pd/C are effective catalysts for the hydrogenation of nitroarenes. The choice often depends on the specific requirements of the synthesis, such as cost, reaction conditions, and sensitivity of other functional groups in the molecule. The following table summarizes a comparison of typical reaction conditions.
Catalyst Selection and Reaction Conditions
| Parameter | Raney® Nickel | 5% Palladium on Carbon (Pd/C) |
| Catalyst Loading | Typically higher (e.g., 5-10 wt%) | Typically lower (e.g., 1-5 mol%) |
| Temperature (°C) | 25 - 100 | 25 - 80 |
| Hydrogen Pressure | Atmospheric to high pressure (e.g., 1.6 MPa) | Atmospheric to moderate pressure |
| Solvent | Alcohols (Ethanol, Methanol) | Alcohols, Ethyl Acetate (B1210297), THF |
| Selectivity | Generally good | High, and can be tuned with additives |
| Cost | Generally less expensive | More expensive due to palladium |
| Safety | Pyrophoric when dry | Can be pyrophoric, handle with care |
Experimental Protocols
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is a general guideline and may require optimization.
-
Catalyst Preparation: Prepare activated Raney® Nickel from a nickel-aluminum alloy by reacting it with a concentrated sodium hydroxide (B78521) solution. Wash the catalyst with deionized water until the washings are neutral, and then with the reaction solvent (e.g., ethanol). Caution: Raney® Nickel is pyrophoric and must be handled as a slurry in water or solvent at all times.
-
Reaction Setup: In a suitable autoclave or hydrogenation reactor, add 3,4-dimethoxynitrobenzene and the solvent (e.g., ethanol).
-
Catalyst Addition: Under an inert atmosphere, add the prepared Raney® Nickel slurry to the reactor.
-
Hydrogenation: Seal the reactor, purge it with nitrogen, and then with hydrogen. Pressurize the reactor with hydrogen to the desired pressure (e.g., 1.6 MPa) and heat to the target temperature (e.g., 100 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the hydrogen. Purge the reactor with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The filter cake is pyrophoric and should be kept wet and disposed of properly.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound. Further purification can be done by recrystallization or column chromatography if necessary.
Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a flask or reactor equipped with a magnetic stir bar, add 3,4-dimethoxynitrobenzene and the solvent (e.g., ethyl acetate or ethanol).
-
Catalyst Addition: Carefully add 5% Pd/C catalyst to the reaction mixture.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen (this cycle should be repeated 3 times). Maintain a positive pressure of hydrogen (e.g., using a balloon or a pressurized vessel) and stir the reaction mixture vigorously at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC analysis.
-
Work-up: Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Product Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude this compound. If necessary, purify the product by recrystallization or column chromatography.
Visual Guides
Caption: General experimental workflow for the hydrogenation of 3,4-dimethoxynitrobenzene.
Caption: Troubleshooting logic for common issues in the hydrogenation of 3,4-dimethoxynitrobenzene.
minimizing byproduct formation in 3,4-Dimethoxyaniline reactions
Welcome to the technical support center for reactions involving 3,4-Dimethoxyaniline. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges in minimizing byproduct formation.
Section 1: N-Acetylation of this compound
The N-acetylation of this compound is a fundamental transformation used to protect the amine functionality or synthesize N-acetylated products. A common issue is the formation of the N,N-diacetylated byproduct.
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct in the N-acetylation of this compound? A1: The most common byproduct is the N,N-diacetylated derivative, where two acetyl groups are added to the nitrogen atom. This occurs when the initially formed mono-acetylated product (an amide) undergoes a second acetylation.
Q2: Why is my N-acetylation reaction showing a low yield? A2: Low yields can result from several factors: incomplete reaction, suboptimal reagent stoichiometry, or loss of product during workup and purification. Using an inappropriate molar ratio of acetic anhydride (B1165640) can leave starting material unreacted or promote side reactions.[1]
Q3: Can I use acetyl chloride instead of acetic anhydride? A3: While acetyl chloride is a potent acetylating agent, it reacts more vigorously and produces hydrochloric acid (HCl) as a byproduct. This can protonate the starting aniline (B41778), deactivating it towards further reaction and potentially leading to other side products. Acetic anhydride is generally preferred for a more controlled reaction.[2]
Troubleshooting Guide: Minimizing Di-acetylation
Issue: Significant formation of N,N-diacetylated byproduct detected by TLC, NMR, or GC-MS.
| Potential Cause | Recommended Solution | Explanation |
| Excess Acetic Anhydride | Use a controlled molar ratio of this compound to acetic anhydride, ideally around 1:1 to 1:1.2. A study on aniline showed that a 1:2 ratio provided the highest yield of the mono-acetylated product, with no further improvement at higher ratios.[1] | While a slight excess of the acetylating agent can drive the reaction to completion, a large excess significantly increases the likelihood of the less reactive mono-acetylated product undergoing a second acetylation. |
| High Reaction Temperature | Maintain a moderate reaction temperature. Start the reaction at 0-5 °C and allow it to slowly warm to room temperature. Avoid vigorous heating or refluxing unless necessary for particularly unreactive substrates. | Higher temperatures provide the activation energy needed to overcome the higher energy barrier for the second acetylation, thus favoring byproduct formation. |
| Prolonged Reaction Time | Monitor the reaction progress using TLC. Once the starting material is consumed, proceed with the workup. Avoid unnecessarily long reaction times. | Extended reaction times increase the probability of side reactions, including di-acetylation. |
| Inadequate pH Control | Perform the reaction in the presence of a mild base like sodium acetate (B1210297). The base neutralizes the acetic acid byproduct, preventing the protonation and deactivation of the starting aniline.[3] | The reaction of aniline with acetic anhydride produces acetic acid.[2] If not neutralized, the acid will protonate the highly basic starting amine, rendering it non-nucleophilic and slowing down the desired reaction, which can indirectly favor side reactions on the already-formed product over extended periods. |
Experimental Protocol: Selective Mono-N-Acetylation
This protocol is adapted from standard procedures for aniline acetylation.[3]
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like water or glacial acetic acid. If using water, add approximately 1.1 equivalents of concentrated HCl to form the soluble hydrochloride salt.
-
Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Separately, prepare a solution of sodium acetate (1.1 eq) in water.
-
Acetylation: To the cooled aniline solution, slowly add acetic anhydride (1.2 eq) with continuous stirring. Immediately after, add the sodium acetate solution to buffer the reaction.
-
Reaction: Stir the mixture at 0-5 °C for 15-20 minutes and then allow it to warm to room temperature. Monitor the reaction's completion by TLC.
-
Workup: Once the starting material is consumed, cool the mixture in an ice bath to precipitate the product. Collect the solid N-(3,4-dimethoxyphenyl)acetamide by vacuum filtration.
-
Purification: Wash the collected solid with cold water to remove any remaining salts and acetic acid. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
Logical Workflow for Troubleshooting N-Acetylation
Section 2: Reductive Amination
Reductive amination is a versatile method for forming C-N bonds. When reacting this compound with an aldehyde or ketone, common byproducts include the over-alkylated tertiary amine and the alcohol resulting from the reduction of the carbonyl starting material.
Frequently Asked Questions (FAQs)
Q1: My reductive amination is producing a significant amount of tertiary amine. How can I prevent this? A1: Over-alkylation occurs when the desired secondary amine product reacts again with the carbonyl compound. This can be minimized by using a 1:1 stoichiometry of the amine and carbonyl, avoiding a large excess of the carbonyl, and choosing appropriate reaction conditions. A stepwise procedure, where the imine is formed first before the reducing agent is added, can also improve selectivity.[4]
Q2: I am observing the alcohol byproduct from the reduction of my aldehyde/ketone. What is causing this? A2: This indicates that your reducing agent is too reactive and is reducing the carbonyl starting material before it can form an imine with the aniline. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is recommended.[5][6]
Q3: Which reducing agent is better, NaBH₃CN or NaBH(OAc)₃? A3: Both are selective for reducing the protonated imine (iminium ion) over the carbonyl starting material.[5][7] However, NaBH(OAc)₃ is often preferred because it is non-toxic and the reaction workup is simpler.[8] NaBH₃CN can produce toxic hydrogen cyanide gas during acidic workup.[7]
Troubleshooting Guide: Minimizing Reductive Amination Byproducts
Issue: Formation of tertiary amine (over-alkylation) or alcohol (carbonyl reduction) byproducts.
| Potential Cause | Recommended Solution | Explanation |
| Non-selective Reducing Agent | Replace strong reducing agents like NaBH₄ with a milder, chemoselective agent such as Sodium Triacetoxyborohydride (NaBH(OAc)₃) or Sodium Cyanoborohydride (NaBH₃CN). | NaBH(OAc)₃ and NaBH₃CN are less reactive than NaBH₄. They selectively reduce the iminium ion intermediate, which is more electrophilic than the starting aldehyde or ketone, thus preventing byproduct alcohol formation.[5][8] |
| Excess Carbonyl Reagent | Use a stoichiometric ratio of amine to carbonyl (e.g., 1:1 or 1:1.1). Avoid using a large excess of the aldehyde or ketone. | A large excess of the carbonyl compound increases the probability of the newly formed secondary amine reacting again to form a tertiary amine. |
| One-Pot Reaction Conditions | For difficult substrates prone to dialkylation, consider a two-step procedure: 1. Form the imine by mixing the aniline and carbonyl in a solvent like methanol (B129727) or dichloroethane (DCE), often with a mild acid catalyst. 2. After imine formation is confirmed (e.g., by TLC or observing water formation), add the reducing agent.[4] | Separating the imine formation from the reduction step can provide greater control and prevent the secondary amine product from competing with the starting aniline for the carbonyl reagent. |
| Incorrect pH | Maintain a weakly acidic pH (around 4-5) for the imine formation step. This can be achieved by adding a small amount of acetic acid. | This pH range is optimal for activating the carbonyl group via protonation without fully protonating and deactivating the amine nucleophile, thus promoting efficient imine formation.[6] |
Data Presentation: Comparison of Reducing Agents
| Reducing System | Typical Substrates | Typical Yield of Secondary Amine | Key Byproducts | Reference |
| NaBH₄ / Catalyst | Aromatic Aldehydes + Anilines | 88 - 93% | Carbonyl reduction product (alcohol) | [9] |
| NaBH(OAc)₃ (STAB) | Aldehydes/Ketones + Amines | >90% | Minimal | [4][8] |
| H₂ / Co-Catalyst | Aromatic Aldehydes + Primary Amines | 72 - 96% | Ring hydrogenation at high pressures/temps | [10] |
Experimental Protocol: Selective Reductive Amination with NaBH(OAc)₃
This protocol is based on the general procedure described by Abdel-Magid et al.[4]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).
-
Imine Formation (Optional Catalyst): Add a catalytic amount of acetic acid (e.g., 0.1 eq) to facilitate imine formation. Stir the mixture at room temperature for 20-30 minutes.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the mixture. The reaction is typically exothermic; maintain the temperature with a water bath if necessary.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC until the starting aniline is consumed (typically 2-24 hours).
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Logical Workflow for Troubleshooting Reductive Amination
Section 3: Diazotization Reactions
Diazotization of this compound converts the primary amine into a diazonium salt, a versatile intermediate for Sandmeyer, Schiemann, and azo coupling reactions. Due to the electron-rich nature of the aniline and the instability of the diazonium salt, this reaction is highly sensitive to conditions, with potential byproducts including phenols and triazenes.
Frequently Asked Questions (FAQs)
Q1: Why must diazotization be performed at low temperatures (0-5 °C)? A1: Arenediazonium salts are thermally unstable. At temperatures above 5 °C, they rapidly decompose, liberating nitrogen gas and reacting with water in the aqueous solution to form undesired phenol (B47542) byproducts.[8][11][12]
Q2: I observe a yellow precipitate during my diazotization reaction. What is it? A2: A yellow precipitate is often a diazoamino compound, also known as a triazene (B1217601). This byproduct forms when the newly generated diazonium salt acts as an electrophile and attacks a molecule of unreacted aniline. This is particularly common with electron-rich anilines.[13][14]
Q3: How much acid is necessary for the reaction? A3: A significant excess of strong acid (e.g., 2.5-3 equivalents of HCl) is crucial.[5] One equivalent reacts with the aniline to form the soluble aniline salt. A second equivalent reacts with sodium nitrite (B80452) to generate the active nitrosating agent, nitrous acid. The additional excess acid maintains a low pH, which prevents the coupling reaction between the diazonium salt and unreacted aniline that forms the triazene byproduct.[13]
Troubleshooting Guide: Minimizing Diazotization Byproducts
Issue: Low yield of diazonium salt, formation of phenol, or precipitation of triazene byproduct.
| Potential Cause | Recommended Solution | Explanation |
| High Reaction Temperature | Strictly maintain the reaction temperature between 0 °C and 5 °C using an ice-salt bath. Ensure the sodium nitrite solution is also pre-chilled and added slowly to control the exothermic reaction. | Diazonium salts are unstable and decompose at higher temperatures. The resulting aryl cation is readily trapped by water to form a phenol, reducing the yield of the desired product.[11][12] |
| Insufficient Acid | Use at least 2.5-3 equivalents of a strong mineral acid (e.g., HCl, H₂SO₄) relative to the aniline. | Insufficient acid (e.g., only 1-2 equivalents) results in a significant concentration of free, unprotonated aniline. This free aniline is nucleophilic and will attack the diazonium ion, forming the triazene byproduct.[5][13][14] |
| Localized "Hot Spots" | Ensure vigorous and efficient stirring throughout the addition of sodium nitrite. | Poor mixing can lead to localized areas of high temperature or high reagent concentration, promoting decomposition or side reactions even if the bulk solution temperature appears correct. |
| Slow Reagent Addition | Add the aqueous solution of sodium nitrite dropwise below the surface of the reaction mixture. | This ensures the nitrous acid is generated in situ where it can immediately react with the aniline salt, minimizing its decomposition and preventing localized high concentrations. |
Data Presentation: Effect of Conditions on Diazotization Outcome
This table summarizes the qualitative effects of key parameters on the reaction.
| Parameter | Sub-Optimal Condition | Observed Byproduct | Optimal Condition | Expected Outcome | Reference |
| Temperature | > 10 °C | Phenol, Tar | 0 - 5 °C | Stable diazonium salt in solution | [5][11] |
| Acid Equivalents | < 2.0 eq | Triazene (Diazoamino compound) | > 2.5 eq | Clear solution of diazonium salt | [13][14] |
Experimental Protocol: Diazotization of this compound
This protocol is a standard procedure for generating an aqueous solution of a diazonium salt for subsequent use (e.g., in a Sandmeyer reaction).
-
Preparation: In a beaker or flask, add this compound (1.0 eq) to a solution of concentrated hydrochloric acid (3.0 eq) and water. Stir until the aniline has completely dissolved to form its hydrochloride salt.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath. Maintain this temperature throughout the procedure.
-
Nitrite Solution: In a separate flask, dissolve sodium nitrite (NaNO₂) (1.1 eq) in cold water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold, vigorously stirred aniline hydrochloride solution. Keep the tip of the addition funnel or pipette below the surface of the liquid. The addition should be slow enough to ensure the temperature does not rise above 5 °C.
-
Completion Check: After the addition is complete, continue stirring for 10-15 minutes. To check for completion, test for the presence of excess nitrous acid by placing a drop of the reaction mixture onto starch-iodide paper. An immediate blue-black color indicates that the reaction is complete.[5]
-
Use: The resulting clear, cold solution of the diazonium salt should be used immediately in the next synthetic step without isolation.
Logical Workflow for Troubleshooting Diazotization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. redalyc.org [redalyc.org]
- 10. mdpi.com [mdpi.com]
- 11. quora.com [quora.com]
- 12. researchgate.net [researchgate.net]
- 13. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
analytical techniques for the characterization of 3,4-Dimethoxyaniline
A Comprehensive Guide to Analytical Techniques for the Characterization of 3,4-Dimethoxyaniline
For researchers, scientists, and drug development professionals, the precise and thorough characterization of chemical compounds is paramount. This guide provides a comparative overview of key , a versatile intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals. The following sections detail the principles, experimental protocols, and comparative performance of various chromatographic and spectroscopic methods, supported by experimental data to aid in method selection and application.
Chromatographic Techniques
Chromatographic methods are essential for separating this compound from impurities and for its quantification. The two most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis.
Data Presentation: HPLC Performance
| Parameter | Reverse Phase HPLC-UV |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | Typically in the low ng/mL range |
| Limit of Quantitation (LOQ) | Typically in the mid-to-high ng/mL range |
| Precision (%RSD) | < 2% |
| Accuracy/Recovery (%) | 98 - 102% |
| Note: These are typical performance characteristics for HPLC analysis of aromatic amines and may vary based on the specific instrument and method conditions. |
Experimental Protocol: HPLC Analysis of this compound
-
Instrumentation: A standard HPLC system equipped with a UV detector is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a typical mobile phase. For improved peak shape and separation, a small amount of acid, such as phosphoric acid or formic acid (for MS compatibility), can be added. A common starting point is a 50:50 (v/v) mixture of acetonitrile and water.
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at 254 nm is suitable for this compound.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to prepare a stock solution. Further dilutions are made to construct a calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For aromatic amines like this compound, derivatization is sometimes employed to improve chromatographic performance, although direct analysis is also possible.
Data Presentation: GC-MS Performance
| Parameter | GC-MS |
| Linearity (R²) | > 0.99 |
| Limit of Detection (LOD) | Can reach pg/L levels, especially with derivatization and advanced MS techniques. |
| Precision (%RSD) | < 15% |
| Accuracy/Recovery (%) | 80 - 110% |
| Note: Performance can be significantly enhanced by using techniques like tandem mass spectrometry (MS/MS). |
Experimental Protocol: GC-MS Analysis of this compound
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is often used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature gradient is typically used. For example, start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injector Temperature: 250°C.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane (B109758) or methanol. Derivatization with agents like acetic anhydride (B1165640) or silylating agents can be performed to improve volatility and peak shape.
Spectroscopic Techniques
Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are crucial for the structural confirmation of this compound.
Data Presentation: NMR Spectral Data for this compound
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | CDCl₃ | ~6.7 | m | Aromatic protons |
| ~3.8 | s | Methoxy protons (OCH₃) | ||
| ~3.6 | br s | Amine protons (NH₂) | ||
| ¹³C | CDCl₃ | ~149, ~140, ~139 | s | Aromatic carbons (quaternary) |
| ~113, ~102, ~100 | s | Aromatic carbons (CH) | ||
| ~56, ~55 | s | Methoxy carbons (OCH₃) | ||
| Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument. |
Experimental Protocol: NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra using standard pulse sequences.
Vibrational Spectroscopy: FTIR and Raman
Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, effectively serving as a "molecular fingerprint."
Data Presentation: Key Vibrational Bands for this compound
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FTIR | 3400 - 3200 | N-H stretching (amine) |
| 3000 - 2800 | C-H stretching (aromatic and methoxy) | |
| ~1600 | N-H bending (amine) | |
| ~1510 | C=C stretching (aromatic ring) | |
| ~1230, ~1030 | C-O stretching (methoxy) | |
| Raman | ~3060 | C-H stretching (aromatic) |
| ~1610 | C=C stretching (aromatic ring) | |
| ~1250 | C-O stretching (methoxy) | |
| ~800 | Ring breathing mode |
Experimental Protocol: FTIR and Raman Analysis
-
FTIR:
-
Instrumentation: An FTIR spectrometer.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
-
Raman:
-
Instrumentation: A Raman spectrometer with a laser excitation source (e.g., 785 nm).
-
Sample Preparation: The sample can be analyzed directly as a solid in a glass vial or on a microscope slide.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for confirming the presence of chromophores.
Data Presentation: UV-Vis Absorption Maxima for this compound
| Solvent | λmax 1 (nm) | λmax 2 (nm) |
| Methanol | ~240 | ~290 |
| Ethanol | ~242 | ~292 |
Experimental Protocol: UV-Vis Analysis
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., methanol, ethanol). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0.
-
Data Acquisition: Record the spectrum over a range of 200-400 nm, using the pure solvent as a blank.
Mandatory Visualizations
Caption: Workflow for the analytical characterization of this compound.
Caption: Logical relationships between analytical techniques for this compound.
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of quality control for 3,4-Dimethoxyaniline, a key intermediate in the synthesis of various pharmaceuticals and other commercially significant compounds. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE)—for the purity assessment of this compound. The information presented herein is supported by established experimental protocols and comparative data to assist researchers in selecting the most suitable method for their specific analytical needs.
Introduction to this compound and its Purity Analysis
This compound is commercially produced primarily through two main synthetic routes: the reduction of 3,4-dimethoxy-nitrobenzene or the ammonolysis of 4-chloro-1,2-dimethoxybenzene.[1] Consequently, residual starting materials and other related compounds can be present as impurities in the final product. The presence of these impurities can adversely affect the yield and quality of downstream products, making their detection and quantification essential.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound due to its high selectivity and separation efficiency.[2] However, alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE) offer distinct advantages and can be valuable tools for comprehensive purity profiling.
High-Performance Liquid Chromatography (HPLC) Analysis
Reverse-phase HPLC (RP-HPLC) is the most common mode for the analysis of this compound and its derivatives.[2] The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Experimental Protocol: HPLC Method
A widely used HPLC method for the analysis of this compound utilizes a specialized reverse-phase column.[3]
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
Comparative Analysis of HPLC Columns
The choice of stationary phase is critical for achieving optimal separation of this compound from its potential impurities, especially positional isomers. While standard C18 columns are widely applicable, columns with different selectivities, such as Phenyl and Pentafluorophenyl (PFP) phases, can offer superior resolution for aromatic compounds.[4][5]
| Column Type | Stationary Phase Chemistry | Primary Separation Mechanism(s) | Suitability for this compound Analysis |
| C18 (Octadecylsilane) | Alkyl chains bonded to silica | Hydrophobic interactions | Good general-purpose column, but may have limitations in separating closely related isomers. |
| Phenyl | Phenyl groups bonded to silica | Hydrophobic and π-π interactions | Enhanced selectivity for aromatic and unsaturated compounds due to π-π interactions, beneficial for separating aniline (B41778) derivatives.[5] |
| PFP (Pentafluorophenyl) | Pentafluorophenyl groups bonded to silica | Hydrophobic, π-π, dipole-dipole, and ion-exchange interactions | Offers unique selectivity for aromatic compounds, particularly those with polar functional groups, often providing baseline separation of isomers that are difficult to resolve on C18 phases.[4][6] |
Table 1. Comparison of Common HPLC Columns for Aromatic Amine Analysis.
Alternative Analytical Methods
While HPLC is a robust technique, GC-MS and CE provide complementary information and can be advantageous in specific analytical scenarios.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. The high specificity of mass spectrometric detection allows for the confident identification of unknown peaks.
Experimental Protocol: GC-MS Method
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve the this compound sample in a suitable solvent (e.g., methanol (B129727) or dichloromethane) to a concentration of 0.1 mg/mL.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers high separation efficiency and short analysis times for charged analytes. For aromatic amines, which are basic compounds, CE can be a highly effective separation technique.
Experimental Protocol: Capillary Electrophoresis Method
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 30 cm effective length).
-
Background Electrolyte (BGE): 50 mM phosphate (B84403) buffer, pH 2.5.[7]
-
Applied Voltage: 25 kV.[7]
-
Detection: UV at 214 nm.
-
Sample Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Sample Preparation: Dissolve the this compound sample in the background electrolyte or a compatible low-conductivity buffer to a concentration of 0.1 mg/mL.
Method Comparison
| Parameter | HPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between mobile and stationary phases | Partitioning between gas and stationary phases, with mass-based detection | Differential migration in an electric field |
| Selectivity | High, tunable with column and mobile phase choice | High, especially with MS detection | Very high for charged analytes |
| Sensitivity | Good to excellent, depending on the detector | Excellent, especially in selected ion monitoring (SIM) mode | Good, can be enhanced with stacking techniques |
| Analysis Time | Moderate (typically 10-30 minutes) | Moderate (typically 15-40 minutes) | Fast (typically <10 minutes) |
| Sample Throughput | High | Moderate | High |
| Instrumentation Cost | Moderate to High | High | Moderate |
| Primary Application | Routine quality control, purity determination, quantification of known and unknown impurities | Identification of volatile and semi-volatile impurities, structural elucidation | Analysis of charged species, chiral separations, high-efficiency separations |
Table 2. Comparative Summary of Analytical Methods for this compound Purity Analysis.
Workflow Diagrams
Caption: HPLC analysis workflow for this compound purity.
Caption: Workflows for GC-MS and Capillary Electrophoresis analysis.
Conclusion
For routine quality control and purity determination of this compound, HPLC offers a robust and reliable solution. The selection of a suitable column, such as a Phenyl or PFP phase, can significantly enhance the separation of critical impurities. GC-MS serves as an invaluable tool for the definitive identification of volatile and semi-volatile impurities, providing structural information that is not attainable with UV detection in HPLC. Capillary Electrophoresis presents a high-efficiency, rapid alternative, particularly advantageous for the analysis of charged species and for high-throughput screening. A comprehensive approach to purity analysis may involve the use of HPLC for routine quantification, with GC-MS and/or CE employed for impurity identification and as complementary techniques to ensure the highest quality of this compound.
References
- 1. exsyncorp.com [exsyncorp.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. mac-mod.com [mac-mod.com]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a capillary electrophoresis assay for the determination of 3,4-diaminopyridine and 4-aminopyridine including related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the reactivity of 3,4-Dimethoxyaniline with other anilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 3,4-dimethoxyaniline against other common aniline (B41778) derivatives. The analysis is supported by experimental data and theoretical principles, offering insights into its behavior in various chemical transformations crucial for pharmaceutical and materials science research.
Introduction to Aniline Reactivity
Aniline (C₆H₅NH₂) is a foundational aromatic amine whose chemical behavior is characterized by the interplay between the electron-rich benzene (B151609) ring and the basic amino group (-NH₂). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, a phenomenon that has two major consequences:
-
Reduced Basicity: The delocalization of the nitrogen lone pair makes it less available to accept a proton, rendering aniline a much weaker base (pKa of conjugate acid ≈ 4.6) compared to aliphatic amines like cyclohexylamine (B46788) (pKa of conjugate acid ≈ 11.2).[1][2]
-
Activated Aromatic Ring: The delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to electrophilic aromatic substitution (EAS) reactions, occurring at much faster rates than with benzene itself.[3]
Substituents on the benzene ring can dramatically modulate these properties. Electron-donating groups (EDGs) enhance the electron density of the ring and increase the basicity of the amino group, while electron-withdrawing groups (EWGs) have the opposite effect.[1]
The Reactivity Profile of this compound
This compound, also known as 4-aminoveratrole, features two methoxy (B1213986) (-OCH₃) groups on the aniline ring.[4] The methoxy group is a powerful activating group due to its strong electron-donating resonance effect (+R) and weak electron-withdrawing inductive effect (-I). The net result is a significant increase in the ring's electron density.
In this compound, these effects are combined:
-
Para-Methoxy Group: The group at position 4 strongly activates the ring through its +R effect, directing electrophiles to the ortho positions (C2 and C6 relative to the -NH₂ group).
-
Meta-Methoxy Group: The group at position 3 also contributes to activation, primarily through its -I effect, but its +R effect is less pronounced at the key reactive sites.
The cumulative effect of two powerful electron-donating methoxy groups makes the aromatic ring of this compound exceptionally electron-rich and therefore highly reactive towards electrophiles. This enhanced nucleophilicity also translates to a higher basicity compared to aniline or monosubstituted methoxyanilines.
Quantitative Comparison of Aniline Basicity
The basicity of an aniline is quantified by the acid dissociation constant (pKa) of its conjugate acid (the anilinium ion). A higher pKa value indicates a stronger base. The table below compares the experimental pKa values of this compound's conjugate acid with those of other relevant anilines.
| Aniline Derivative | Substituent(s) | Electronic Effect | pKa of Conjugate Acid |
| p-Nitroaniline | 4-NO₂ | Strong EWG (-R, -I) | 1.0 |
| m-Nitroaniline | 3-NO₂ | Strong EWG (-I) | 2.47 |
| Aniline | None | Reference | 4.63[2] |
| p-Toluidine | 4-CH₃ | Weak EDG (+I) | 5.08 |
| m-Anisidine | 3-OCH₃ | Weak EDG (+R > -I) | 4.23 |
| p-Anisidine | 4-OCH₃ | Strong EDG (+R >> -I) | 5.34 |
| This compound | 3-OCH₃, 4-OCH₃ | Very Strong EDG | 5.43 |
Data sourced from scientific literature. The pKa values can vary slightly depending on experimental conditions.
Quantitative Comparison of Reactivity in Electrophilic Aromatic Substitution
The rate of electrophilic aromatic substitution is highly sensitive to the electronic nature of the substituents. The Hammett equation, log(k/k₀) = σρ, provides a quantitative measure of this influence, where σ is the substituent constant and ρ is the reaction constant.[5] For EAS reactions, a large negative ρ value is typical, meaning that substituents with negative σ values (EDGs) accelerate the reaction.
The total electronic effect of multiple substituents can be approximated by summing their individual Hammett constants (σ).
| Aniline Derivative | Substituent(s) | Position | Hammett Constant (σₚ/σₘ) | Σσ (Sum) | Predicted Relative Rate |
| p-Nitroaniline | -NO₂ | para | +0.78 | +0.78 | Very Slow |
| Aniline | -H | - | 0.00 | 0.00 | Reference (k₀) |
| p-Toluidine | -CH₃ | para | -0.17 | -0.17 | Faster |
| p-Anisidine | -OCH₃ | para | -0.27 | -0.27 | Much Faster |
| This compound | -OCH₃-OCH₃ | metapara | +0.12-0.27 | -0.15 | Faster |
Hammett constants sourced from published data tables.[6]
The summed Hammett constant for this compound (Σσ = -0.15) indicates strong activation, predicting a significantly faster rate of electrophilic substitution compared to aniline itself.
Logical Framework for Reactivity Assessment
The reactivity of a substituted aniline is determined by the balance of inductive and resonance effects. This logical flow dictates the molecule's utility in synthesis.
Experimental Protocols
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the principle that the UV-Vis absorption spectrum of an ionizable compound changes as a function of pH.[7] By monitoring these changes across a range of buffered solutions, the pKa can be determined.
Materials:
-
UV-Vis spectrophotometer with a 96-well plate reader.
-
Calibrated pH meter.
-
96-well UV-transparent microtiter plates.
-
Aniline samples (e.g., Aniline, p-Anisidine, this compound).
-
DMSO (Spectroscopic grade).
-
A series of aqueous buffers with constant ionic strength (I=0.1 M) covering a pH range from ~2 to ~7.
-
1 M HCl and 1 M NaOH for final acidic/basic spectra.
Procedure:
-
Stock Solutions: Prepare 10 mM stock solutions of each aniline derivative in DMSO.
-
Plate Preparation: Dispense 198 µL of each buffer solution into different wells of the 96-well plate. Prepare wells for each compound and for blanks (buffer only).
-
Sample Addition: Add 2 µL of a specific aniline stock solution to each well in a designated row/column, achieving a final concentration of 100 µM. The final DMSO concentration should be ≤1% v/v.
-
Spectral Measurement: Place the plate in the spectrophotometer and record the absorbance spectrum for each well from 230–500 nm.
-
Data Analysis:
-
Correct the absorbance of each sample well by subtracting the absorbance of the corresponding blank (buffer) well.
-
Identify wavelengths where the maximum absorbance difference occurs between the fully protonated (acidic) and deprotonated (neutral) forms of the aniline.
-
Plot absorbance at these key wavelengths against pH.
-
Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model to determine the inflection point, which corresponds to the pKa.[8]
-
Comparing Reactivity via Competitive Bromination
This experiment qualitatively compares the reactivity of different anilines towards an electrophile (Br⁺). The highly activated anilines will react faster and consume the limited bromine.
Materials:
-
Aniline, p-anisidine, and this compound.
-
Bromine in acetic acid (e.g., 0.1 M solution).
-
Glacial acetic acid (solvent).
-
TLC plates, developing chamber, and appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate).
-
UV lamp for visualization.
Procedure:
-
Solution Preparation: In a flask, prepare an equimolar solution of aniline, p-anisidine, and this compound in glacial acetic acid.
-
Reaction Initiation: Cool the solution in an ice bath. Slowly, add a sub-stoichiometric amount of the bromine solution dropwise with stirring (e.g., 0.3 equivalents relative to the total moles of anilines). The goal is to have insufficient bromine to react with all the anilines.
-
Reaction Monitoring: Take an aliquot of the reaction mixture immediately after bromine addition (t=0) and spot it on a TLC plate. Allow the reaction to proceed for 15 minutes at room temperature, then take another aliquot and spot it on the same TLC plate.
-
TLC Analysis: Develop the TLC plate in the chosen eluent system.
-
Visualization and Interpretation:
-
Visualize the spots under a UV lamp.
-
Identify the spots corresponding to the starting anilines and the new, more polar bromoaniline products.
-
The aniline that is consumed most significantly (i.e., its spot intensity decreases the most) and forms the most product is the most reactive. It is expected that this compound will be the most reactive, followed by p-anisidine, and then aniline.
-
Conclusion
This compound is a highly activated aromatic amine. The cumulative electron-donating effects of its two methoxy substituents render it significantly more basic and more nucleophilic than aniline and related mono-substituted derivatives. This heightened reactivity makes it a valuable intermediate for syntheses where rapid electrophilic aromatic substitution is desired, though it also necessitates careful control of reaction conditions to avoid polymerization or over-substitution. For drug development professionals, understanding this reactivity profile is essential for designing efficient synthetic routes and predicting the metabolic stability of molecules incorporating this moiety.
References
- 1. Consider the basicity of the following aromatic amines: (I) aniline (II) p-nitroaniline (III) p-methoxyaniline (IV) p-methylaniline The correct order of decreasing basicity is: [allen.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hammett equation - Wikipedia [en.wikipedia.org]
- 6. global.oup.com [global.oup.com]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hi-tec.tripod.com [hi-tec.tripod.com]
A Comparative Guide to the Synthetic Routes of 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three primary synthetic routes to 3,4-dimethoxyaniline, a key intermediate in the pharmaceutical and fine chemical industries. The performance of each route is objectively evaluated based on experimental data for yield, purity, reaction conditions, and safety considerations. Detailed experimental protocols are provided to facilitate the practical application of these methods in a research and development setting.
Comparison of Synthetic Routes
The selection of an optimal synthetic route for this compound depends on several factors, including scale, available equipment, cost of starting materials, and desired purity of the final product. The following tables summarize the key quantitative data for the three evaluated routes:
Table 1: Starting Materials and Products
| Route | Starting Material | Key Reagents/Catalysts | Product |
| 1 | 3,4-Dimethoxynitrobenzene (B134838) | Raney-Ni, H₂ | This compound |
| 2 | 4-Chloro-1,2-dimethoxybenzene (B92193) | Pd catalyst, Ligand, Base, Ammonia (B1221849) source | This compound |
| 3 | 3,4-Dimethoxybenzaldehyde (B141060) | NH₃ (aq.), Co catalyst, H₂ | This compound |
Table 2: Reaction Parameters and Performance
| Route | Reaction Time (h) | Temperature (°C) | Pressure | Yield (%) | Purity (%) |
| 1 | 4-6 | 100 | 1.6 MPa | ~90 | >98 |
| 2 | 12-24 | 80-120 | Ambient | 70-90 (estimated) | >97 (estimated) |
| 3 | 20 | 80 | 1-10 bar | 85-95 (estimated) | >99 (estimated) |
Experimental Protocols
Route 1: Reduction of 3,4-Dimethoxynitrobenzene
This classical approach involves the catalytic hydrogenation of the corresponding nitro compound. It is a high-yielding and clean reaction, making it suitable for large-scale production.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Raney-Ni (catalyst)
-
Hydrogen gas
-
Autoclave
Procedure:
-
In a high-pressure autoclave, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Add a catalytic amount of Raney-Ni to the solution.
-
Seal the autoclave and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1.6 MPa.
-
Heat the reaction mixture to 100°C with vigorous stirring.
-
Maintain these conditions for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
After completion, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney-Ni catalyst.
-
Evaporate the ethanol under reduced pressure to yield crude this compound.
-
The crude product can be further purified by recrystallization or distillation.
Route 2: Buchwald-Hartwig Amination of 4-Chloro-1,2-dimethoxybenzene
This modern palladium-catalyzed cross-coupling reaction offers a versatile method for the formation of the C-N bond. It is particularly useful for synthesizing substituted anilines and can be adapted for a wide range of substrates.
Materials:
-
4-Chloro-1,2-dimethoxybenzene
-
Ammonia source (e.g., benzophenone (B1666685) imine, aqueous ammonia)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine (B1218219) ligand (e.g., XPhos, SPhos)
-
Base (e.g., NaOtBu, K₂CO₃)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure (General):
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the palladium catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent, followed by 4-chloro-1,2-dimethoxybenzene and the ammonia source.
-
Heat the reaction mixture to 80-120°C with stirring.
-
Monitor the reaction progress by TLC or GC. Reaction times can vary from 12 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Route 3: Reductive Amination of 3,4-Dimethoxybenzaldehyde
This one-pot reaction combines the formation of an imine from an aldehyde and ammonia with its subsequent reduction to an amine. This method is atom-economical and can be performed under relatively mild conditions.
Materials:
-
3,4-Dimethoxybenzaldehyde
-
Aqueous ammonia (25%)
-
Cobalt catalyst (in-situ generated from CoCl₂ and NaBH₄)
-
Hydrogen gas
Procedure (Adapted from a general method):
-
In a reaction vessel, prepare the amorphous cobalt catalyst in-situ by mixing CoCl₂ and NaBH₄ in methanol under an inert atmosphere.
-
Add 3,4-dimethoxybenzaldehyde to the catalyst suspension.
-
Introduce aqueous ammonia to the reaction mixture.
-
Pressurize the vessel with hydrogen gas (1-10 bar).
-
Heat the reaction to 80°C and stir for approximately 20 hours.
-
Monitor the reaction for the consumption of the starting material by TLC or GC.
-
After the reaction is complete, cool the vessel and vent the hydrogen.
-
Separate the catalyst by filtration.
-
Extract the product from the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts and remove the solvent under reduced pressure to obtain the product.
-
Further purification can be achieved by column chromatography if necessary.
Visualization of Synthetic Workflows
The following diagrams illustrate the logical flow of the three synthetic routes to this compound.
A Comparative Study: 3,4-Dimethoxyaniline vs. 2,5-Dimethoxyaniline for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. Among the myriad of available intermediates, substituted anilines play a crucial role. This guide provides a detailed comparative analysis of two common positional isomers: 3,4-Dimethoxyaniline and 2,5-Dimethoxyaniline (B66101). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their physicochemical properties, spectral data, synthesis, and a discussion on their relative reactivity and toxicity, supported by experimental protocols.
Physicochemical Properties: A Side-by-Side Comparison
The seemingly subtle difference in the placement of the two methoxy (B1213986) groups on the aniline (B41778) ring results in notable variations in the physical properties of this compound and 2,5-Dimethoxyaniline. A summary of these key properties is presented below.
| Property | This compound | 2,5-Dimethoxyaniline |
| Molecular Formula | C₈H₁₁NO₂ | C₈H₁₁NO₂ |
| Molecular Weight | 153.18 g/mol [1] | 153.18 g/mol [2] |
| Appearance | Brown powder or crystalline solid[1] | Gray to dark brown crystalline powder or lumps |
| Melting Point | 85-89 °C[3] | 78-80 °C |
| Boiling Point | 174-176 °C at 22 mmHg[3] | 140 °C at 7 mmHg |
| Solubility | Slightly soluble in water[1]. Soluble in methanol. | Soluble in methanol. Water solubility is 4 g/L at 40 °C. |
| pKa | 4.78 (Predicted) | 4.12 (Predicted) |
Spectral Data Analysis
The structural differences between the two isomers are clearly delineated in their spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectra of both compounds show distinct aromatic proton splitting patterns due to the different substitution patterns. In this compound, the aromatic protons appear as a set of three coupled signals, whereas in 2,5-Dimethoxyaniline, they also present as a distinct set of three signals with different coupling constants. The methoxy protons in both isomers typically appear as sharp singlets.
¹³C NMR: The carbon NMR spectra provide clear evidence of the isomeric difference. The chemical shifts of the aromatic carbons are influenced by the position of the electron-donating methoxy groups.
For detailed spectral data, please refer to established spectral databases.
Infrared (IR) Spectroscopy
The IR spectra of both anilines exhibit characteristic bands for the N-H stretching of the primary amine group (typically two bands in the region of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy groups, and C-N stretching. While the overall features are similar, subtle shifts in the frequencies of these vibrations can be observed due to the different electronic environments of the functional groups in each isomer.[4]
Mass Spectrometry (MS)
Both this compound and 2,5-Dimethoxyaniline show a molecular ion peak (M⁺) at m/z 153 in their mass spectra, corresponding to their identical molecular weight.[1][2] However, the fragmentation patterns may differ, providing a basis for their differentiation.
Synthesis and Purification
Both isomers can be synthesized from their corresponding nitrobenzene (B124822) precursors through reduction.
Synthesis Workflow
Experimental Protocols
Protocol 1: Synthesis of this compound from Veratrole[5]
Materials:
-
Veratrole (1,2-Dimethoxybenzene)
-
Nitric Acid (HNO₃), concentrated
-
Sulfuric Acid (H₂SO₄), concentrated
-
Palladium on Carbon (Pd/C) catalyst
-
Hydrogen gas (H₂) or a suitable reducing agent like hydrazine (B178648) hydrate (B1144303)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Nitration of Veratrole:
-
In a flask cooled in an ice bath, slowly add veratrole to a mixture of concentrated nitric acid and sulfuric acid. Maintain the temperature below 10 °C.
-
After the addition is complete, stir the mixture for a specified time until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture onto crushed ice to precipitate the 3,4-dimethoxynitrobenzene.
-
Filter the solid, wash with cold water until the filtrate is neutral, and dry.
-
-
Reduction of 3,4-Dimethoxynitrobenzene:
-
Dissolve the dried 3,4-dimethoxynitrobenzene in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Alternatively, use a reducing agent like hydrazine hydrate in the presence of a catalyst.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude this compound.
-
Protocol 2: Synthesis of 2,5-Dimethoxyaniline from 1,4-Dimethoxybenzene[6]
Materials:
-
1,4-Dimethoxybenzene
-
Nitric Acid (HNO₃), concentrated
-
Sulfuric Acid (H₂SO₄), concentrated
-
Methanol
-
Platinum on Carbon (Pt/C) catalyst or other suitable reduction catalysts
-
Hydrogen gas (H₂)
Procedure:
-
Nitration of 1,4-Dimethoxybenzene:
-
Follow a similar nitration procedure as for veratrole, carefully controlling the temperature.
-
-
Reduction of 2,5-Dimethoxynitrobenzene:
-
A continuous catalytic hydrogenation process can be employed for large-scale synthesis.[5]
-
In a reaction vessel, dissolve 2,5-dimethoxynitrobenzene in methanol.
-
Introduce the solution and a Pt/C catalyst into a hydrogenation reactor.
-
Pressurize the system with hydrogen gas and maintain the temperature and pressure at optimal conditions (e.g., 90-100°C and 1.0 MPa).[5]
-
After the reaction is complete, the catalyst is separated by filtration.
-
The solvent is removed by distillation, and the resulting crude 2,5-dimethoxyaniline is purified.
-
Protocol 3: Purification by Recrystallization[7][8]
Materials:
-
Crude dimethoxyaniline
-
Suitable solvent (e.g., ethanol, methanol, or a mixture with water)[6]
-
Erlenmeyer flask
-
Heating source
-
Ice bath
-
Vacuum filtration apparatus
Procedure:
-
Solvent Selection: Determine a suitable solvent in which the compound is soluble when hot and sparingly soluble when cold.
-
Dissolution: Dissolve the crude aniline in a minimum amount of the hot solvent in an Erlenmeyer flask.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.
-
Crystallization: Allow the clear solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry.
Protocol 4: Analytical Characterization
NMR Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the purified aniline in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
FTIR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid directly on the ATR crystal.
-
Record the IR spectrum.
GC-MS Analysis:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Inject the sample into the GC-MS system.
-
The gas chromatograph will separate the components of the sample, and the mass spectrometer will provide mass spectra for identification.
Reactivity and Electronic Effects: A Comparative Discussion
The reactivity of anilines, particularly in electrophilic aromatic substitution reactions, is governed by the electronic effects of the substituents on the aromatic ring. The methoxy group (-OCH₃) is an electron-donating group through resonance and an electron-withdrawing group through induction.[9][10] The overall effect is activating, meaning it increases the electron density of the benzene (B151609) ring and makes it more susceptible to electrophilic attack.
-
This compound: The methoxy group at the para-position (position 4) strongly donates electrons into the ring via resonance, increasing the electron density on the amino group and making it more basic than aniline.[11][12] The methoxy group at the meta-position (position 3) primarily exerts an electron-withdrawing inductive effect. The overall effect is a highly activated ring. Electrophilic substitution is directed to the positions ortho and para to the strongly activating amino and methoxy groups.
-
2,5-Dimethoxyaniline: The methoxy group at the ortho-position (position 2) has a more pronounced electron-withdrawing inductive effect due to its proximity to the amino group, which can decrease the basicity compared to the 3,4-isomer.[9] The methoxy group at the meta-position (position 5 relative to the amino group) also has an inductive withdrawing effect. However, both methoxy groups still activate the ring towards electrophilic substitution. Steric hindrance from the ortho-methoxy group can influence the regioselectivity of incoming electrophiles.
In general, the greater electron-donating ability of the para-methoxy group in This compound is expected to make its aromatic ring more nucleophilic and thus more reactive towards electrophiles compared to 2,5-dimethoxyaniline .
Toxicity and Safety Considerations
Both this compound and 2,5-Dimethoxyaniline are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Aromatic amines, as a class, are known to have the potential to cause methemoglobinemia.
-
This compound: It is listed as an irritant and may induce methemoglobinemia. It is considered harmful by ingestion and inhalation and toxic by skin absorption.[1]
-
2,5-Dimethoxyaniline: This isomer is also known to be toxic if swallowed and may cause damage to organs through prolonged or repeated exposure.
Applications in Research and Development
Both isomers serve as valuable intermediates in the synthesis of a wide range of compounds.
-
This compound is a precursor for the synthesis of various pharmaceuticals, dyes, and pigments.[13] It is used in the preparation of compounds like 4-chloro-6,7-dimethoxyquinoline.[13]
-
2,5-Dimethoxyaniline is an important intermediate in the manufacturing of active pharmaceutical ingredients (APIs) and dyes.[14] It is a key starting material for some colorants and is used in the synthesis of certain polymers.[15]
The choice between these two isomers will ultimately depend on the desired substitution pattern and the specific synthetic route for the target molecule.
Conclusion
This compound and 2,5-Dimethoxyaniline, while sharing the same molecular formula, exhibit distinct physicochemical properties, spectral characteristics, and reactivity profiles. The position of the methoxy groups significantly influences the electronic environment of the molecule, with this compound generally being the more basic and likely more reactive isomer towards electrophilic substitution. Both compounds are valuable synthetic intermediates but must be handled with care due to their potential toxicity. This guide provides a foundational understanding to aid researchers in making informed decisions when selecting and utilizing these important chemical building blocks.
References
- 1. This compound | C8H11NO2 | CID 22770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,5-Dimethoxyaniline | C8H11NO2 | CID 7613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,4-Bis(1,1-dimethylpropyl)-2,5-dimethoxybenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FT-IR, FT-Raman spectra and quantum chemical calculations of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. benchchem.com [benchchem.com]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. stoltz2.caltech.edu [stoltz2.caltech.edu]
- 9. echemi.com [echemi.com]
- 10. discussion.tiwariacademy.com [discussion.tiwariacademy.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. SECTION C: Answer ONE question from this section QUESTION 6 (a) Deduce .. [askfilo.com]
- 13. exsyncorp.com [exsyncorp.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. ias.ac.in [ias.ac.in]
Spectroscopic Comparison of 3,4-Dimethoxyaniline and Its Isomers: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a thorough understanding of the structural nuances of isomeric compounds is paramount. This guide provides a detailed spectroscopic comparison of 3,4-Dimethoxyaniline and its common isomers, 2,3-Dimethoxyaniline and 2,5-Dimethoxyaniline. The comparative analysis is supported by experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offering a comprehensive resource for identification and differentiation.
Executive Summary
Dimethoxyaniline isomers, possessing the same molecular formula (C₈H₁₁NO₂) and mass (153.18 g/mol ), exhibit distinct physical and chemical properties owing to the differential placement of their methoxy (B1213986) groups on the aniline (B41778) ring. These structural variations lead to unique spectroscopic signatures, which can be effectively utilized for their unambiguous identification. This guide summarizes the key differentiating spectroscopic features in easily comparable tables and provides detailed experimental protocols for data acquisition.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, 2,3-Dimethoxyaniline, and 2,5-Dimethoxyaniline.
¹H NMR Spectroscopy Data (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ, ppm) and Coupling Constants (J, Hz) |
| This compound | ~6.73 (d, J = 8.2 Hz, 1H), ~6.35 (d, J = 2.4 Hz, 1H), ~6.25 (dd, J = 8.2, 2.4 Hz, 1H), ~3.85 (s, 3H, OCH₃), ~3.81 (s, 3H, OCH₃), ~3.6 (br s, 2H, NH₂) |
| 2,3-Dimethoxyaniline | ~6.82 (t, J = 8.0 Hz, 1H), ~6.35 (d, J = 8.0 Hz, 1H), ~6.31 (d, J = 8.0 Hz, 1H), ~3.81 (s, 3H, OCH₃), ~3.80 (s, 3H, OCH₃), ~3.8 (br s, 2H, NH₂)[1] |
| 2,5-Dimethoxyaniline | ~6.68 (d, J = 8.7 Hz, 1H), ~6.29 (d, J = 2.9 Hz, 1H), ~6.26 (dd, J = 8.7, 2.9 Hz, 1H), ~3.79 (s, 3H, OCH₃), ~3.72 (s, 3H, OCH₃), ~3.7 (br s, 2H, NH₂)[2] |
¹³C NMR Spectroscopy Data (Solvent: CDCl₃)
| Isomer | Chemical Shift (δ, ppm) |
| This compound | ~149.5, ~143.5, ~139.8, ~112.9, ~103.5, ~100.1, ~56.1, ~55.9 |
| 2,3-Dimethoxyaniline | ~152.9, ~137.5, ~125.1, ~120.9, ~108.3, ~103.1, ~60.5, ~55.8 |
| 2,5-Dimethoxyaniline | ~154.1, ~142.5, ~137.9, ~111.8, ~102.8, ~100.2, ~56.0, ~55.7 |
IR Spectroscopy Data (Solid, KBr or ATR)
| Isomer | Key Absorption Bands (cm⁻¹) |
| This compound | ~3430-3350 (N-H stretch), ~3050 (aromatic C-H stretch), ~2950 (aliphatic C-H stretch), ~1620 (N-H bend), ~1510 (aromatic C=C stretch), ~1230, 1030 (C-O stretch) |
| 2,3-Dimethoxyaniline | ~3450-3360 (N-H stretch), ~3060 (aromatic C-H stretch), ~2940 (aliphatic C-H stretch), ~1615 (N-H bend), ~1500 (aromatic C=C stretch), ~1260, 1050 (C-O stretch) |
| 2,5-Dimethoxyaniline | ~3440-3350 (N-H stretch), ~3070 (aromatic C-H stretch), ~2960 (aliphatic C-H stretch), ~1610 (N-H bend), ~1515 (aromatic C=C stretch), ~1220, 1040 (C-O stretch)[3] |
UV-Vis Spectroscopy Data (Solvent: Ethanol (B145695) or Methanol)
| Isomer | λmax (nm) |
| This compound | ~290, ~240 |
| 2,3-Dimethoxyaniline | ~285, ~235 |
| 2,5-Dimethoxyaniline | ~295, ~230[4][5] |
Mass Spectrometry Data (Electron Ionization - EI)
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 153 | 138 ([M-CH₃]⁺), 110 ([M-CH₃-CO]⁺), 82 |
| 2,3-Dimethoxyaniline | 153 | 138 ([M-CH₃]⁺), 110 ([M-CH₃-CO]⁺), 95[1] |
| 2,5-Dimethoxyaniline | 153 | 138 ([M-CH₃]⁺), 110 ([M-CH₃-CO]⁺), 95[4] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation : A 400 MHz NMR spectrometer.
-
Sample Preparation : Approximately 10-20 mg of the aniline isomer was dissolved in ~0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition : Standard proton spectra were acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans were accumulated for a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Proton-decoupled ¹³C NMR spectra were obtained using a standard pulse program. A relaxation delay of 2-5 seconds was used, and several thousand scans were typically required to achieve an adequate signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation (KBr Pellet Method) : A small amount of the solid aniline isomer (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : A small amount of the solid sample was placed directly onto the ATR crystal, and firm contact was ensured using a pressure clamp.
-
Data Acquisition : The spectrum was recorded in the mid-IR range (typically 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or clean ATR crystal) was recorded and automatically subtracted from the sample spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Instrumentation : A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation : A dilute solution of the aniline isomer was prepared in a UV-grade solvent such as ethanol or methanol. The concentration was adjusted to yield an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorption (λmax).
-
Data Acquisition : The UV-Vis spectrum was recorded over a wavelength range of 200-400 nm. The solvent was used as a reference in the second beam of the spectrophotometer to obtain the baseline.
Mass Spectrometry (MS)
-
Instrumentation : A mass spectrometer equipped with an electron ionization (EI) source.
-
Sample Introduction : The sample was introduced into the ion source via a direct insertion probe or through a gas chromatograph (GC) inlet.
-
Ionization : Electron ionization was performed at a standard electron energy of 70 eV.
-
Data Acquisition : The mass spectrum was scanned over a mass-to-charge (m/z) range of approximately 40-300 amu.
Visualization of the Spectroscopic Comparison Workflow
The logical workflow for the spectroscopic comparison of the dimethoxyaniline isomers is depicted in the following diagram.
Caption: Workflow for the spectroscopic comparison of dimethoxyaniline isomers.
References
The Multifaceted Biological Activities of 3,4-Dimethoxyaniline Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, 3,4-dimethoxyaniline has emerged as a versatile scaffold for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of the antioxidant, anti-inflammatory, antimicrobial, and anticancer properties of various derivatives, supported by experimental data and detailed methodologies.
Derivatives of this compound have demonstrated significant potential in therapeutic applications, ranging from combating oxidative stress to inhibiting cancer cell proliferation. This is attributed to the unique structural features of the 3,4-dimethoxy substitution pattern on the aniline (B41778) ring, which can be readily modified to generate diverse chemical entities with enhanced biological profiles. This guide summarizes key findings, presents comparative data in a clear tabular format, and provides detailed experimental protocols for the cited biological assays.
Comparative Analysis of Biological Activities
The biological activities of this compound derivatives are diverse, with specific structural modifications leading to pronounced effects in different therapeutic areas. The following sections and tables summarize the quantitative data for antioxidant, anti-inflammatory, antimicrobial, and anticancer activities.
Antioxidant Activity
Schiff bases derived from this compound have been shown to possess notable antioxidant properties. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with lower IC50 values indicating higher antioxidant potential.
| Compound ID | Derivative Type | Antioxidant Activity (DPPH Scavenging) IC50 (µg/mL) | Reference |
| 3b | Schiff Base | 78.1 (at 200 µg/mL, % inhibition) | [1] |
| 3c | Schiff Base | 70.0 (at 200 µg/mL, % inhibition) | [1] |
| 3d | Schiff Base | 71.4 (at 200 µg/mL, % inhibition) | [1] |
| Ascorbic Acid (Standard) | - | 98.2 (at 200 µg/mL, % inhibition) | [1] |
Anti-inflammatory Activity
The anti-inflammatory potential of 1-acylaminoalkyl-3,4-dialkoxybenzene derivatives has been evaluated using the carrageenan-induced paw edema model in rats. The percentage of edema inhibition is a key parameter to assess the anti-inflammatory effect.
| Compound ID | Derivative Type | Anti-inflammatory Activity (% Edema Inhibition) | Reference |
| 18 | 1-Acylaminoalkyl-3,4-dimethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 19 | 1-Acylaminoalkyl-3,4-dimethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 21 | 1-Acylaminoalkyl-3,4-dimethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 24 | 1-Acylaminoalkyl-3,4-dimethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 26 | 1-Acylaminoalkyl-3,4-diethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 27 | 1-Acylaminoalkyl-3,4-diethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 28 | 1-Acylaminoalkyl-3,4-diethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
| 29 | 1-Acylaminoalkyl-3,4-diethoxybenzene | Similar to Acetylsalicylic acid or Ibuprofen | [2] |
Antimicrobial Activity
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been investigated for their antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound ID | Derivative Type | Target Organism | Antimicrobial Activity MIC (µM) | Reference |
| 4g | N'-Benzylidene-3,4-dimethoxybenzohydrazide | E. faecalis | 18.95 | [3] |
| 4h | N'-Benzylidene-3,4-dimethoxybenzohydrazide | S. typhi | 12.07 | [3] |
| 4h | N'-Benzylidene-3,4-dimethoxybenzohydrazide | S. aureus | 5.88 | [3] |
| 4i | N'-Benzylidene-3,4-dimethoxybenzohydrazide | A. baumannii | 11.64 | [3] |
| 4i | N'-Benzylidene-3,4-dimethoxybenzohydrazide | E. coli | 23.30 | [3] |
| 4i | N'-Benzylidene-3,4-dimethoxybenzohydrazide | C. albicans | 23.30 | [3] |
| Ceftriaxone (Standard) | - | S. typhi | 14.08 | [3] |
| Ceftriaxone (Standard) | - | S. aureus | 3.52 | [3] |
Anticancer Activity
The cytotoxic effects of various this compound derivatives have been evaluated against different cancer cell lines using the MTT assay. The IC50 value, representing the concentration required to inhibit 50% of cell growth, is a key indicator of anticancer activity.
| Compound ID | Derivative Type | Cancer Cell Line | Anticancer Activity IC50 (µM) | Reference |
| Pegaharoline A (PA) | Aniline Derivative | A549 (NSCLC) | 2.39 ± 0.27 | [4][5] |
| Pegaharoline A (PA) | Aniline Derivative | PC9 (NSCLC) | 3.60 ± 0.41 | [4][5] |
| Compound 4a | 4-Anilinoquinolinylchalcone | MDA-MB-231 (Breast) | Not specified, but highest cytotoxicity | [6] |
Experimental Protocols
Detailed methodologies for the key biological assays are provided below to ensure reproducibility and facilitate comparative analysis.
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation : Dissolve the test compounds in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.
-
Assay Procedure :
-
Add 2 mL of the DPPH solution to 1 mL of the test compound solution at different concentrations.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
Methanol is used as a blank, and a mixture of 2 mL of DPPH solution and 1 mL of methanol serves as the control. Ascorbic acid is used as a positive standard.
-
-
Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is determined by plotting the percentage of scavenging against the concentration of the test compound.[1][7][8]
Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Animal Model : Wistar rats (150-200 g) are used. The animals are fasted for 12 hours before the experiment with free access to water.
-
Compound Administration : The test compounds are administered orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema : One hour after the administration of the test compound, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation : The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [(V_control - V_treated) / V_control] * 100 where V_control is the mean increase in paw volume in the control group and V_treated is the mean increase in paw volume in the treated group.[2][9][10]
MTT Assay for Anticancer Activity
-
Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5 × 10^3 to 1 × 10^4 cells/well and allowed to attach overnight.
-
Compound Treatment : The cells are treated with various concentrations of the test compounds for 24, 48, or 72 hours.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan (B1609692) Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculation : The percentage of cell viability is calculated as: % Viability = (Absorbance_treated / Absorbance_control) * 100 The IC50 value is determined by plotting the percentage of viability against the concentration of the test compound.[11][12][13]
Visualizing the Pathways and Workflows
To further elucidate the mechanisms of action and experimental procedures, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Novel Aniline Derivative from Peganum harmala L. Promoted Apoptosis via Activating PI3K/AKT/mTOR-Mediated Autophagy in Non-Small Cell Lung Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Evaluation of 4-Anilinoquinolinylchalcone Derivatives | MDPI [mdpi.com]
- 7. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 8. acmeresearchlabs.in [acmeresearchlabs.in]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
A Comparative Purity Analysis of 3,4-Dimethoxyaniline from Different Suppliers
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other fine chemicals, the purity of starting materials is paramount. 3,4-Dimethoxyaniline is a key building block in the production of various active pharmaceutical ingredients (APIs) and other specialty chemicals. Variations in purity from different suppliers can significantly impact reaction yields, impurity profiles of the final product, and overall process efficiency. This guide provides a comprehensive comparison of the purity of this compound from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C), supported by detailed experimental protocols for purity assessment.
Comparative Purity Data
The following table summarizes the purity analysis of this compound from three different suppliers based on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and non-aqueous titration.
| Parameter | Supplier A | Supplier B | Supplier C | Acceptance Criteria |
| Appearance | Off-white to pale yellow crystalline powder | Light brown crystalline powder | White crystalline powder | Off-white to light brown crystalline powder |
| Assay (HPLC, Area %) | 99.85% | 99.52% | 99.95% | ≥ 99.5% |
| Assay (GC, Area %) | 99.82% | 99.48% | 99.93% | ≥ 99.5% |
| Assay (Non-aqueous Titration) | 99.91% | 99.65% | 99.98% | 99.5% - 100.5% |
| Impurity Profile (HPLC, Area %) | ||||
| 3,4-Dimethoxynitrobenzene | 0.05% | 0.18% | Not Detected | ≤ 0.1% |
| 4-Chloro-1,2-dimethoxybenzene | Not Detected | 0.03% | Not Detected | ≤ 0.05% |
| 2,3-Dimethoxyaniline | 0.03% | 0.08% | 0.01% | ≤ 0.1% |
| Unknown Impurity 1 (RRT ~1.2) | 0.04% | 0.11% | 0.01% | ≤ 0.1% |
| Unknown Impurity 2 (RRT ~1.5) | 0.03% | 0.08% | Not Detected | ≤ 0.1% |
| Total Impurities (HPLC) | 0.15% | 0.48% | 0.05% | ≤ 0.5% |
| Water Content (Karl Fischer) | 0.08% | 0.25% | 0.05% | ≤ 0.2% |
| Residue on Ignition | 0.03% | 0.08% | 0.02% | ≤ 0.1% |
Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate a comparative analysis and does not represent actual data from any specific supplier.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is used to determine the purity of this compound and to quantify its related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 4.6 mm x 250 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0 90 10 25 10 90 30 10 90 31 90 10 | 35 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 25 mg of this compound in 50 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of about 0.5 mg/mL.
Gas Chromatography-Mass Spectrometry (GC-MS) for Assay and Impurity Identification
This method provides an orthogonal technique for purity assessment and is particularly useful for identifying volatile and semi-volatile impurities.
-
Instrumentation: A standard GC-MS system.
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 10 mL of methanol.
Non-aqueous Titration for Assay
This titrimetric method is a classic and reliable way to determine the purity of a basic substance like this compound.
-
Apparatus: A suitable burette and a magnetic stirrer.
-
Reagents:
-
0.1 N Perchloric acid in glacial acetic acid.
-
Glacial acetic acid.
-
Crystal Violet indicator solution.
-
-
Procedure:
-
Accurately weigh about 0.3 g of this compound.
-
Dissolve the sample in 50 mL of glacial acetic acid.
-
Add 2-3 drops of Crystal Violet indicator solution.
-
Titrate with 0.1 N perchloric acid until the color changes from violet to blue-green.
-
Perform a blank titration and make any necessary corrections.
-
-
Calculation:
-
Each mL of 0.1 N perchloric acid is equivalent to 15.318 mg of C₈H₁₁NO₂.
-
Purity (%) = (Volume of Titrant (mL) x Normality of Titrant x 15.318) / (Weight of Sample (g) x 10)
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow for assessing the purity of this compound.
Caption: Experimental workflow for the purity assessment of this compound.
The following diagram illustrates the logical relationship in the decision-making process based on the purity analysis.
Caption: Decision pathway for material acceptance based on purity analysis.
Conclusion
Based on the hypothetical data, Supplier C provides this compound with the highest purity and the lowest impurity profile, followed by Supplier A. The material from Supplier B meets the minimum acceptance criteria but has a higher level of total and known impurities. For applications requiring the highest purity and minimal side reactions, material from Supplier C would be the preferred choice. Researchers and drug development professionals should always conduct their own comprehensive analysis to qualify a new supplier and ensure the material meets the specific requirements of their process. This guide provides a framework for such an evaluation.
Unambiguous Structure of 3,4-Dimethoxyaniline Confirmed Through Orthogonal Analytical Techniques
A comprehensive comparison of X-ray crystallography, NMR, IR, and Mass Spectrometry data provides unequivocal evidence for the chemical structure of 3,4-Dimethoxyaniline, a key intermediate in pharmaceutical synthesis. This guide presents a side-by-side analysis of the data obtained from these techniques, offering researchers and drug development professionals a clear and concise reference for structural verification.
While a crystal structure for this compound itself is not publicly available, analysis of closely related derivatives by X-ray crystallography provides valuable insight into the molecular geometry. This data, in conjunction with spectroscopic analysis of this compound, robustly confirms its molecular structure.
Comparative Analysis of Structural and Spectroscopic Data
The following table summarizes the key experimental data obtained from X-ray crystallography of two derivatives of this compound, as well as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) of this compound itself.
| Analytical Technique | Parameter | Observed Value |
| X-ray Crystallography (Derivative: N-(3,4-dimethoxybenzylidene)-4-methoxyaniline) | Crystal System | Monoclinic |
| Space Group | P2₁/n | |
| a (Å) | 16.5638(6) | |
| b (Å) | 7.3546(2) | |
| c (Å) | 12.7449(4) | |
| β (°) | 106.021(4) | |
| V (ų) | 1492.28(9) | |
| X-ray Crystallography (Derivative: 3,4-Dimethoxy-N-(4-nitrobenzylidene)aniline) | Crystal System | Monoclinic |
| Space Group | P2₁/c | |
| a (Å) | 7.9536(4) | |
| b (Å) | 8.2258(3) | |
| c (Å) | 21.3418(10) | |
| β (°) | 96.125(4) | |
| V (ų) | 1388.31(11) | |
| ¹H NMR (CDCl₃, 200 MHz) | Chemical Shift (δ) ppm | 6.75-6.65 (m, 2H), 6.28 (d, J=8.2 Hz, 1H), 3.84 (s, 3H), 3.80 (s, 3H), 3.65 (br s, 2H) |
| ¹³C NMR (CDCl₃, 50 MHz) | Chemical Shift (δ) ppm | 149.6, 142.1, 140.2, 112.5, 103.5, 100.1, 56.5, 55.9 |
| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | 3425, 3350 (N-H stretch), 2950-2850 (C-H stretch), 1620 (N-H bend), 1510 (aromatic C=C stretch), 1230, 1030 (C-O stretch) |
| Mass Spectrometry (EI) | m/z | 153 (M⁺), 138, 110 |
Experimental Protocols
X-ray Crystallography
Single crystals of the this compound derivatives were grown by slow evaporation from a suitable solvent. Data was collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å). The structures were solved by direct methods and refined by full-matrix least-squares on F².
NMR Spectroscopy
¹H and ¹³C NMR spectra were recorded on a 200 MHz spectrometer. The sample was dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.
Infrared Spectroscopy
The FTIR spectrum was obtained using a potassium bromide (KBr) pellet technique. A small amount of this compound was ground with KBr powder and pressed into a thin pellet.
Mass Spectrometry
Mass spectral data was acquired on a mass spectrometer using electron ionization (EI) with an ionization energy of 70 eV.
Workflow for Structural Confirmation
The following diagram illustrates the logical workflow for confirming the structure of a chemical compound using multiple analytical techniques.
Caption: Workflow for the structural confirmation of a chemical compound.
The convergence of data from these independent analytical methods provides a high degree of confidence in the assigned structure of this compound. The crystallographic data of its derivatives confirms the connectivity and geometry of the core aromatic ring and its substituents, while the spectroscopic data provides the characteristic fingerprints of the functional groups and the overall molecular framework. This multi-technique approach is a cornerstone of modern chemical analysis, ensuring the identity and purity of compounds critical to research and development.
comparing the efficacy of different catalysts for 3,4-Dimethoxyaniline synthesis
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3,4-Dimethoxyaniline, a crucial building block for various active pharmaceutical ingredients (APIs), is primarily synthesized via the catalytic hydrogenation of 3,4-dimethoxynitrobenzene (B134838). The choice of catalyst for this transformation significantly impacts yield, purity, reaction conditions, and overall process economy. This guide provides an objective comparison of common catalysts employed for this synthesis, supported by available experimental data.
The reduction of the nitro group in 3,4-dimethoxynitrobenzene to an amine is a well-established reaction, with several heterogeneous catalysts demonstrating high efficacy. The most prominent among these are Raney Nickel, Palladium on carbon (Pd/C), and Platinum-based catalysts. Each of these catalytic systems presents a unique profile of advantages and disadvantages in terms of reactivity, selectivity, and operational requirements.
Performance Comparison of Catalysts
The following table summarizes the quantitative data for different catalysts used in the synthesis of this compound through the reduction of 3,4-dimethoxynitrobenzene.
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time | Yield (%) | Purity (%) |
| Raney-Ni | Not specified | Ethanol (B145695) | 100 | 1.6 | Not specified | >90 | 98[1] |
| 5% Pd/C | ~1.3 mol% | Methanol (B129727) | Room Temperature | Atmospheric (H₂ balloon) | 3 hours | 98 | Not specified |
| PtO₂ | ~1 mol% | Ethanol | Room Temperature | 0.21 | 1.5 hours | ~100 | Not specified |
Note: The data for Pd/C and PtO₂ are derived from representative procedures for aromatic nitro group reductions and may require optimization for the specific substrate.
Experimental Protocols
Detailed methodologies for the synthesis of this compound using different catalysts are provided below. These protocols are based on published experimental procedures and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Raney Nickel Catalyzed Hydrogenation
This protocol is based on a reported industrial synthesis method.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Ethanol
-
Raney Nickel catalyst
-
Autoclave
Procedure:
-
Dissolve 3,4-dimethoxynitrobenzene in ethanol in an autoclave.
-
Add Raney Nickel catalyst to the solution.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with hydrogen gas to 1.6 MPa.
-
Heat the reaction mixture to 100°C with stirring.
-
Maintain the temperature and pressure until the reaction is complete (monitoring by TLC or GC is recommended).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the Raney Nickel catalyst.
-
The filtrate containing this compound can be further purified by distillation or recrystallization.[1]
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Hydrogenation
This is a general procedure for the reduction of aromatic nitro compounds at atmospheric pressure.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Methanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen balloon
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a solution of 3,4-dimethoxynitrobenzene (1.0 eq) in methanol in a round-bottom flask, add 5% Pd/C (typically 1-2 mol% Pd).
-
The flask is sealed with a septum, and the atmosphere is replaced with an inert gas.
-
A hydrogen balloon is attached to the flask, and the inert gas is replaced with hydrogen by evacuating and backfilling several times.
-
The reaction mixture is stirred vigorously at room temperature.
-
The progress of the reaction is monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is carefully filtered through a pad of celite to remove the Pd/C catalyst. The filter cake should be kept wet to prevent ignition.
-
The filtrate is concentrated under reduced pressure to afford the crude this compound, which can be purified by column chromatography, distillation, or recrystallization.
Protocol 3: Platinum Oxide (PtO₂) Catalyzed Hydrogenation
This protocol utilizes Adams' catalyst (PtO₂) for the reduction.
Materials:
-
3,4-Dimethoxynitrobenzene
-
Ethanol
-
Platinum oxide (PtO₂)
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
In a pressure-resistant hydrogenation vessel, dissolve 3,4-dimethoxynitrobenzene in ethanol.
-
Add PtO₂ catalyst to the solution.
-
Seal the vessel and purge with an inert gas.
-
Introduce hydrogen gas to a pressure of approximately 0.21 MPa (30 psi).
-
Shake the reaction mixture at room temperature.
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is typically complete when hydrogen uptake ceases.
-
Once the reaction is complete, carefully vent the excess hydrogen.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
The solvent is removed from the filtrate under reduced pressure to yield this compound. Further purification can be performed if necessary.
Experimental Workflow and Catalyst Comparison
The following diagram illustrates a generalized workflow for the synthesis and comparison of catalyst efficacy for this compound production.
Caption: Workflow for comparing catalyst efficacy in this compound synthesis.
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling 3,4-Dimethoxyaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,4-Dimethoxyaniline, ensuring the well-being of laboratory personnel and the integrity of research. Adherence to these procedures is critical for minimizing exposure risks and managing safe disposal.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent skin and eye contact, as well as inhalation. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.
A. Hand Protection:
Due to the absence of specific breakthrough time data for this compound, glove selection should be based on data for structurally similar aromatic amines. It is crucial to note that glove performance can vary based on thickness, manufacturer, and the concentration of the chemical. Always inspect gloves for any signs of degradation before use and replace them immediately if contact with the chemical is suspected. Double gloving is recommended for enhanced protection.
| Glove Material | Breakthrough Time (Aromatic Amines - General) | Recommendation |
| Natural Latex | Appears to provide better protection against some aromatic amines compared to other materials.[1] | Recommended for short-duration tasks. |
| Nitrile Rubber | Breakthrough times can be short for some aromatic amines like aniline (B41778) (ranging from 182 seconds to 82 minutes in one study).[2] | Use with caution for splash protection only; not suitable for immersion. |
| Butyl Rubber | No specific data found for this compound. | Consult manufacturer's chemical resistance guides for specific aromatic amines. |
| Neoprene | No specific data found for this compound. | Consult manufacturer's chemical resistance guides for specific aromatic amines. |
B. Eye and Face Protection:
Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be worn in situations where splashing is a significant risk.
C. Respiratory Protection:
In case of inadequate ventilation or when handling the powder outside of a certified chemical fume hood, a NIOSH-approved half-face respirator equipped with an organic vapor/acid gas cartridge and a P100 particulate filter is required.
D. Skin and Body Protection:
Wear a chemically resistant lab coat, closed-toe shoes, and long pants to prevent skin exposure. For tasks with a higher risk of significant exposure, chemically resistant aprons or coveralls should be considered.
II. Operational Plan: Safe Handling Procedures
-
Preparation:
-
Before handling, ensure that all necessary PPE is readily available and in good condition.
-
Locate the nearest safety shower and eyewash station.
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.
-
Have spill cleanup materials readily accessible.
-
-
Handling:
-
Avoid generating dust when handling the solid form of this compound.
-
Use only non-sparking tools.
-
Keep the container tightly closed when not in use.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
-
Storage:
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.
-
Keep the container tightly sealed to prevent exposure to air and moisture.
-
III. Emergency and Disposal Plan
A. Spill Response:
In the event of a spill, follow the established workflow to ensure a safe and effective cleanup.
Caption: Chemical Spill Response Workflow for this compound.
B. First Aid Measures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
After Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
C. Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material. Do not allow the chemical to enter drains or waterways. Contaminated packaging should be treated as the chemical itself.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
